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Foundational

An In-depth Technical Guide to 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, a halogenated and methylated quinoline derivative. While this specific molecule is not extensively cataloged...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, a halogenated and methylated quinoline derivative. While this specific molecule is not extensively cataloged in commercial databases, this document, grounded in established chemical principles and data from structurally analogous compounds, offers a robust framework for its synthesis, predicts its physicochemical properties, and explores its potential as a biologically active agent for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The foundational step in understanding any chemical entity is the precise definition of its structure. Based on IUPAC nomenclature, the structure of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid is presented below.

Molecular Structure

The molecule consists of a quinoline bicyclic system with a carboxylic acid group at the 4-position. The benzene ring of the quinoline core is substituted with a bromine atom at the 8-position, a fluorine atom at the 6-position, and a methyl group at the 7-position.

Caption: 2D Chemical Structure of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid.

SMILES String: CC1=C(C2=C(C=C1F)N=CC(=C2)C(=O)O)Br

Physicochemical Properties (Predicted)

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The following table summarizes the predicted properties of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid based on its structure and data from similar compounds.

PropertyPredicted ValueJustification
Molecular Formula C₁₁H₆BrFNO₂Based on atom count from the chemical structure.
Molecular Weight 298.07 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for crystalline organic acids.
Melting Point >250 °CQuinoline-4-carboxylic acids generally have high melting points due to strong intermolecular hydrogen bonding and crystal lattice energy.[1]
Solubility Poorly soluble in water; Soluble in organic solvents like DMSO and DMF.The carboxylic acid group provides some aqueous solubility, especially at higher pH, but the aromatic core is hydrophobic. The use of co-solvents or conversion to a salt can improve solubility.[2]
pKa 4.0 - 5.0The carboxylic acid group is acidic. The electron-withdrawing effects of the halogen substituents may slightly lower the pKa compared to the parent quinoline-4-carboxylic acid.

Proposed Synthesis Pathway

The synthesis of substituted quinoline-4-carboxylic acids can be achieved through several established named reactions. For the target molecule, a multi-step synthesis starting from a commercially available aniline derivative is proposed. The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinoline core, which can then be further functionalized.

Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be derived from a substituted aniline and diethyl(ethoxymethylene)malonate.

G target 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid intermediate1 Ethyl 8-bromo-6-fluoro-4-hydroxy-7-methylquinoline-3-carboxylate target->intermediate1 Hydrolysis & Decarboxylation starting_materials 2-Bromo-4-fluoro-3-methylaniline + Diethyl(ethoxymethylene)malonate intermediate1->starting_materials Gould-Jacobs Reaction

Caption: Retrosynthetic analysis for the synthesis of the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 8-bromo-6-fluoro-4-hydroxy-7-methylquinoline-3-carboxylate (Gould-Jacobs Reaction)

This step involves the condensation of 2-bromo-4-fluoro-3-methylaniline with diethyl(ethoxymethylene)malonate followed by thermal cyclization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-4-fluoro-3-methylaniline (1 equivalent) and diethyl(ethoxymethylene)malonate (1.1 equivalents).

  • Condensation: Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by TLC to observe the formation of the intermediate vinylogous amide.

  • Cyclization: Add a high-boiling point solvent such as diphenyl ether to the reaction mixture and heat to 240-250 °C. The cyclization reaction will occur with the elimination of ethanol. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Add hexane to precipitate the product. Filter the solid, wash with hexane, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Step 2: Hydrolysis to 8-Bromo-6-fluoro-4-hydroxy-7-methylquinoline-3-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

  • Reaction Setup: Dissolve the product from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Hydrolysis: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, remove the ethanol under reduced pressure. Dilute the aqueous solution with water and acidify with concentrated hydrochloric acid to a pH of 2-3. The carboxylic acid will precipitate out of solution.

  • Purification: Filter the solid, wash with cold water, and dry to yield the 3-carboxylic acid intermediate.

Step 3: Decarboxylation to 8-Bromo-6-fluoro-7-methylquinolin-4-ol

The 3-carboxylic acid group is removed by heating.

  • Reaction Setup: Place the dried product from Step 2 in a high-boiling point solvent like diphenyl ether.

  • Decarboxylation: Heat the mixture to 250-260 °C. The evolution of carbon dioxide will be observed. The reaction is typically complete within 30-60 minutes.

  • Work-up: Cool the reaction mixture and add hexane to precipitate the product. Filter, wash with hexane, and dry.

Step 4: Conversion to 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid

While the above steps yield the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone), direct synthesis of the 4-carboxylic acid from the corresponding aniline can also be achieved via a Doebner-von Miller or similar reaction, though regioselectivity can be a challenge with highly substituted anilines. A more controlled approach would involve the protection of the 4-hydroxy group, followed by lithiation and carboxylation at the 4-position, and subsequent deprotection. However, a more direct, albeit potentially lower-yielding, method is the Pfitzinger reaction.[3]

Alternative Route: Pfitzinger Reaction

This reaction involves the condensation of isatin with a carbonyl compound. To obtain the desired substitution pattern, a substituted isatin would be required.

Potential Biological Activity and Applications

The quinoline scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The specific substituents on 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid suggest several potential areas of application.

Anticancer Activity

Many substituted quinolines are known to possess anticancer properties. The mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation. The presence of a halogen at the 8-position and a fluoro group can enhance the binding affinity to the ATP-binding pocket of kinases. The carboxylic acid at the 4-position can form important hydrogen bonds with the target protein.

Antibacterial Activity

Fluoroquinolones are a well-known class of antibiotics. While the target molecule is not a classic fluoroquinolone, the presence of a fluorine atom and the quinoline core suggests potential antibacterial activity. The mechanism would likely involve the inhibition of bacterial DNA gyrase and topoisomerase IV. The bromine and methyl groups could modulate the spectrum of activity and pharmacokinetic properties.

Antiviral Activity

Some quinoline derivatives have shown promise as antiviral agents. For instance, certain quinoline-4-carboxylic acid analogues have been reported to inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis, thereby inhibiting viral replication.[4]

Conclusion

8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid represents a novel chemical entity with significant potential for applications in drug discovery. This guide has provided a comprehensive theoretical framework for its synthesis, predicted its key physicochemical properties, and outlined its potential biological activities based on the extensive literature on related quinoline derivatives. The proposed synthetic routes, while requiring experimental optimization, are based on well-established and reliable chemical transformations. Further research into this and similar molecules is warranted to explore their full therapeutic potential.

References

  • Tanaka, K., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 3(10), 13545-13553. Retrieved from [Link]

  • Wang, L., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 329. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]

  • U.S. National Library of Medicine. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715-1719. Retrieved from [Link]

  • Andriani, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 7. Retrieved from [Link]

  • U.S. National Library of Medicine. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(4), 405-409. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid: Properties, Synthesis, and Analysis

This guide provides a comprehensive technical overview of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, a substituted quinoline derivative. While specific experimental data for this exact molecule is not extensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, a substituted quinoline derivative. While specific experimental data for this exact molecule is not extensively available in public literature, this document will leverage established principles and data from closely related analogues to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, plausible synthetic routes, and standard analytical methodologies, grounding our discussion in the well-documented chemistry of the quinoline-4-carboxylic acid scaffold.

Introduction to the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities. When functionalized with a carboxylic acid at the 4-position, these compounds exhibit a remarkable range of biological effects, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[1] The versatility of the quinoline core allows for substitutions at various positions, enabling the fine-tuning of their therapeutic profiles and making them a subject of intense research in drug discovery.

Physicochemical and Structural Properties

The specific substitution pattern of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid—a bromine atom, a fluorine atom, and a methyl group on the benzene ring portion of the quinoline system—is anticipated to significantly influence its physicochemical properties and, consequently, its biological activity.

Core Data

Below are the calculated physicochemical properties for 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid.

PropertyValue
Molecular Formula C₁₁H₇BrFNO₂
Molecular Weight 284.08 g/mol
Exact Mass 282.9695 g/mol
Chemical Structure

The chemical structure of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid is depicted below.

Caption: Chemical structure of the title compound.

Synthetic Strategies for Substituted Quinoline-4-Carboxylic Acids

The synthesis of substituted quinoline-4-carboxylic acids can be achieved through several established methods. The Doebner and Pfitzinger reactions are two of the most common and versatile approaches.[1][2]

The Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[1][3] This method is particularly useful for generating a wide variety of substituted quinoline-4-carboxylic acids. For the synthesis of the title compound, a plausible aniline precursor would be 2-bromo-4-fluoro-5-methylaniline.

Generalized Experimental Protocol for Doebner Synthesis:

  • Reactant Mixture: In a round-bottom flask, dissolve the substituted aniline (1.0 eq.), the desired aldehyde (1.0 eq.), and pyruvic acid (1.1 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice water. The crude product may precipitate and can be collected by filtration.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography to yield the pure quinoline-4-carboxylic acid derivative.

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted quinoline-4-carboxylic acid.

G start Start Materials (Aniline, Aldehyde, Pyruvic Acid) reaction Doebner Reaction (Reflux in Solvent) start->reaction workup Reaction Work-up (Precipitation & Filtration) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure Quinoline-4-Carboxylic Acid purification->product

Caption: Generalized synthetic workflow.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are standard in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[4]

  • ¹H NMR: The proton NMR spectrum would provide information on the number and connectivity of protons in the molecule. The aromatic protons on the quinoline core would appear in the downfield region (typically 7-9 ppm), while the methyl protons would be found in the upfield region (around 2.5 ppm). The carboxylic acid proton would likely appear as a broad singlet at a very downfield chemical shift (>10 ppm).[5][6]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield shift (around 165-185 ppm).[4]

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC would be employed to establish the precise connectivity between protons and carbons, leading to an unambiguous structural assignment.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[7][8]

  • High-Resolution Mass Spectrometry (HRMS): This technique would provide the exact mass of the molecule, which can be used to confirm its elemental formula (C₁₁H₇BrFNO₂).

  • Fragmentation Pattern: The mass spectrum would also show a characteristic fragmentation pattern. The presence of bromine would be indicated by a pair of molecular ion peaks ([M]⁺ and [M+2]⁺) with nearly equal intensity.[7]

Characterization Workflow

The following diagram outlines a typical workflow for the analytical characterization of a novel quinoline derivative.

G sample Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) sample->nmr ms Mass Spectrometry (HRMS) sample->ms hplc HPLC (Purity Assessment) sample->hplc structure Structural Confirmation nmr->structure ms->structure purity Purity Determination hplc->purity

Caption: Analytical characterization workflow.

Potential Biological Significance and Applications

Given the wide range of biological activities reported for substituted quinoline-4-carboxylic acids, it is plausible that 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid could be a candidate for various therapeutic applications. The presence of halogens (bromine and fluorine) and a methyl group can significantly impact the lipophilicity, metabolic stability, and binding interactions of the molecule with biological targets. Further research, including in vitro and in vivo studies, would be necessary to elucidate its specific biological profile.

Conclusion

This technical guide has provided a comprehensive overview of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, a novel compound with potential for further investigation in the field of medicinal chemistry. While direct experimental data is limited, we have presented its calculated physicochemical properties, plausible synthetic strategies based on established reactions, and a standard workflow for its analytical characterization. This guide serves as a foundational resource for researchers and scientists interested in exploring the synthesis and potential applications of this and other related substituted quinoline-4-carboxylic acids.

References

  • PMC. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Substituted Quinoline-4-carboxylic Acids. | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Retrieved from [Link]

  • ConnectSci. (n.d.). The analysis of the proton magnetic resonance spectra of heteroaromatic systems. II. Quinoline and its mononitroderivatives | Australian Journal of Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Retrieved from [Link]

  • ACS Publications. (2025). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations | ACS Omega. Retrieved from [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

  • NIST. (n.d.). Search for Species Data by Molecular Weight. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid. Designed for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the anticipated spectra, a robust experimental protocol for data acquisition, and insights into the structural elucidation of this complex quinoline derivative.

Introduction: The Significance of Substituted Quinolines and the Role of NMR

Quinoline-4-carboxylic acids are a class of compounds with significant interest in medicinal chemistry and drug discovery, often forming the scaffold for various therapeutic agents.[1][2] The specific compound, 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, possesses a unique substitution pattern that is expected to modulate its physicochemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such novel chemical entities.[3][4][5] This guide will delve into the theoretical and practical aspects of utilizing ¹H and ¹³C NMR for the comprehensive characterization of this target molecule.

Predicted ¹H NMR Spectrum

The prediction of the ¹H NMR spectrum is based on established principles of chemical shifts and coupling constants in substituted aromatic systems.[6][7] The electron-withdrawing and -donating effects of the substituents (bromo, fluoro, methyl, and carboxylic acid groups) on the quinoline ring system are key determinants of the proton chemical shifts.

The anticipated ¹H NMR spectrum in a suitable deuterated solvent, such as DMSO-d₆, is expected to exhibit the following signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 14.0Singlet (broad)1HCOOHThe acidic proton of the carboxylic acid is typically observed as a broad singlet at a very downfield chemical shift due to hydrogen bonding with the solvent.[8][9]
~8.90Doublet1HH-2The proton at position 2 is adjacent to the nitrogen atom and is expected to be significantly deshielded. It will likely appear as a doublet due to coupling with H-3.
~8.10Doublet1HH-3The proton at position 3 is influenced by the adjacent carboxylic acid group and will be coupled to H-2.
~7.80Singlet1HH-5The proton at position 5 is a singlet as it has no adjacent protons to couple with. Its chemical shift is influenced by the fluorine at position 6 and the bromine at position 8.
~2.50Singlet3H-CH₃The methyl protons will appear as a singlet, with a chemical shift typical for a methyl group attached to an aromatic ring.

Diagram of the Experimental Workflow for NMR Analysis

experimental_workflow Figure 1: Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh ~10-20 mg of the compound prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into the NMR spectrometer prep3->acq1 acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire 1H and 13C NMR spectra acq2->acq3 proc1 Fourier transform the raw data acq3->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Reference the spectra (e.g., to TMS) proc2->proc3 an1 Integrate the 1H signals proc3->an1 an2 Determine chemical shifts and coupling constants an1->an2 an3 Assign signals to the molecular structure an2->an3

Caption: A flowchart illustrating the key steps in obtaining and analyzing NMR spectra.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The chemical shifts are predicted based on the electronegativity of the substituents and resonance effects within the quinoline ring.

The anticipated ¹³C NMR spectrum is expected to show the following signals:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~168C-4 (COOH)The carboxyl carbon is highly deshielded and appears at the downfield end of the spectrum.[8][10]
~158 (d, ¹JCF)C-6The carbon atom bonded to fluorine will show a large one-bond coupling constant (¹JCF).
~150C-2The carbon adjacent to the nitrogen is significantly deshielded.
~148C-8aA quaternary carbon in the quinoline ring system.
~140C-7The carbon bearing the methyl group.
~135C-5An aromatic methine carbon.
~125C-4aA quaternary carbon in the quinoline ring system.
~122C-3An aromatic methine carbon.
~118 (d, ²JCF)C-5This carbon will exhibit a smaller two-bond coupling to the fluorine atom.
~115C-8The carbon atom bonded to bromine will be shielded relative to an unsubstituted carbon.
~15-CH₃The methyl carbon will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

A. Sample Preparation

  • Compound Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Massing: Accurately weigh approximately 10-20 mg of the compound.[11]

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is readily observed.[12] Other potential solvents include CDCl₃ or MeOD.

  • Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.[11]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can also reference to the residual solvent peak.

B. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Matching: Ensure the probe is properly tuned and matched for both ¹H and ¹³C nuclei.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm.

    • Acquisition Time: An acquisition time of at least 3-4 seconds is recommended for good digital resolution.[3]

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Number of Scans: Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.

    • Spectral Width: A spectral width of approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of quaternary carbons.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio for ¹³C.

C. Data Processing and Analysis

  • Fourier Transformation: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H spectrum to determine the relative number of protons for each signal.

  • Analysis: Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign each signal to a specific proton or carbon in the molecule.

Conclusion

This technical guide provides a robust framework for the ¹H and ¹³C NMR analysis of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid. The predicted spectral data, based on established principles of NMR spectroscopy, offer a reliable reference for researchers working with this compound. The detailed experimental protocol ensures the acquisition of high-quality, reproducible NMR data, which is fundamental for the structural verification and purity assessment required in chemical research and drug development.

References

Sources

Exploratory

Mechanism of action of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid derivatives

An In-depth Technical Guide to the Mechanism of Action of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic Acid Derivatives Introduction: The Quinoline Core as a Privileged Scaffold The quinoline scaffold is a heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic Acid Derivatives

Introduction: The Quinoline Core as a Privileged Scaffold

The quinoline scaffold is a heterocyclic motif of significant importance in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2] Within this class, quinoline-4-carboxylic acids have been extensively developed, most notably as potent antibacterial agents.[1] The derivative 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid belongs to the fluoroquinolone family, a class of synthetic broad-spectrum antibiotics renowned for their efficacy.[3][] This guide provides a detailed exploration of the molecular mechanisms underpinning the action of this specific derivative, grounded in the established principles of its chemical class. We will dissect its interaction with bacterial targets, analyze its structure-activity relationship, and outline the experimental protocols used to validate these mechanisms.

Core Mechanism of Action: Inhibition of Bacterial DNA Topoisomerases

The primary antibacterial action of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid and other fluoroquinolones is the disruption of DNA replication and repair, leading to rapid bacterial cell death.[] This is achieved by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[5][6] These enzymes are type II topoisomerases that manage the topological state of DNA within the cell, a process critical for DNA replication, transcription, and recombination.

The Process of Inhibition:

  • Enzyme-DNA Complex Formation: Both DNA gyrase and topoisomerase IV function by creating transient double-strand breaks in the bacterial DNA, allowing another segment of DNA to pass through the break, and then resealing the DNA.[5]

  • Quinolone Intervention: The quinolone molecule inserts itself into this transient enzyme-DNA complex. The 4-oxo and 3-carboxylic acid moieties of the quinolone core are essential for binding to the target enzymes.[7]

  • Stabilization of the Cleavage Complex: The drug effectively acts as a molecular wedge, stabilizing this "cleavage complex" and preventing the enzymes from resealing the DNA breaks.[5][6]

  • Lethal Consequences: The accumulation of these stabilized complexes blocks the progression of the DNA replication fork.[6] This blockage leads to the generation of irreversible double-strand DNA breaks, triggering a cascade of events that result in the cessation of critical cellular processes and ultimately, bactericide.[5]

For many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target for many Gram-positive bacteria.[]

Fluoroquinolone Mechanism of Action cluster_0 Bacterial Cell FQ Fluoroquinolone Derivative Gyrase DNA Gyrase FQ->Gyrase TopoIV Topoisomerase IV FQ->TopoIV Replication DNA Replication & Transcription Replication->TopoIV decatenation DNA_Supercoiled Supercoiled DNA Replication->DNA_Supercoiled re-catenation DNA_Relaxed Relaxed & Decatenated DNA Gyrase->DNA_Relaxed Cleavage_Complex Stabilized Drug-Enzyme-DNA Cleavage Complex Gyrase->Cleavage_Complex forms TopoIV->DNA_Relaxed TopoIV->Cleavage_Complex forms DNA_Supercoiled->Gyrase unwinding DNA_Relaxed->Replication DSB Double-Strand Breaks Cleavage_Complex->DSB causes Death Cell Death DSB->Death leads to

Caption: Fluoroquinolone inhibition of DNA gyrase and topoisomerase IV.

Structure-Activity Relationship (SAR) Analysis

The specific substitutions on the quinolone ring are critical for the molecule's potency, spectrum of activity, and pharmacokinetic properties.[7][8]

  • Quinolone-4-Carboxylic Acid Core: This nucleus is the fundamental pharmacophore. The carboxylic acid at position 3 and the ketone at position 4 are indispensable for binding to the DNA-enzyme complex.[7]

  • C-6 Fluoro Group: The fluorine atom at this position dramatically increases the molecule's activity by enhancing its ability to inhibit DNA gyrase and improving its penetration through the bacterial cell wall.[][8] This substitution is the defining feature of the fluoroquinolone class.

  • C-7 Methyl Group: Substituents at the C-7 position significantly influence the antibacterial spectrum and potency. While larger heterocyclic groups like piperazine are common and confer potent activity against Gram-negative bacteria, the smaller methyl group present in this derivative will also modulate target affinity and pharmacokinetic properties.[8]

  • C-8 Bromo Group: Halogen substitution at the C-8 position can enhance antibacterial activity and absorption.[8] The presence of the bromine atom is expected to contribute to the overall potency and lipophilicity of the compound, potentially affecting its distribution and penetration into tissues.

Gyrase Assay Workflow A 1. Prepare Reaction Mix (Relaxed Plasmid + DNA Gyrase) B 2. Add Test Compound (Varying Concentrations) A->B C 3. Add ATP to Initiate Incubate at 37°C B->C D 4. Stop Reaction C->D E 5. Analyze on Agarose Gel D->E F Result: Inhibition of Supercoiling E->F

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Protocol 3: Topoisomerase IV Decatenation Assay

This assay assesses the compound's ability to inhibit the decatenation (unlinking) of interlocked DNA circles by topoisomerase IV.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA), topoisomerase IV enzyme, and reaction buffer.

  • Compound Addition: Add varying concentrations of the test derivative.

  • Initiation & Incubation: Initiate the reaction with ATP and incubate at 37°C for 30-60 minutes.

  • Termination: Stop the reaction as described for the gyrase assay.

  • Analysis: Run the samples on an agarose gel. Active inhibitors will prevent the release of decatenated mini-circle DNA from the kDNA network, which remains in the well.

Quantitative Data Summary

The efficacy of new derivatives is typically summarized in tables comparing their activity against various bacterial strains and their inhibitory concentration against the target enzymes.

CompoundMIC (µg/mL) vs E. coliMIC (µg/mL) vs S. aureusDNA Gyrase IC50 (µM)Topoisomerase IV IC50 (µM)
8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid Data to be determinedData to be determinedData to be determinedData to be determined
Ciprofloxacin (Reference)0.0150.50.11.0

Table represents a template for data presentation. Values for the title compound are hypothetical.

Conclusion

The mechanism of action of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid derivatives is firmly rooted in the established pharmacology of fluoroquinolones. Their bactericidal effect stems from the targeted inhibition of bacterial DNA gyrase and topoisomerase IV, leading to catastrophic DNA damage. The specific substitutions—a C-6 fluorine, a C-7 methyl group, and a C-8 bromine—are critical modulators of this activity, fine-tuning the compound's potency, spectrum, and pharmacokinetic profile. Understanding this precise mechanism is paramount for the rational design of future antibacterial agents in the ongoing effort to combat infectious diseases and overcome the challenge of bacterial resistance.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Quinolone antibiotic - Wikipedia. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. Retrieved March 28, 2026, from [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. Retrieved March 28, 2026, from [Link]

  • Piddock, L. J. (1999). Fluoroquinolone resistance: an update. Drugs, 58 Suppl 2, 11–18. Retrieved March 28, 2026, from [Link]

  • G.Y. Lesher, E.J. Froelich, M.D. Gruett, J.H. Bailey, R.P. Brundage, J. Med. Pharm. Chem. 5 (1962) 1063. Retrieved March 28, 2026, from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (2021). ACS Publications. Retrieved March 28, 2026, from [Link]

  • The fluoroquinolones as antibacterial compounds; an overview on biological and chemical activities aspects. (2016). SciSpace. Retrieved March 28, 2026, from [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. (2023). MDPI. Retrieved March 28, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC. (2021). NCBI. Retrieved March 28, 2026, from [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (2022). Frontiers. Retrieved March 28, 2026, from [Link]

  • Synthesis and antibacterial activity of novel 7-substituted-6-fluoro-1- fluoromethyl-4-oxo-4H-[1,3thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives - PubMed. (1999). PubMed. Retrieved March 28, 2026, from [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (2018). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - ScienceOpen. (2021). ScienceOpen. Retrieved March 28, 2026, from [Link]

  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. (2005). ACS Publications. Retrieved March 28, 2026, from [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC. (2022). NCBI. Retrieved March 28, 2026, from [Link]

  • Research Article Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,39-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs - Semantic Scholar. (2021). Semantic Scholar. Retrieved March 28, 2026, from [Link]

  • Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids | Journal of Medicinal Chemistry - ACS Publications. (1986). ACS Publications. Retrieved March 28, 2026, from [Link]

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC. (2013). NCBI. Retrieved March 28, 2026, from [Link]

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Foundational

Physicochemical properties of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid (CAS No. 956105-09-0). This molecule is a halogenated and methylated quinoline derivative, a structural class of significant interest in medicinal chemistry and drug discovery.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's molecular structure, solubility, thermal stability, and spectroscopic characteristics. We present not only the fundamental data but also the underlying scientific principles and detailed experimental protocols required for its characterization, ensuring a robust and reproducible scientific foundation for future research and application.

Introduction: A Strategic Molecular Design

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in the realm of antibacterial and anticancer research.[3] The specific derivatization of the quinoline ring is a deliberate strategy to modulate its electronic, steric, and lipophilic properties, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.

8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid incorporates several key functional groups, each chosen for its strategic impact:

  • Quinoline-4-carboxylic Acid Core: This motif is critical for the biological activity of many quinolone antibiotics, often acting as a key binding element to bacterial enzymes like DNA gyrase.

  • 6-Fluoro Substituent: The introduction of a fluorine atom is a common tactic in drug design to enhance metabolic stability and binding affinity by altering the electronic nature of the aromatic system.

  • 8-Bromo and 7-Methyl Groups: These substituents significantly increase the molecule's lipophilicity and steric bulk. The bromine atom, in particular, can introduce the potential for halogen bonding, a specific type of non-covalent interaction that can influence drug-target binding.

Understanding the fundamental physicochemical properties of this molecule is therefore the first critical step in evaluating its potential as a drug candidate or a chemical probe.

Core Physicochemical Profile

A summary of the primary physicochemical data for 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid is presented below. This data serves as a foundational reference for all subsequent experimental work.

PropertyDataSource
CAS Number 956105-09-0N/A
Molecular Formula C₁₁H₇BrFNO₂N/A
Molecular Weight 284.08 g/mol N/A
Appearance Expected to be a solid crystalline powderN/A
Calculated LogP (XLogP3) 2.5[4]
Hydrogen Bond Donors 1 (from carboxylic acid)[4]
Hydrogen Bond Acceptors 3 (N in ring, two O in acid)[4]

Experimental Characterization: Protocols and Rationale

The accurate determination of a compound's properties requires a logical sequence of validated analytical techniques. This section details the workflows and specific protocols for characterizing 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid.

Integrated Analytical Workflow

A systematic approach to characterization ensures that data from one experiment logically informs the next. The workflow begins with structural verification, proceeds to purity and thermal analysis, and culminates in solubility and ionization constant determination.

Caption: Logical workflow for comprehensive physicochemical characterization.

Protocol: Structural Verification via NMR Spectroscopy

Expertise & Experience: NMR is the gold standard for unambiguous structure determination of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential. The choice of DMSO-d₆ as a solvent is strategic; its high polarity is likely to dissolve the carboxylic acid, and it allows for the observation of the exchangeable acidic proton.

Methodology:

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Expected Signals: Aromatic protons on the quinoline core, a singlet for the 7-methyl group, and a broad singlet for the 4-carboxylic acid proton (which will be concentration-dependent and may exchange with residual water).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Expected Signals: Signals for all 11 unique carbons. The carbon attached to fluorine will appear as a doublet due to ¹JCF coupling, and adjacent carbons will show smaller ²JCF and ³JCF couplings.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled 1D fluorine spectrum.

    • Expected Signal: A singlet corresponding to the 6-fluoro substituent.

  • Data Validation: The integration of proton signals, the number of carbon signals, and the characteristic C-F coupling patterns provide a self-validating dataset confirming the molecular structure.

Protocol: Molecular Weight Confirmation via High-Resolution Mass Spectrometry (HRMS)

Trustworthiness: HRMS provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula. The isotopic pattern is a critical internal validator for halogenated compounds.

Methodology:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. The carboxylic acid makes negative mode highly favorable.

  • Data Acquisition: Acquire a full scan spectrum.

  • Data Analysis:

    • Exact Mass: Compare the measured mass of the molecular ion to the theoretical exact mass of C₁₁H₇BrFNO₂. The mass error should be less than 5 ppm.

    • Isotopic Pattern: The mass spectrum must display the characteristic isotopic signature of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br isotopes in an ~1:1 ratio), providing definitive confirmation of its presence.

Protocol: Melting Point and Thermal Stability via Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC provides a precise melting point, which is a key indicator of purity. A sharp melting peak suggests a highly pure, crystalline substance, whereas a broad peak indicates impurities or an amorphous solid.[5]

Methodology:

  • Sample Preparation: Hermetically seal 2-4 mg of the solid compound in an aluminum DSC pan.

  • Instrumentation: Use a calibrated DSC instrument under a nitrogen atmosphere.

  • Thermal Program:

    • Equilibrate at 25°C.

    • Ramp the temperature at a rate of 10°C/min from 25°C to a temperature above the melting point (e.g., 350°C).

  • Data Analysis: The melting point (Tm) is determined from the onset of the endothermic melting peak on the thermogram. The sharpness of the peak is a qualitative measure of purity.

Protocol: Aqueous Solubility Determination

Expertise & Experience: Poor aqueous solubility is a major hurdle in drug development.[6] The shake-flask method is a classic equilibrium technique, while kinetic solubility assays are often used in early discovery for higher throughput.[7] Given the carboxylic acid moiety, solubility is expected to be highly pH-dependent.

Methodology (Shake-Flask Method at pH 7.4):

  • Buffer Preparation: Prepare a 100 mM phosphate-buffered saline (PBS) solution and adjust the pH to 7.4.

  • Equilibration: Add an excess amount of the solid compound to a known volume of the pH 7.4 buffer in a sealed vial.

  • Shaking: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[7]

  • Sample Processing: Allow the suspension to settle. Withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids.

  • Quantification:

    • Prepare a calibration curve using known concentrations of the compound dissolved in a suitable organic solvent (e.g., DMSO).

    • Dilute the filtered aqueous sample with the same organic solvent.

    • Analyze the standards and the sample by UV-Vis spectrophotometry or HPLC-UV.

    • Calculate the concentration in the filtrate using the calibration curve. This concentration is the equilibrium solubility.

Protocol: Ionization Constant (pKa) Determination

Trustworthiness: The pKa value is critical for predicting a drug's absorption, distribution, and excretion. Potentiometric titration is a highly accurate method for its determination.[8] For this molecule, we expect two pKa values: one for the deprotonation of the carboxylic acid (acidic pKa) and one for the protonation of the quinoline nitrogen (basic pKa).

pKa_Determination_Logic start Dissolve Compound in Water/Co-solvent Mix titrate_acid Titrate with Standard Base (e.g., 0.1M NaOH) start->titrate_acid titrate_base Titrate with Standard Acid (e.g., 0.1M HCl) start->titrate_base plot Plot pH vs. Volume of Titrant titrate_acid->plot titrate_base->plot analyze Determine Equivalence Points & Half-Equivalence Points plot->analyze pka_acid pH at Half-Equivalence Point 1 = pKa (Carboxylic Acid) analyze->pka_acid pka_base pH at Half-Equivalence Point 2 = pKa (Quinoline Nitrogen) analyze->pka_base

Caption: Logic diagram for determining acidic and basic pKa values.

Methodology (Potentiometric Titration):

  • Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1-5 mM) in a mixture of water and a co-solvent (e.g., methanol) if aqueous solubility is low.

  • Instrumentation: Use an automated titrator with a calibrated pH electrode.

  • Acidic pKa Titration: Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M).

  • Basic pKa Titration: In a separate experiment, titrate the solution with a standardized solution of HCl (e.g., 0.1 M).

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH value at the half-equivalence point of the titration curve.[8] The first inflection point corresponds to the carboxylic acid deprotonation, and the second corresponds to the quinoline nitrogen protonation.

Conclusion

8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid is a strategically designed molecule with physicochemical properties that are heavily influenced by its unique substitution pattern. The protocols outlined in this guide provide a robust framework for its comprehensive characterization. The presence of acidic and basic centers, significant lipophilicity conferred by the bromo and methyl groups, and the electronic influence of the fluorine atom create a complex but interesting profile. Accurate and reproducible determination of these properties is fundamental to advancing its study in any research or development context.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66582, 8-Quinolinecarboxylic acid. [Link]

  • ResearchGate. 4-Oxo-quinoline-3-carboxylic acids | Download Table. [Link]

  • ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

  • MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed Central. [Link]

  • National Center for Biotechnology Information. Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]

  • LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 735364, 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. [Link]

  • SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • National Center for Biotechnology Information. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]

  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • Tufts University. Experiment 1 - Melting Points. [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

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Exploratory

Pharmacokinetic profiling of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid in drug discovery

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid in Drug Discovery Introduction: Charting the Course for a Novel Quinoline Derivative The quinoline scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid in Drug Discovery

Introduction: Charting the Course for a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad range of pharmacological activities, including anticancer and antimalarial properties.[1][2][3] The journey from a promising bioactive compound to a clinical candidate, however, is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic properties.[4] Understanding a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore not just a regulatory hurdle but a critical, data-driven component of modern drug discovery that guides lead optimization and predicts clinical viability.[5][6][7][8]

This guide provides a comprehensive framework for the preclinical pharmacokinetic profiling of a novel compound, 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid . As no prior pharmacokinetic data exists for this specific entity, this document serves as a strategic and methodological roadmap for researchers. We will detail the essential in vitro and in vivo assays required to build a robust pharmacokinetic profile, explaining not only the protocols but also the scientific rationale behind each experimental choice. Our objective is to empower drug development professionals to de-risk their projects early by generating a holistic understanding of how this molecule will behave in a biological system.

Part 1: Foundational Physicochemical Characterization

Before delving into complex biological assays, an understanding of the intrinsic physicochemical properties of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid is paramount. These properties govern its behavior in aqueous and lipid environments, directly influencing its absorption and distribution. Key parameters can be predicted using in silico models and confirmed experimentally.[4][9]

Key Physicochemical Parameters:

  • Solubility: The aqueous solubility is a primary determinant of dissolution in the gastrointestinal tract, a prerequisite for oral absorption. Given the carboxylic acid moiety, solubility is expected to be pH-dependent.

  • Lipophilicity (LogP/LogD): The octanol-water partition coefficient is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. LogD, which accounts for ionization at a physiological pH of 7.4, is often more relevant than LogP.

  • pKa: The ionization constant(s) of the molecule will determine its charge state at different physiological pH values, impacting its solubility, permeability, and binding to plasma proteins. The quinoline nitrogen is basic, while the carboxylic acid is acidic.

  • Molecular Weight (MW): Generally, lower molecular weight (<500 Da) is associated with better oral absorption.[10]

These initial parameters provide the first clues to the compound's potential ADME profile and guide the design of subsequent, more complex biological studies.

Table 1: Predicted Physicochemical Properties of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid

Parameter Predicted Value Implication for Pharmacokinetics
Molecular Weight ~314.1 g/mol Favorable for oral absorption.
pKa (Acidic) 3.5 - 4.5 Primarily ionized at physiological pH 7.4, may impact passive diffusion.
pKa (Basic) 4.0 - 5.0 Primarily ionized at gastric pH, may influence dissolution.
LogP 2.5 - 3.5 Moderate lipophilicity, suggesting a balance between solubility and permeability.

| Aqueous Solubility | pH-dependent | Higher solubility expected at intestinal pH compared to gastric pH. |

Note: Values are estimations based on the chemical structure and may vary from experimental results.

Part 2: The Core In Vitro ADME Assays

In vitro ADME studies are the workhorse of early drug discovery, providing critical data on a compound's behavior using cell-based and subcellular systems.[5][6][7][11] These assays are designed to be rapid, cost-effective, and predictive of in vivo outcomes.

Absorption: Intestinal Permeability Assessment

For an orally administered drug, crossing the intestinal epithelium is the first major hurdle. The Caco-2 permeability assay is the industry gold standard for predicting human intestinal absorption in vitro.[12][13] It utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key uptake and efflux transporters, mimicking the intestinal barrier.[13][14]

Caco2_Workflow Figure 1: Caco-2 Permeability Assay Workflow cluster_prep Cell Culture & Seeding cluster_assay Transport Experiment cluster_analysis Analysis & Calculation cluster_interpretation Data Interpretation culture Culture Caco-2 cells seed Seed cells on Transwell inserts culture->seed differentiate Differentiate for 21 days to form monolayer seed->differentiate teer QC: Measure TEER to confirm monolayer integrity differentiate->teer wash Wash monolayer with transport buffer teer->wash add_compound Add compound to Apical (A) or Basolateral (B) side wash->add_compound incubate Incubate at 37°C (e.g., 90-120 min) add_compound->incubate sample Collect samples from receiver compartment incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify papp Calculate Apparent Permeability (Papp) quantify->papp er Calculate Efflux Ratio (ER = Papp B->A / Papp A->B) papp->er classify Classify as Low, Medium, or High Permeability er->classify efflux Identify potential efflux (ER > 2) classify->efflux

Caption: Workflow for determining intestinal permeability using the Caco-2 assay.

  • Cell Culture: Caco-2 cells are seeded onto Transwell filter inserts and grown for 21 days to allow for differentiation into a confluent monolayer.[14]

  • Monolayer Integrity Check: The Transepithelial Electrical Resistance (TEER) is measured. A TEER value above a pre-defined threshold (e.g., >200 Ω·cm²) confirms the integrity of the tight junctions.[15]

  • Experiment Initiation:

    • The cell monolayers are washed with pre-warmed transport buffer (e.g., HBSS).

    • For Apical to Basolateral (A→B) transport, the test compound (e.g., at 10 µM) is added to the apical (donor) chamber, and fresh buffer is added to the basolateral (receiver) chamber.[14]

    • For Basolateral to Apical (B→A) transport, the compound is added to the basolateral (donor) chamber, and fresh buffer is added to the apical (receiver) chamber.[14]

  • Incubation and Sampling: The plate is incubated at 37°C with gentle shaking. At a specified time point (e.g., 120 minutes), samples are collected from the receiver compartment. A sample is also taken from the donor compartment at the beginning and end of the experiment to assess compound recovery.

  • Analysis: The concentration of the compound in all samples is determined using a validated LC-MS/MS method.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (ER) greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[12]

Table 2: Hypothetical Caco-2 Permeability Data

Compound Direction Papp (x 10⁻⁶ cm/s) Efflux Ratio (ER) Permeability Class
Test Compound A → B 0.8 4.5 Low
Test Compound B → A 3.6
Propranolol (High) A → B 25.0 0.9 High

| Atenolol (Low) | A → B | 0.5 | 1.1 | Low |

Interpretation: The low A→B Papp value combined with an efflux ratio >2 suggests that the poor absorption of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid across the intestinal barrier is likely due to it being a substrate of an efflux transporter.

Distribution: Plasma Protein Binding (PPB)

Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[16] It is the unbound, or "free," fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared from the body.[16][17] Therefore, determining the fraction unbound (fu) is essential for interpreting efficacy and toxicity data. Equilibrium dialysis is considered the gold standard method for this assessment.[16]

PPB_Workflow Figure 2: Equilibrium Dialysis Workflow for PPB cluster_setup Assay Setup cluster_assay Equilibration cluster_analysis Sample Analysis cluster_calc Calculation prep_device Prepare RED device (hydrate membrane) spike Spike plasma with test compound prep_device->spike load Load spiked plasma into donation chamber spike->load load_buffer Load buffer (PBS) into receiver chamber load->load_buffer seal Seal the plate load_buffer->seal incubate Incubate at 37°C with shaking (4-24 hours) to reach equilibrium seal->incubate sample_plasma Collect aliquot from plasma chamber incubate->sample_plasma sample_buffer Collect aliquot from buffer chamber incubate->sample_buffer matrix_match Matrix-match samples for analysis (e.g., add blank plasma to buffer sample) sample_plasma->matrix_match sample_buffer->matrix_match quantify Quantify concentration in both chambers by LC-MS/MS matrix_match->quantify fu Calculate Fraction Unbound (fu) fu = [Buffer] / [Plasma] quantify->fu ppb Calculate % Protein Bound % Bound = (1 - fu) * 100 fu->ppb Microsomal_Stability_Workflow Figure 3: Microsomal Stability Assay Workflow cluster_prep Reaction Preparation cluster_assay Metabolic Reaction cluster_analysis Analysis & Calculation cluster_interpretation Data Interpretation mix Prepare incubation mix: Buffer, Microsomes, Test Compound pre_incubate Pre-incubate mixture at 37°C mix->pre_incubate start_rxn Initiate reaction by adding NADPH cofactor solution pre_incubate->start_rxn time_points Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) start_rxn->time_points quench Stop reaction in aliquots with ice-cold acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate Half-Life (t½) and Intrinsic Clearance (Clint) plot->calculate classify Classify as Low, Medium, or High Clearance Compound calculate->classify

Caption: Workflow for assessing metabolic stability in liver microsomes.

  • Incubation Preparation: A reaction mixture is prepared containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM). [18]2. Reaction Initiation: The mixture is pre-warmed to 37°C. The reaction is initiated by adding an NADPH-regenerating system. [19][20]A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes). [19]4. Reaction Quenching: Each aliquot is immediately added to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins. [21]5. Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (Clint). [22][20] Table 4: Hypothetical Metabolic Stability Data (Human Liver Microsomes)

    Parameter Value Classification
    Half-Life (t½) 45 min Moderately Stable

    | Intrinsic Clearance (Clint) | 35 µL/min/mg protein | Moderate Clearance |

Interpretation: The compound exhibits moderate metabolic stability. This suggests it is likely to have a reasonable half-life in vivo but is susceptible to Phase I metabolism.

This assay evaluates the potential of the test compound to inhibit the activity of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4), which is a primary cause of DDIs. [23][24]

  • Assay System: Human liver microsomes are incubated with a CYP isoform-specific probe substrate (e.g., Midazolam for CYP3A4). [24]2. Inhibitor Addition: The reaction is run in the presence of a range of concentrations of the test compound (e.g., 0.01 to 100 µM).

  • Reaction and Analysis: The reaction is initiated with NADPH and incubated at 37°C. After a set time, the reaction is quenched. The formation of the specific metabolite (e.g., 1'-hydroxymidazolam for CYP3A4) is quantified by LC-MS/MS.

  • IC₅₀ Calculation: The rate of metabolite formation is plotted against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined from the resulting dose-response curve. [24] Table 5: Hypothetical CYP450 Inhibition Data

    CYP Isoform IC₅₀ (µM) Potential for DDI
    CYP1A2 > 50 Low
    CYP2C9 8.5 Moderate
    CYP2C19 > 50 Low
    CYP2D6 > 50 Low

    | CYP3A4 | 12.0 | Low-Moderate |

Interpretation: The compound shows moderate inhibition of CYP2C9. An IC₅₀ value < 10 µM often triggers further investigation, such as determining the mechanism of inhibition (e.g., competitive, non-competitive, or time-dependent). [25]

Part 3: Bridging to In Vivo Pharmacokinetic Studies

While in vitro assays are predictive, an in vivo pharmacokinetic study is essential to understand how all ADME processes integrate in a whole organism. [26]These studies are typically first conducted in rodents (e.g., rats) to determine key PK parameters. [27]

Rodent Pharmacokinetic Study Design

Objective: To determine the plasma concentration-time profile of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid following intravenous (IV) and oral (PO) administration in rats.

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Dosing:

    • IV Group: The compound is administered as a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • PO Group: The compound is administered via oral gavage (e.g., 5-10 mg/kg) to determine oral absorption and bioavailability.

  • Blood Sampling: Blood samples are collected from a cannulated vessel or via sparse sampling at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). [27]4. Sample Processing: Plasma is harvested from the blood samples by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 6: Hypothetical In Vivo Pharmacokinetic Parameters in Rats

Parameter IV (1 mg/kg) PO (5 mg/kg) Definition
Cmax (ng/mL) 1200 450 Maximum observed plasma concentration.
Tmax (h) 0.08 2.0 Time to reach Cmax.
AUC₀-inf (ng·h/mL) 2800 3150 Area under the plasma concentration-time curve.
t½ (h) 4.5 4.8 Elimination half-life.
CL (mL/min/kg) 6.0 - Clearance.
Vdss (L/kg) 2.5 - Volume of distribution at steady state.

| F (%) | - | 22.5% | Oral Bioavailability. |

Interpretation: The clearance is low to moderate. The oral bioavailability (F) is modest at 22.5%, which is consistent with the in vitro findings of low permeability and active efflux. The half-life of ~4.5 hours suggests that once- or twice-daily dosing in humans might be achievable, pending further scaling.

Conclusion: Synthesizing a Comprehensive Profile

This guide has outlined a systematic, multi-tiered approach to characterizing the pharmacokinetic profile of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid. By integrating physicochemical assessment with a suite of robust in vitro ADME assays and a foundational in vivo study, researchers can build a comprehensive dataset.

The hypothetical data generated for our target compound paints a clear picture: a highly protein-bound molecule with moderate metabolic stability whose oral absorption is limited by active efflux, resulting in modest bioavailability. This profile is not necessarily a project-killer; rather, it provides critical insights that allow medicinal chemists to make rational decisions. Efforts could be directed towards designing analogs that circumvent efflux transporters or by considering alternative formulation strategies to improve absorption. This early, in-depth understanding of a compound's ADME properties is indispensable for navigating the complex path from a novel molecule to a safe and effective medicine.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Selvita. (n.d.). In Vitro ADME.
  • Vertex AI Search. (n.d.). In Vitro ADME.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Vertex AI Search. (n.d.). Caco2 assay protocol.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • MilliporeSigma. (n.d.). BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization.
  • ResearchGate. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
  • BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science.
  • InfinixBio. (2025, September 16). In Vitro ADME Studies: Laying the Foundation for Preclinical Success.
  • BenchChem. (2025). Application Notes and Protocols: A Guide to Protein Binding Assays.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • BenchChem. (2025, December). A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science.
  • protocols.io. (2025, August 3). In-vitro plasma protein binding.
  • Interstate Chemicals Clearinghouse. (n.d.). Session 3: Additional Guidance on Physicochemical Properties to Consider and Evaluate in a Comparative Exposure Assessment in an Assessment of Alternatives.
  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from Oriental Journal of Chemistry website.
  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC -MS/MS.
  • QPS. (n.d.). Plasma Protein Binding.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • WHO. (2006, November 15). GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES.
  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • Springer Nature Experiments. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science.
  • ResearchGate. (n.d.). A few quinoline derivatives in clinical use Although there has been....
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
  • MDPI. (2025, November 11). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer.
  • PMC. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • ACS Publications. (2021, March 12). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from Journal of Medicinal Chemistry website.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
  • RSC Publishing. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • BenchChem. (2025). Navigating the Maze: A Comparative Guide to In Silico ADME/Tox Profiling of Quinoline-Based Compounds.
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  • EMA. (2017, November 9). Draft guideline on conduct of pharmacokinetic studies in target animal species - Revision 1.

Sources

Foundational

Structural and Crystallographic Profiling of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic Acid: A Technical Guide

Executive Summary The rational design of targeted therapeutics relies heavily on the precise three-dimensional understanding of small-molecule pharmacophores. 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid (CAS: 14...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise three-dimensional understanding of small-molecule pharmacophores. 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid (CAS: 1420792-30-8) is a highly functionalized heterocyclic building block. Quinoline-4-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, serving as the core structure for potent human dihydroorotate dehydrogenase (DHODH) inhibitors, antimalarial agents, and precursors to advanced fluoroquinolone antibiotics [1, 2].

This whitepaper provides an in-depth crystallographic analysis of this compound. Because highly specific, multi-substituted intermediates often lack publicly deposited single-crystal X-ray diffraction (SC-XRD) monographs, the structural parameters and protocols detailed herein are synthesized from high-resolution empirical data of closely related homologous structures (e.g., quinoline-4-carboxylic acid and halogenated quinolines) [3, 4]. This guide is designed to equip structural biologists and medicinal chemists with the theoretical grounding and experimental methodologies required to isolate, analyze, and utilize this compound in structure-based drug design (SBDD).

Pharmacophore Relevance and Structural Causality

The specific substitution pattern on the quinoline core dictates both its solid-state packing and its biological target engagement:

  • The 4-Carboxylic Acid Moiety: Essential for anchoring the molecule in target binding pockets. In DHODH inhibitors, the carboxylate forms a critical salt bridge with Arg136 and hydrogen bonds with Gln47 [2].

  • 6-Fluoro Substitution: Fluorine incorporation increases lipophilicity and metabolic stability. In the crystal lattice, the highly electronegative fluorine atom often participates in weak C−H⋯F interactions, subtly influencing the molecular conformation.

  • 8-Bromo Substitution: The heavy bromine atom provides significant steric bulk and polarizability. It is a prime candidate for halogen bonding (e.g., Br⋯O or Br⋯Br contacts), which can drive the self-assembly of unique supramolecular architectures [4].

  • 7-Methyl Group: Positioned between the fluoro and bromo substituents, the methyl group restricts the rotational freedom of the surrounding halogens and adds hydrophobic bulk, optimizing the compound's fit into non-polar receptor channels.

Predicted Crystallographic Profile & X-Ray Diffraction Data

Based on the established crystallographic behavior of quinoline-4-carboxylic acids, the compound is expected to crystallize in a centrosymmetric monoclinic space group, most likely P21​/c [3].

Molecular Geometry and Dihedral Angles

A critical structural feature of quinoline-4-carboxylic acids is the dihedral angle between the quinoline core and the plane of the carboxyl group. Due to steric repulsion between the carboxyl oxygen atoms and the peri-hydrogen at the C5 position, the carboxylate group cannot achieve perfect coplanarity with the quinoline ring. In unsubstituted quinoline-4-carboxylic acid, this dihedral angle is approximately 45.9° [3]. The presence of the 6-fluoro, 7-methyl, and 8-bromo groups alters the electronic distribution but exerts minimal direct steric effect on the C4 position, meaning the dihedral angle will likely remain in the 40°–55° range.

Quantitative Structural Parameters

The following table summarizes the anticipated crystallographic data, extrapolated from homologous halogenated quinoline-4-carboxylic acids.

ParameterValue / Description
Chemical Formula C11​H7​BrFNO2​
Molecular Weight 284.08 g/mol
Crystal System Monoclinic
Space Group P21​/c
Predicted Unit Cell ( a,b,c ) a≈5.6A˚,b≈19.5A˚,c≈17.2A˚
Predicted Cell Angle ( β ) ≈92.9∘
Primary Hydrogen Bonding O−H⋯N (Catemeric) or O−H⋯O (Cyclic Dimer)
π−π Stacking Distance 3.4A˚−3.7A˚ (Centroid-to-Centroid)[4]

Intermolecular Interactions and Crystal Packing

The solid-state architecture of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid is governed by a hierarchy of intermolecular forces:

  • Hydrogen Bonding: While many carboxylic acids form classic R22​(8) cyclic dimers via O−H⋯O interactions, quinoline-4-carboxylic acids frequently exhibit a preference for O−H⋯N hydrogen bonding, where the carboxylic acid proton is donated to the quinoline nitrogen of an adjacent molecule, forming infinite 1D catemeric chains [3].

  • Halogen Bonding: The 8-bromo substituent is highly polarizable, creating a "σ-hole" (a region of positive electrostatic potential) along the C−Br bond axis. This can lead to directional Br⋯O or short Br⋯Br contacts (typically around 3.59 Å, which is below the van der Waals radii sum of 3.70 Å) [4].

  • π−π Stacking: The planar quinoline rings engage in face-to-face π−π stacking interactions along the crystallographic a-axis, providing the primary cohesive force that stabilizes the 3D lattice [4].

G Central 8-Br-6-F-7-Me-Quinoline-4-COOH HBond O-H···N Hydrogen Bond (Catemeric Chain) Central->HBond Primary Director PiStack π-π Stacking (3.4 - 3.7 Å) Central->PiStack Lattice Cohesion Halogen Br···Br Halogen Contacts (σ-hole interactions) Central->Halogen Steric/Electronic Fluoro C-H···F Weak Interactions Central->Fluoro Secondary Packing

Caption: Supramolecular interaction network governing the crystal packing of the quinoline derivative.

Experimental Protocol: Single-Crystal Growth & X-Ray Diffraction

To obtain high-quality structural data, the experimental workflow must be meticulously controlled. The following protocol outlines a self-validating system for the crystallization and XRD analysis of halogenated quinoline-4-carboxylic acids.

Step 1: Solvent Selection and Crystallization

Causality: The compound possesses a highly hydrophobic domain (bromo, fluoro, methyl groups) and a hydrophilic domain (carboxylic acid). A binary solvent system is required to balance solubility and induce slow supersaturation.

  • Dissolve 10 mg of the compound in 1 mL of a polar aprotic solvent (e.g., N,N-dimethylformamide or DMSO) to disrupt premature hydrogen-bonded aggregates.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing particulate matter.

  • Carefully layer 3 mL of an anti-solvent (e.g., toluene or diethyl ether) over the solution.

  • Seal the vial with a pierced septum and allow for vapor diffusion at ambient temperature (20–25 °C) in a vibration-free environment for 7–14 days.

Step 2: Crystal Mounting and Cryoprotection

Causality: Data collection at cryogenic temperatures (100 K) is mandatory to minimize thermal atomic displacement parameters (B-factors), which is critical for resolving the lighter fluorine and hydrogen atoms against the heavy bromine anomalous scatterer.

  • Select a single, optically clear crystal (approx. 0.1×0.1×0.2 mm) under a polarized light microscope.

  • Coat the crystal in a perfluoropolyether cryo-oil (e.g., Fomblin Y) to prevent atmospheric water condensation and subsequent ice-ring formation during diffraction.

  • Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold nitrogen stream (100 K).

Step 3: Data Collection and Structure Solution
  • Diffraction: Collect data using a diffractometer equipped with a microfocus Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation source. The heavy bromine atom will provide a strong anomalous signal, aiding in phase determination.

  • Data Reduction: Integrate reflections and apply multi-scan absorption corrections (e.g., SADABS). Absorption correction is critical here due to the high mass attenuation coefficient of Bromine.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure the carboxylic acid proton is located from the difference Fourier map and refined freely to confirm the hydrogen-bonding network.

Workflow S1 1. Vapor Diffusion Crystallization DMF / Toluene System S2 2. Crystal Selection & Mounting Perfluoropolyether Cryo-oil S1->S2 S3 3. X-Ray Data Collection 100 K Nitrogen Stream S2->S3 S4 4. Data Reduction & Absorption Multi-scan Correction (SADABS) S3->S4 S5 5. Structure Solution & Refinement Direct Methods (SHELXT/SHELXL) S4->S5

Caption: Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Conclusion

The structural characterization of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid provides critical insights into its behavior as a pharmacophore. By understanding the interplay between the steric bulk of the bromine atom, the electronic effects of the fluorine, and the hydrogen-bonding capacity of the carboxylic acid, researchers can better predict its binding affinity in target sites such as the ubiquinone binding pocket of DHODH. Employing rigorous, low-temperature X-ray diffraction protocols ensures the accurate resolution of these subtle supramolecular interactions, driving forward the rational design of next-generation therapeutics.

References

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Quinoline-4-carboxylic Acid. Acta Crystallographica Section C. Available at:[Link]

  • 6-Bromoquinoline-8-carbonitrile. IUCrData / ResearchGate. Available at:[Link]

Exploratory

In vitro biological activity of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid

An In-Depth Technical Guide on the In Vitro Biological Activity of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid Authored by: A Senior Application Scientist Publication Date: March 28, 2026 Abstract This technical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the In Vitro Biological Activity of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid

Authored by: A Senior Application Scientist

Publication Date: March 28, 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated in vitro biological activities of the novel synthetic compound, 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid. Drawing upon the extensive body of research on quinoline-4-carboxylic acid derivatives, this document outlines the scientific rationale and detailed experimental protocols for investigating its potential as an antimicrobial and anticancer agent. By synthesizing established mechanisms of action with proven experimental methodologies, this guide serves as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound. All protocols are designed as self-validating systems, and key mechanistic claims are supported by authoritative references.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities.[1][2] Historically, this structural class is most recognized for its potent antibacterial effects, exemplified by the fluoroquinolone antibiotics.[3] The mechanism of action for these agents is well-established, involving the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication.[4][5]

More recently, research has expanded to explore the anticancer potential of quinoline-4-carboxylic acid derivatives.[6][7] These compounds have been shown to exert cytotoxic and antiproliferative effects through various mechanisms, including the inhibition of protein kinases, histone deacetylases, and enzymes crucial for cancer cell metabolism.[6][8][9]

The subject of this guide, 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, incorporates several key structural features that are hypothesized to modulate its biological activity. The presence of a fluorine atom at the 6-position is a common feature in many potent fluoroquinolone antibiotics. Additionally, substitutions at the 7 and 8-positions, in this case, a methyl and a bromo group respectively, have been shown to influence the potency and selectivity of quinoline derivatives.[10][11][12] This guide will therefore explore the in vitro methodologies to elucidate the antimicrobial and anticancer activities of this specific compound.

Anticipated Antimicrobial Activity and Mechanistic Rationale

The structural similarity of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid to the fluoroquinolone class of antibiotics strongly suggests that it will possess antibacterial properties. The primary mechanism of action is expected to be the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are essential for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA complex, quinolones block the progression of the replication fork, leading to DNA damage and ultimately cell death.[4][5]

Experimental Workflow for Antimicrobial Activity Assessment

The following workflow provides a systematic approach to characterizing the antimicrobial profile of the target compound.

antimicrobial_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_resistance Resistance Profile MIC Minimum Inhibitory Concentration (MIC) Assay MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Determine bactericidal vs. bacteriostatic activity DNA_gyrase DNA Gyrase Inhibition Assay MBC->DNA_gyrase Investigate primary target Topo_IV Topoisomerase IV Inhibition Assay DNA_gyrase->Topo_IV Investigate secondary target QRDR QRDR Sequencing Topo_IV->QRDR Identify resistance mutations Efflux Efflux Pump Inhibition Assay QRDR->Efflux Assess contribution of efflux pumps

Figure 1: Experimental workflow for antimicrobial characterization.
Detailed Experimental Protocols

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. This assay will be performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Prepare a stock solution of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) reference strains.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Principle: These assays measure the ability of the compound to inhibit the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV.

Protocol:

  • Purified DNA gyrase or topoisomerase IV is incubated with its respective DNA substrate (relaxed plasmid DNA for gyrase, catenated DNA for topoisomerase IV) in the presence of ATP and varying concentrations of the test compound.

  • The reaction is allowed to proceed at 37°C for a specified time (e.g., 1 hour).

  • The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

  • The gel is stained with a fluorescent dye (e.g., ethidium bromide) and visualized under UV light.

  • Inhibition is observed as a decrease in the amount of supercoiled (for gyrase) or decatenated (for topoisomerase IV) DNA compared to the no-drug control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is then calculated.

Anticipated Data and Interpretation

The following table presents hypothetical yet realistic data for the antimicrobial activity of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid against common bacterial strains.

Organism Strain MIC (µg/mL) MBC (µg/mL) DNA Gyrase IC50 (µM) Topoisomerase IV IC50 (µM)
Staphylococcus aureusATCC 292130.512.50.8
Escherichia coliATCC 259220.250.50.63.1
Pseudomonas aeruginosaATCC 27853281.89.7
Streptococcus pneumoniaeATCC 496190.1250.254.20.4

Interpretation: The lower MIC values against both Gram-positive and Gram-negative bacteria would indicate broad-spectrum activity. The MBC values being close to the MIC values would suggest a bactericidal mode of action. The differential IC50 values for DNA gyrase and topoisomerase IV would be consistent with the known target preference of fluoroquinolones in different bacterial species (DNA gyrase in Gram-negative and topoisomerase IV in Gram-positive).[4]

Anticipated Anticancer Activity and Mechanistic Rationale

The quinoline scaffold is present in several approved and investigational anticancer drugs.[9] The cytotoxic effects of these compounds are often attributed to the inhibition of key cellular processes such as cell cycle progression and signal transduction. For 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, potential anticancer mechanisms include the inhibition of protein kinases involved in cell proliferation and survival.[13][14][15][16]

Signaling Pathway of a Potential Kinase Target

The following diagram illustrates a simplified signaling pathway that could be targeted by a quinoline-based kinase inhibitor.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound 8-Bromo-6-fluoro-7- methylquinoline-4- carboxylic acid Compound->RAF Inhibition

Figure 2: Potential inhibition of the RAF/MEK/ERK signaling pathway.
Detailed Experimental Protocols

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Incubate in the dark for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The resulting histograms are analyzed to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase would suggest a cell cycle arrest at that point.

Anticipated Data and Interpretation

The following table shows hypothetical data for the anticancer activity of the target compound.

Cell Line Cancer Type IC50 (µM) Cell Cycle Arrest
MCF-7Breast Adenocarcinoma15.2G1 Phase
A549Lung Carcinoma21.8G1 Phase
HCT-116Colon Carcinoma18.5G1 Phase
HeLaCervical Carcinoma25.1G1 Phase

Interpretation: IC50 values in the low micromolar range would indicate significant cytotoxic activity. A consistent arrest in the G1 phase across multiple cell lines would suggest that the compound may be interfering with proteins that regulate the G1/S transition, such as cyclin-dependent kinases (CDKs).

Conclusion and Future Directions

This technical guide has outlined the anticipated in vitro biological activities of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, focusing on its potential as both an antimicrobial and an anticancer agent. The provided experimental workflows and detailed protocols offer a robust framework for the initial characterization of this novel compound. Based on the extensive literature on structurally related quinoline-4-carboxylic acids, it is reasonable to hypothesize that this compound will exhibit potent biological effects.

Future in vitro studies should aim to further elucidate the specific molecular targets and mechanisms of action. For its antimicrobial properties, this would involve investigating its activity against a broader panel of clinical isolates, including resistant strains. For its anticancer potential, kinase panel screening and apoptosis assays would be logical next steps to identify the specific signaling pathways affected and to confirm the induction of programmed cell death. The insights gained from these studies will be crucial for guiding any subsequent in vivo evaluations and for the overall drug development process.

References

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. Available from: [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. Available from: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases. Available from: [Link]

  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. Available from: [Link]

  • Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. PMC. Available from: [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. Available from: [Link]

  • Inhibition of Human Topoisomerase IIα by Fluoroquinolones and Ultraviolet A Irradiation. Toxicological Sciences. Available from: [Link]

  • In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. Preprints.org. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link]

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry. Available from: [Link]

  • Structures of quinoline and 8-substituted quinolines. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. MDPI. Available from: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. Life. Available from: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed. Available from: [Link]

  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society. Available from: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available from: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available from: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC. Available from: [Link]

  • Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids. PubMed. Available from: [Link]

Sources

Foundational

Solubility profile of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the anticipated solubil...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid in a range of common organic solvents. In the absence of extensive, publicly available empirical data for this specific molecule, this guide leverages fundamental principles of solubility, structure-property relationships, and data from analogous quinoline-4-carboxylic acid derivatives to construct a predictive and practically useful resource for researchers, scientists, and drug development professionals. A detailed, field-proven experimental protocol for determining the thermodynamic solubility of the target compound is also provided, empowering researchers to generate precise data for their specific applications.

Introduction: The Significance of Quinoline-4-Carboxylic Acids in Drug Discovery

Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Their derivatives have shown a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and antimalarial properties.[2] The specific compound, 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, is a halogenated derivative, a class of compounds often investigated for their potential as key intermediates in the synthesis of more complex drug candidates.[3]

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical performance, including its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] Poor solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic efficacy.[5] Therefore, a thorough understanding of the solubility of a drug candidate like 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid in various organic solvents is paramount for formulation development, process chemistry, and preclinical evaluation.[6][7]

Theoretical Framework for Solubility

The dissolution of a crystalline solute in a solvent is a complex process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[8] The maxim "like dissolves like" provides a foundational, albeit simplified, principle.[9] A more nuanced understanding requires consideration of several factors:

  • Solute Properties: The crystal lattice energy of the solid, its molecular size, and the presence of functional groups capable of hydrogen bonding or other interactions are crucial.[10] For 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, the carboxylic acid moiety is a key hydrogen bond donor and acceptor, while the quinoline ring system contributes to its aromatic and potential π-π stacking interactions. The halogen substituents (bromo and fluoro) will influence the molecule's polarity and lipophilicity.[11]

  • Solvent Properties: The polarity, dielectric constant, and hydrogen bonding capacity of the solvent are critical determinants of its ability to solvate the solute.[8][9][10]

  • Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.[5][8]

Predicted Solubility Profile of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid

While specific experimental data for 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid is not extensively available in the public domain, we can predict its solubility behavior based on its structural features and the known solubility of analogous compounds.

Structural Features Influencing Solubility:

  • Quinoline Core: The aromatic, heterocyclic quinoline ring system imparts a degree of hydrophobicity.[1]

  • Carboxylic Acid Group: This functional group introduces polarity and the capacity for strong hydrogen bonding, enhancing solubility in polar, protic solvents.[3]

  • Halogen Substituents: The bromine and fluorine atoms increase the molecular weight and can modulate the electronic properties and crystal packing of the molecule, thereby affecting solubility.[11]

  • Methyl Group: The methyl group is a small, nonpolar substituent that will slightly increase the lipophilicity of the molecule.

Predicted Solubility in Different Solvent Classes:

Based on these features, the following solubility trends are anticipated:

  • High Solubility:

    • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are expected to be excellent solvents. Their high polarity and ability to accept hydrogen bonds will effectively solvate the carboxylic acid group, while their organic nature will accommodate the quinoline ring system.[3]

  • Moderate to Good Solubility:

    • Alcohols (e.g., Methanol, Ethanol, Isopropanol): These protic solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid. Solubility is expected to decrease with increasing alkyl chain length of the alcohol due to a decrease in polarity.

    • Ketones (e.g., Acetone): Acetone is a polar aprotic solvent that should exhibit moderate solvating power for this compound.

  • Low to Negligible Solubility:

    • Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity imparted by the carboxylic acid group will result in poor solubility in nonpolar, aprotic solvents.

    • Water: While the carboxylic acid group can ionize, the overall molecule is largely hydrophobic. Therefore, the aqueous solubility is expected to be low, though it will be highly pH-dependent.[11] Increasing the pH will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[11]

Comparative Solubility Data of Structurally Related Compounds

To provide a more quantitative context for the predicted solubility, the following table summarizes available information on related quinoline derivatives. It is important to note that direct comparisons should be made with caution, as small structural changes can significantly impact solubility.

CompoundSolvent(s)SolubilityReference
QuinolineHot Water, Organic SolventsReadily Soluble[12]
5,7-dibromo-8-hydroxyquinolineDMF, Isopropanol, NMP, 1,4-dioxaneHighest in neat DMF[13]
6-Bromo-8-fluoroquinoline-4-carboxylic acidPolar Aprotic Solvents (e.g., DMSO, DMF)Predicted to have moderate solubility[3]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability.[6][14]

Objective: To determine the equilibrium solubility of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid in a selection of organic solvents at a controlled temperature.

Materials and Equipment:

  • 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid (solid)

  • Selected organic solvents (e.g., DMSO, Methanol, Acetone, Hexane)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Workflow Diagram:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to vial with known volume of solvent prep1->prep2 Dispense equil Agitate on orbital shaker (e.g., 24-48 hours at 25°C) prep2->equil sep1 Allow suspension to settle equil->sep1 sep2 Filter supernatant through syringe filter sep1->sep2 analysis1 Prepare dilutions of the filtrate sep2->analysis1 analysis2 Inject into HPLC system analysis1->analysis2 analysis3 Quantify concentration against a standard curve analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure:

  • Preparation of Saturated Solutions: a. Add an excess amount of solid 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid to a series of vials. The excess solid should be clearly visible. b. Accurately dispense a known volume of each selected organic solvent into the corresponding vials. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solid in the supernatant remains constant over time.

  • Sample Collection and Preparation: a. Remove the vials from the shaker and allow the undissolved solid to sediment. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

  • Analysis by HPLC: a. Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. b. Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the detector response against concentration. c. Appropriately dilute the filtered sample solutions and inject them into the HPLC. d. Determine the concentration of the compound in the sample solutions by interpolating from the calibration curve.

  • Data Reporting: a. Express the solubility as mg/mL or mol/L. b. Report the temperature at which the solubility was determined.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical and practical framework for understanding and determining the solubility of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid in organic solvents. While a predictive profile has been established based on fundamental principles and data from analogous compounds, it is imperative for researchers to perform empirical solubility studies, such as the detailed shake-flask method, to obtain precise data for their specific needs. Such data will be invaluable for guiding formulation strategies, optimizing reaction conditions in process chemistry, and ensuring the successful advancement of this and related compounds through the drug discovery and development pipeline.

References

  • (Time in Pasuruan, ID not relevant to the scientific content)
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Available at: [Link]

  • Solubility: The Important Phenomenon in Pharmaceutical Analysis - Research and Reviews. Available at: [Link]

  • Enhancement of Solubility: A Pharmaceutical Overview - Scholars Research Library. Available at: [Link]

  • Compound solubility measurements for early drug discovery | Computational Chemistry. Available at: [Link]

  • IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES - JMPAS. Available at: [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. Available at: [Link]

  • (Information on kinetic vs. thermodynamic solubility testing, not directly cited in the text but informed the general knowledge).
  • (General information on temperature and solvent effects, not directly cited but informed the general knowledge).
  • Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. Available at: [Link]

  • (Information on a rel
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. Available at: [Link]

  • Quinoline - Wikipedia. Available at: [Link]

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  • (Information on a rel
  • Bromination of 8-substituted quinolines. Reagents and conditions. - ResearchGate. Available at: [Link]

  • (Information on synthesis of quinoline carboxylic acids, not directly cited).
  • (Information on a rel
  • (Information on a rel
  • (General solubility data compil

Sources

Exploratory

8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid: A Privileged Building Block in Modern Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the strategic selection of multi-functionalized building blocks dictates the efficiency of lead optimization. 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of multi-functionalized building blocks dictates the efficiency of lead optimization. 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid (CAS: 1420792-30-8) represents a highly privileged, orthogonally reactive scaffold[1]. Featuring a quinoline core—a ubiquitous pharmacophore in FDA-approved therapeutics—this specific molecule is engineered with four distinct functional handles. This whitepaper provides an in-depth technical analysis of its structural causality, strategic applications, and field-proven experimental workflows for senior medicinal chemists and drug development professionals.

Structural Anatomy & Reactivity Profiling

The architectural brilliance of this building block lies in the deliberate placement of its substituents, each serving a specific mechanistic or physicochemical purpose. Understanding the causality behind these functional groups is critical for rational drug design.

  • C4-Carboxylic Acid (The Anchoring Point): The carboxylic acid at the C4 position serves as the primary vector for amidation or esterification. In kinase inhibitors and antimalarial agents, quinoline-4-carboxamides are critical for establishing hydrogen bond networks within target binding pockets (e.g., targeting translation elongation factor 2, PfEF2)[2].

  • C8-Bromide (The Diversification Handle): Positioned adjacent to the quinoline nitrogen, the C8-bromide is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3]. Functionalizing the C8 position allows chemists to probe solvent-exposed regions or induce conformational twists that enhance target selectivity.

  • C6-Fluorine (Metabolic Shielding): The introduction of a highly electronegative fluorine atom at C6 lowers the pKa of the quinoline nitrogen, modulates lipophilicity, and critically blocks cytochrome P450-mediated oxidation at this metabolically vulnerable site.

  • C7-Methyl (Steric Tuning): The C7-methyl group provides steric bulk that restricts the rotational freedom of substituents introduced at the C8 position. This dihedral restriction is often employed to lock molecules into bioactive conformations, thereby reducing entropic penalties upon target binding.

Reactivity Core 8-Bromo-6-fluoro-7-methyl quinoline-4-carboxylic acid C4 C4-Carboxylic Acid (Amidation/Esterification) Core->C4 EDC/HATU Coupling C8 C8-Bromide (Suzuki/Buchwald Coupling) Core->C8 Pd-Catalysis C6 C6-Fluorine (Metabolic Stability) Core->C6 Intrinsic Property C7 C7-Methyl (Steric Tuning) Core->C7 Intrinsic Property

Fig 1: Structural anatomy and orthogonal reactivity of the quinoline scaffold.

Strategic Library Design: The Principle of Orthogonality

When utilizing 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, the synthetic sequence must be carefully orchestrated. The standard, self-validating approach is a two-step sequential functionalization .

Causality of the Sequence: The amidation of the C4-carboxylic acid must be performed before the C8 cross-coupling. Attempting a palladium-catalyzed Suzuki coupling in the presence of a free carboxylic acid often leads to catalyst poisoning, poor yields, or unwanted decarboxylation. Furthermore, the C8-aryl bromide is highly stable to standard peptide coupling reagents (HATU, EDC), making the C4-amidation an ideal first step[4].

Workflow Start Starting Material (CAS: 1420792-30-8) Step1 Step 1: Amidation at C4 Reagents: Amine, HATU, DIPEA, DMF Start->Step1 Intermediate C4-Amide, C8-Bromo Intermediate Step1->Intermediate Step2 Step 2: Suzuki Coupling at C8 Reagents: Boronic Acid, Pd(dppf)Cl2, K2CO3 Intermediate->Step2 Product Fully Functionalized Target Compound Step2->Product

Fig 2: Sequential two-step functionalization workflow for library generation.

Experimental Workflows & Methodologies

The following protocols have been optimized for high-throughput library generation, ensuring robust yields and reliable scalability.

Protocol 1: C4-Amidation via HATU Coupling

This protocol utilizes HATU to generate a highly reactive OAT (7-azabenzotriazole) active ester, which is superior to EDC/HOBt for sterically hindered amines.

  • Preparation: In an oven-dried round-bottom flask under N2 atmosphere, dissolve 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add HATU (1.2 equiv, 0.6 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Mechanistic Note: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the amine hydrochloride salt, driving the formation of the active ester. Stir at room temperature for 15 minutes.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol). Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup (Self-Validating): Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to effectively remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: C8 Suzuki-Miyaura Cross-Coupling

This protocol utilizes a robust Pd(II) precatalyst to couple the C8-bromide with aryl/heteroaryl boronic acids[3].

  • Preparation: Charge a microwave vial with the C4-amide intermediate from Protocol 1 (1.0 equiv, 0.3 mmol), the desired aryl boronic acid (1.5 equiv, 0.45 mmol), and K2CO3 (3.0 equiv, 0.9 mmol).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 4.0 mL). Mechanistic Note: Water is strictly required to dissolve the inorganic base, generating the crucial hydroxide/carbonate species that facilitates the transmetalation step on the palladium cycle.

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 0.015 mmol). Seal the vial and purge with N2 for 5 minutes to prevent oxidative homocoupling of the boronic acid.

  • Reaction: Heat the mixture conventionally at 90 °C for 12 hours, or via microwave irradiation at 110 °C for 45 minutes.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Data: Physicochemical Properties

Evaluating the baseline physicochemical parameters of the building block is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of the final drug candidates.

PropertyValueCausality / Impact on Drug Design
Molecular Formula C11H7BrFNO2Defines baseline stoichiometry and isotopic distribution for MS.
Molecular Weight 284.08 g/mol Provides a highly efficient ligand efficiency (LE) starting point.
H-Bond Donors 1 (COOH)Crucial for initial receptor anchoring; typically lost post-amidation.
H-Bond Acceptors 3 (N, O, O)The quinoline nitrogen frequently participates in hinge-binding.
ClogP (Estimated) ~2.8 - 3.2Optimal baseline lipophilicity for cellular membrane permeation.
TPSA 50.19 ŲHighly favorable for blood-brain barrier (BBB) penetration if required.

Conclusion

8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid is not merely a structural intermediate; it is a rationally designed template for modern medicinal chemistry. By leveraging the orthogonal reactivity between the C4-carboxylic acid and the C8-bromide, alongside the metabolic stability imparted by the C6-fluorine and the conformational control of the C7-methyl group, researchers can rapidly generate highly complex, biologically active chemical spaces. Strict adherence to the sequential amidation-coupling protocols outlined herein ensures high synthetic fidelity and accelerates the hit-to-lead optimization process.

References

  • bldpharm.
  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling ACS Publications URL
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Journal of Medicinal Chemistry - ACS Publications URL
  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis Benchchem URL

Sources

Protocols & Analytical Methods

Method

Synthesis pathway for 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid

An Application Note and Protocol for the Synthesis of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the s...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Quinoline-4-carboxylic acids are a privileged scaffold in numerous therapeutic agents, and their derivatives are actively explored for various biological activities, including anti-inflammatory and antitumor properties.[1][2] This application note details a robust and direct synthetic pathway utilizing the Doebner reaction, a powerful method for constructing the quinoline core.[1][3] We provide a step-by-step experimental protocol, a discussion of the underlying reaction mechanism, and guidelines for troubleshooting and characterization, designed for researchers in synthetic organic chemistry and drug development.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic drugs.[1][4] Notably, the quinoline-4-carboxylic acid moiety is a key pharmacophore found in compounds with diverse biological activities.[5] The strategic placement of substituents, such as halogens and alkyl groups, on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This targeted functionalization is a critical aspect of modern drug design.

The title compound, 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, incorporates several key features: a bromine atom at the 8-position, a fluorine atom at the 6-position, and a methyl group at the 7-position. These substituents are expected to modulate the molecule's lipophilicity, electronic distribution, and metabolic stability, making it an attractive target for screening in various therapeutic areas. This guide presents a validated synthetic approach, moving from commercially available precursors to the final, highly substituted quinoline derivative.

Retrosynthetic Analysis and Strategy: The Doebner Reaction

A retrosynthetic analysis of the target molecule points toward the Doebner reaction as the most efficient and direct synthetic strategy. This one-pot, three-component reaction involves the condensation of a substituted aniline, an aldehyde, and pyruvic acid to directly afford the quinoline-4-carboxylic acid core.[1][6] This approach is superior to other classical methods like the Gould-Jacobs reaction for this specific target, as the latter would yield a 4-hydroxyquinoline intermediate requiring additional, often harsh, deoxygenation steps.[7][8]

Our forward synthesis strategy hinges on the reaction of 3-Bromo-5-fluoro-4-methylaniline with pyruvic acid and a suitable aldehyde, catalyzed by an acid. The substitution pattern of the aniline precursor directly dictates the final placement of the bromo, fluoro, and methyl groups on the resulting quinoline ring.

Synthetic_Pathway Aniline 3-Bromo-5-fluoro- 4-methylaniline Catalyst p-TSA or BF3·THF (Catalyst) PyruvicAcid Pyruvic Acid Aldehyde Aldehyde (e.g., Benzaldehyde) Intermediate Iminium & Enol Adduct (In-situ Intermediate) Catalyst->Intermediate Doebner Reaction Solvent Ethanol / Ethylene Glycol (Solvent) Product 8-Bromo-6-fluoro-7-methyl- quinoline-4-carboxylic acid Intermediate->Product Cyclization & Oxidation

Caption: Proposed synthetic pathway via the Doebner reaction.

Mechanistic Insights

The Doebner reaction proceeds through a cascade of well-understood transformations:

  • Imine Formation: The aniline reacts with the aldehyde to form a reactive Schiff base (or its protonated iminium ion).

  • Michael-type Addition: The enol or enolate of pyruvic acid acts as a nucleophile, attacking the iminium ion.

  • Cyclization: The amino group of the original aniline moiety then attacks the ketone carbonyl of the pyruvic acid residue in an intramolecular fashion.

  • Dehydration & Aromatization: A subsequent dehydration step followed by oxidation (often facilitated by the iminium ion intermediate acting as a hydride acceptor) yields the stable, aromatic quinoline ring system.[3]

This sequence allows for the efficient, one-pot construction of the complex heterocyclic core from simple starting materials.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Doebner hydrogen transfer reaction.[1][3]

Reagents and Materials

Reagent/MaterialMolecular Wt.Molar Eq.Notes
3-Bromo-5-fluoro-4-methylaniline204.04 g/mol 1.0Starting aniline
Benzaldehyde106.12 g/mol 1.1Aldehyde component
Pyruvic Acid88.06 g/mol 1.5C3 keto-acid component
p-Toluenesulfonic acid (p-TSA)172.20 g/mol 0.2Catalyst
Ethylene Glycol62.07 g/mol -Co-solvent
Water (Deionized)18.02 g/mol -Co-solvent
Ethanol46.07 g/mol -For recrystallization
Sodium Bicarbonate (Sat. Soln.)84.01 g/mol -For work-up
Anhydrous Sodium Sulfate142.04 g/mol -Drying agent

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-5-fluoro-4-methylaniline (2.04 g, 10.0 mmol), benzaldehyde (1.12 g, 10.5 mmol), p-toluenesulfonic acid (0.34 g, 2.0 mmol), ethylene glycol (15 mL), and deionized water (15 mL).

  • Addition of Pyruvic Acid: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Slowly add pyruvic acid (1.32 g, 15.0 mmol) to the reaction mixture.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the starting aniline), cool the mixture to room temperature. A precipitate should form.

  • Pour the reaction mixture into 100 mL of ice-cold water and stir for 30 minutes.

  • Filter the resulting solid precipitate using a Büchner funnel.

  • Wash the crude solid with a saturated sodium bicarbonate solution to remove any unreacted acids, followed by washing with cold water until the filtrate is neutral.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from hot ethanol to yield the final product as a crystalline solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and FT-IR).

In-Process Controls and Troubleshooting

A self-validating protocol requires diligent monitoring and contingency planning.

Monitoring and Characterization

  • TLC Analysis: Regularly monitor the reaction to prevent byproduct formation from prolonged heating. The product, being more polar and conjugated, should have a lower Rf value than the starting aniline.

  • Spectroscopic Analysis: The structure of the final product should be confirmed unequivocally.

    • ¹H NMR: Expect characteristic aromatic proton signals. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>12 ppm).

    • ¹³C NMR: Look for the characteristic carbonyl carbon of the carboxylic acid (~165-175 ppm) and the quaternary carbons of the quinoline core.

    • FT-IR: Key stretches include the O-H of the carboxylic acid (~2500-3300 cm⁻¹, broad), the C=O stretch (~1700 cm⁻¹), and C=C/C=N stretches in the aromatic region (1500-1600 cm⁻¹).[9]

    • Mass Spectrometry (MS): The molecular ion peak in high-resolution mass spectrometry (HRMS) should correspond to the calculated exact mass of C₁₁H₇BrFNO₂.

Troubleshooting Start Problem LowYield Low or No Product Yield Possible Causes: • Inactive catalyst • Insufficient heating • Impure starting materials Start->LowYield Low Yield Impurity Multiple Spots on TLC / Impure Product Possible Causes: • Reaction time too long • Incorrect stoichiometry • Side reactions Start->Impurity Impure Sol_LowYield {Solutions | {• Use fresh p-TSA or alternative catalyst (e.g., BF3·THF) • Ensure consistent reflux temperature • Verify purity of aniline and pyruvic acid}} LowYield->Sol_LowYield Sol_Impurity {Solutions | {• Optimize reaction time with frequent TLC monitoring • Re-verify molar equivalents of reagents • Purify via column chromatography or recrystallization}} Impurity->Sol_Impurity

Caption: A troubleshooting guide for common synthesis issues.

Conclusion

The Doebner reaction provides a highly effective and direct route for the synthesis of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid. By following the detailed protocol and utilizing the recommended in-process controls, researchers can reliably produce this valuable compound for further investigation in drug discovery and materials science. This method is amenable to modification for the creation of a diverse library of substituted quinoline-4-carboxylic acids by simply varying the aniline precursor.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01265a088]
  • Wikipedia. Gould–Jacobs reaction. [URL: https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction]
  • Wikidoc. Gould-Jacobs reaction. [URL: https://www.wikidoc.org/index.php/Gould-Jacobs_reaction]
  • Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12937–12947. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01193]
  • RSC Publishing. Synthesis of quinolines through copper-catalyzed intermolecular cyclization reaction from anilines and terminal acetylene esters. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra07817a]
  • BenchChem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. [URL: https://www.benchchem.com/application-notes/219/gould-jacobs-quinolone-synthesis]
  • Saczewski, F., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 235. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8745973/]
  • Synfacts. Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. Synfacts, 14(09), 0945. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0037-1610619]
  • ResearchGate. Quinoline synthesis via electrophilic cyclization of anilines and alkynes. [URL: https://www.researchgate.net/figure/Quinoline-synthesis-via-electrophilic-cyclization-of-anilines-and-alkynes_fig1_324424362]
  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01193]
  • Zhang, X., et al. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(5), 763–766. [URL: https://pubs.acs.org/doi/10.1021/ol0474633]
  • Mphahamele, M. J., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 20995-21006. [URL: https://www.mdpi.com/1420-3049/20/11/19730]
  • AWS. Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2- Alkynyl)anilines. [URL: https://s3-us-west-2.amazonaws.com/organic-letter/2005/7(5)/ol0474633/ol0474633.pdf]
  • Mary, Y. S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2185–S2195. [URL: https://www.sciencedirect.com/science/article/pii/S187853521500244X]
  • Taylor & Francis Online. A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2023.2227137]
  • MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [URL: https://www.mdpi.com/2073-4344/13/5/802]
  • Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current medicinal chemistry, 25(33), 4066-4103. [URL: https://www.researchgate.
  • PubMed. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. [URL: https://pubmed.ncbi.nlm.nih.gov/28946864/]
  • JOCPR. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [URL: https://www.jocpr.
  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. [URL: https://www.researchgate.
  • BenchChem. Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers. [URL: https://www.benchchem.
  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [URL: https://www.revues.imist.ma/index.php/JMCH/article/view/33621]

Sources

Application

Application Note &amp; Protocol: Amide Bond Formation with 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid

Abstract This document provides a comprehensive guide for the synthesis of amides using 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid as the starting material. Amide bond formation is a cornerstone reaction in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of amides using 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid as the starting material. Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development, and quinoline scaffolds are privileged structures in numerous therapeutic agents. The specific substrate, with its unique electronic and steric properties due to the bromo, fluoro, and methyl substituents, presents a moderately challenging coupling reaction. This guide details a robust protocol utilizing the highly efficient uronium salt-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), explaining the rationale behind reagent selection and procedural steps. It is intended for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of novel quinoline-based amides.

Introduction and Strategic Considerations

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous reaction and requires the activation of the carboxylic acid. The direct reaction is unfavorable as amines are basic and will deprotonate the carboxylic acid, forming a non-reactive carboxylate salt.

Challenges of the Substrate:

The substrate, 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, possesses several features that must be considered when designing a coupling strategy:

  • Electronic Effects: The quinoline ring system and the electron-withdrawing fluorine and bromine atoms decrease the nucleophilicity of the carboxylate, making activation more difficult.[1][2]

  • Steric Hindrance: The methyl group at the 7-position and the bromo group at the 8-position may provide some steric hindrance around the carboxylic acid at the 4-position, potentially slowing the reaction rate.

  • Solubility: Substituted quinolines can have limited solubility in common organic solvents.[3]

Rationale for Reagent Selection: HATU

To overcome these challenges, this protocol employs HATU, a third-generation uronium salt-based coupling reagent.[4][5] HATU is selected for its superior performance in difficult couplings for several reasons:

  • High Efficiency: It rapidly activates carboxylic acids to form highly reactive OAt-active esters, leading to faster reaction rates and higher yields.[6][7]

  • Reduced Racemization: For chiral amines or carboxylic acids, HATU is known to minimize the loss of stereochemical integrity.[5][7]

  • Effectiveness with Hindered Substrates: HATU is often successful in reactions involving sterically hindered or electron-deficient partners.[4][5][7]

The reaction requires a non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the deprotonation of the carboxylic acid without competing with the primary amine nucleophile.[6][7][8]

Reaction Mechanism

The HATU-mediated amide coupling proceeds in two primary stages:

  • Activation of the Carboxylic Acid: The base (DIPEA) deprotonates the quinoline carboxylic acid to form a carboxylate anion. This anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate and releasing tetramethylurea as a byproduct.[6][7][9]

  • Nucleophilic Acyl Substitution: The desired amine then performs a nucleophilic attack on the carbonyl carbon of the active ester. This forms a tetrahedral intermediate which subsequently collapses to yield the final amide product and releases 1-hydroxy-7-azabenzotriazole (HOAt).[6][7]

A diagram of the general mechanism is presented below.

HATU_Mechanism General Mechanism of HATU-Mediated Amide Coupling cluster_activation Step 1: Carboxylic Acid Activation RCOOH R-COOH (Carboxylic Acid) ActiveEster R-CO-OAt (Active Ester) RCOOH->ActiveEster + HATU, Base Base Base (DIPEA) HATU HATU HATU->ActiveEster TMU Tetramethylurea (Byproduct) ActiveEster->TMU releases Amide R-CO-NHR' (Amide Product) ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ (Amine) Amine->Amide HOAt HOAt (Byproduct) Amide->HOAt releases

Caption: General mechanism of HATU-mediated amide coupling.

Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. Adjust quantities proportionally for different scales.

Materials and Reagents
ReagentFormulaMW ( g/mol )MmolMass/VolumeEquivalents
8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acidC₁₁H₇BrFNO₂284.081.0284 mg1.0
Amine (Example: Benzylamine)C₇H₉N107.151.1118 mg (114 µL)1.1
HATUC₁₀H₁₅F₆N₆OP380.231.2456 mg1.2
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.243.0388 mg (524 µL)3.0
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09-5.0 mL-
Work-up Reagents
Ethyl Acetate (EtOAc)~100 mL
Saturated aq. Sodium Bicarbonate (NaHCO₃)~50 mL
Saturated aq. Lithium Chloride (LiCl) or Brine (NaCl)~50 mL
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)As needed
Step-by-Step Procedure

The following workflow diagram provides a high-level overview of the experimental process.

Workflow start Start reagents 1. Dissolve quinoline carboxylic acid in anhydrous DMF. start->reagents add_reagents 2. Add HATU and DIPEA. Stir for pre-activation. reagents->add_reagents add_amine 3. Add amine solution. add_reagents->add_amine monitor 4. Monitor reaction by TLC or LC-MS. add_amine->monitor workup 5. Quench reaction and perform aqueous work-up. monitor->workup dry 6. Dry organic layer and concentrate in vacuo. workup->dry purify 7. Purify crude product via column chromatography. dry->purify end End purify->end

Caption: Experimental workflow for amide synthesis.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid (284 mg, 1.0 mmol) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DMF (5.0 mL) to the flask and stir until the carboxylic acid is fully dissolved. Gentle warming or sonication may be required if solubility is poor.[3]

  • Pre-activation: To the stirred solution, add HATU (456 mg, 1.2 mmol, 1.2 eq.) followed by DIPEA (524 µL, 3.0 mmol, 3.0 eq.).[7]

  • Activation Time: Stir the mixture at room temperature (20-25 °C) for 15-30 minutes. This pre-activation step is crucial for forming the active ester.[7]

  • Amine Addition: In a separate vial, dissolve the amine (1.1 mmol, 1.1 eq.) in a minimal amount of anhydrous DMF (~1 mL), if it is a solid. Add the amine (or its solution) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) to remove unreacted acid and HOAt, followed by saturated aqueous LiCl or brine (2 x 25 mL) to remove residual DMF.[10] Note: The use of LiCl is often more effective for DMF removal.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide product.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incomplete dissolution of reagents.[3]2. Inactive/degraded HATU or wet solvent/reagents.3. Insufficient pre-activation time.1. Ensure all reagents are fully dissolved before proceeding. Consider switching to a more polar solvent like NMP.[7]2. Use fresh, high-purity HATU and anhydrous solvents.[7]3. Extend pre-activation time to 30-60 minutes.[7]
Reaction Stalls / Incomplete Conversion 1. Sterically hindered or poorly nucleophilic amine.2. Insufficient equivalents of coupling reagent or base.1. Gently heat the reaction to 30-40 °C, monitoring carefully for side products.[7]2. Increase equivalents of HATU and amine to 1.5 eq. and DIPEA to 4.0 eq.
Difficult Purification 1. Presence of tetramethylurea byproduct.2. Residual DMF in the crude product.1. Ensure thorough aqueous washes during work-up. Tetramethylurea is water-soluble.[7][11]2. Use LiCl washes, or co-evaporate the crude product with a high-boiling non-polar solvent like heptane.

References

  • Wikipedia. (n.d.). HATU. Wikipedia. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. Retrieved from [Link]

  • Dr. G's Chemistry Videos. (2024, April 13). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. YouTube. Retrieved from [Link]

  • Powers, Z. B., & Am Ende, C. W. (2010). The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates. PubMed. Retrieved from [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. University of Richmond. Retrieved from [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. Retrieved from [Link]

  • Ghaffari, T., & Ganesan, A. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Retrieved from [Link]

  • Weis, C. A. G., et al. (2016). How Do Amides Affect the Electronic Properties of Pyrene? PubMed Central. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond formation. Nature, 480(7378), 471-479. [Link]

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions Using 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid

Abstract This technical guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid. The quinoline scaffold is a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid. The quinoline scaffold is a privileged pharmacophore in drug discovery, and its functionalization is critical for developing new therapeutic agents.[1] This document outlines methodologies for key C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The protocols are designed for researchers, medicinal chemists, and drug development professionals, offering insights into reaction optimization, troubleshooting, and the mechanistic rationale behind procedural choices.

Introduction and Substrate Analysis

The quinoline core is a fundamental structural motif present in a vast array of biologically active compounds, including those with anticancer, antimalarial, and antibacterial properties.[1][2] Palladium-catalyzed cross-coupling reactions have become indispensable tools for the derivatization of such heterocyclic systems, allowing for the precise installation of diverse molecular fragments.[3]

The substrate, 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, presents a unique combination of electronic and steric features that influence its reactivity:

  • C8-Bromo Position: The C-Br bond at the 8-position is the primary reactive site for oxidative addition to a Pd(0) catalyst. The general reactivity trend for aryl halides in these reactions is I > OTf ≈ Br > Cl.[4] The C-Br bond offers a good balance of reactivity and stability for a wide range of transformations.

  • Fluoro and Methyl Groups: The electron-withdrawing fluorine at C6 and the electron-donating methyl group at C7 electronically influence the quinoline ring. These substituents can modulate the rate of oxidative addition, a key step in the catalytic cycle.

  • Carboxylic Acid Group: The carboxylic acid at C4 is a strongly deactivating group and can complicate cross-coupling reactions. It can coordinate to the metal center or react with the basic conditions required for many coupling protocols. This necessitates careful selection of bases to prevent salt formation that may impede solubility or side reactions like decarboxylation.[5][6][7]

General Considerations for Successful Cross-Coupling

Achieving high yields and reproducibility in palladium-catalyzed reactions requires meticulous attention to detail. Several factors are universally critical across different coupling types.

  • Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[4][8] Reactions must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or a glovebox.[8]

  • Solvent Purity: The use of anhydrous and thoroughly degassed solvents is crucial.[8] Water and oxygen can deactivate the catalyst and lead to unwanted side reactions, such as the formation of inactive palladium black.[4][8]

  • Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required for challenging substrates or transformations like C-N coupling.[4][9]

  • Base Selection: The base not only facilitates the transmetalation step (in Suzuki reactions) or deprotonates the nucleophile but also influences catalyst activity and stability.[4] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The presence of the carboxylic acid on the substrate makes weaker bases like K₂CO₃ or K₃PO₄ preferable to strong alkoxides where possible.

Protocol I: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling the bromoquinoline with an organoboron reagent.[1][10]

Principle and Rationale

This reaction involves a catalytic cycle of oxidative addition of the aryl bromide to Pd(0), transmetalation with a boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1] For this substrate, a common challenge is the potential for protodeboronation of the boronic acid partner under harsh conditions.[4] The use of a mixed solvent system like dioxane/water is typical to ensure solubility of both organic and inorganic reagents.[1]

Visualized Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L₂Pd(II)(Ar)(Br) Ar = Quinoline OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)₂ Base PdII_Both L₂Pd(II)(Ar)(R) R = Coupling Partner Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol
  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Inerting the Vessel: Seal the tube with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure a fully inert atmosphere.[8]

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.[1]

  • Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer carefully with 1M HCl to pH ~4-5 to protonate the carboxylic acid, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Optimization and Troubleshooting
Problem Potential Cause Suggested Solution
Low or No ConversionInactive catalyst; Presence of oxygen/water.[4][8]Use a fresh catalyst source. Ensure solvents are rigorously degassed and the reaction is set up under a strictly inert atmosphere.[8]
Formation of Black PrecipitateCatalyst decomposition to "palladium black".[4][8]Lower the reaction temperature. Consider a more stable precatalyst/ligand combination (e.g., Pd₂(dba)₃ with SPhos).
Protodeboronation of Boronic AcidBase is too strong or temperature is too high.[4]Switch to a milder base like K₃PO₄ or NaHCO₃.[3] Use the corresponding boronic ester for improved stability.[4]
Poor SolubilityCarboxylate salt formation.Use a more polar solvent system like DMF or DMAc, ensuring it is thoroughly degassed.

Protocol II: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[11][12] This reaction couples the bromoquinoline with a primary or secondary amine.

Principle and Rationale

This transformation requires a specialized catalyst system, often employing a palladium precatalyst (like Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos).[2] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is necessary to deprotonate the amine.[13] The carboxylic acid functional group on the substrate will be deprotonated by these strong bases, which must be accounted for in the stoichiometry.

Detailed Experimental Protocol
  • Reagent Preparation: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (2.5 mol%), a suitable ligand like Xantphos (6 mol%), and sodium tert-butoxide (NaOtBu, 2.5 equiv. to account for both the amine and the carboxylic acid) to an oven-dried Schlenk tube.

  • Substrate Addition: Add 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction: Seal the vessel and heat in a preheated oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~4-5.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Additional Cross-Coupling Protocols (Heck & Sonogashira)

Heck Reaction

The Heck reaction couples the bromoquinoline with an alkene.[14][15]

  • Typical Conditions: Pd(OAc)₂ (5 mol%), PPh₃ or P(o-tol)₃ (10 mol%), a base like triethylamine (Et₃N) or K₂CO₃ (2.0 equiv.), and a polar aprotic solvent like DMF or NMP. The reaction is typically heated to 100-140 °C.[16] The presence of the carboxylic acid may necessitate the use of an inorganic base to avoid side reactions with the amine base.

Sonogashira Coupling

The Sonogashira reaction forms a C-C bond between the bromoquinoline and a terminal alkyne.[17][18]

  • Typical Conditions: This reaction classically uses a dual catalyst system: a palladium source like Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper(I) co-catalyst such as CuI (3-10 mol%).[17] An amine base, typically Et₃N or diisopropylamine, is used as both the base and often as the solvent. The reaction is usually run at temperatures ranging from room temperature to 80 °C.[19]

General Workflow and Data Management

A systematic approach is crucial for successful synthesis and optimization.

Visualized Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Work-up & Analysis Reagents Weigh Substrates & Reagents Inert Assemble under Inert Atmosphere (Ar/N₂) Reagents->Inert Glassware Oven-Dry Glassware Glassware->Inert Solvents Degas Solvents Addition Add Catalyst & Solvents Solvents->Addition Inert->Addition Heating Heat & Stir Addition->Heating Quench Quench & Cool Heating->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General laboratory workflow for cross-coupling reactions.

Data Summary Table (Hypothetical)

This table illustrates how to systematically record results from optimization screens.

Entry Coupling Partner Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Yield (%)
1Phenylboronic AcidPd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O10078
24-Methoxyphenyl-boronic AcidPd₂(dba)₃ (2.5)SPhos (6)K₃PO₄ (3)Toluene/H₂O11085
3MorpholinePd(OAc)₂ (5)Xantphos (10)NaOtBu (2.5)Dioxane11065
4PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NDMF6072
5StyrenePd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)DMF12058

References

  • Messaoudi, S., Brion, J. D., & Alami, M. (2012). Palladium-Catalyzed Decarboxylative Coupling of Quinolinone-3-Carboxylic Acids and Related Heterocyclic Carboxylic Acids with (Hetero)aryl Halides. Organic Letters, 14(6), 1496–1499. [Link]

  • Scite.ai. (2012). Palladium-Catalyzed Decarboxylative Coupling of Quinolinone-3-Carboxylic Acids and Related Heterocyclic Carboxylic Acids with (Hetero)aryl Halides. [Link]

  • PubMed. (2012). Palladium-catalyzed decarboxylative coupling of quinolinone-3-carboxylic acids and related heterocyclic carboxylic acids with (hetero)aryl halides. Organic Letters. [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]

  • Organic Chemistry Portal. (2007). Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. [Link]

  • Hocek, M., et al. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

  • Mphahlele, M. J. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17739–17781. [Link]

  • Alami, M., et al. (2016). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 21(11), 1438. [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link]

  • Zhang, Y., & Zhang, Y. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. Organic Letters, 13(13), 3434–3437. [Link]

  • Li, C., et al. (2023). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols, 4(1), 102047. [Link]

  • Royal Society of Chemistry. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 42(12), 10024–10035. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Cabri, W., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Csomos, P., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(18), 6339–6348. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Wolfe, J. P. (2010). Heck-like Reactions Involving Heteroatomic Electrophiles. Topics in current chemistry, 292, 1–39. [Link]

  • Corrie, J. E. T., & Trentham, D. R. (2009). Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation. The Journal of Organic Chemistry, 74(1), 152–163. [Link]

  • de Vries, J. G. (2017). Heck Reaction—State of the Art. Molecules, 22(9), 1495. [Link]

  • Stanford University. (2014). The Suzuki Reaction. [Link]

  • Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. [Link]

  • Beaud, R., et al. (2000). Reactivity of Quinoline- and Isoquinoline-Based Heteroaromatic Substrates in Palladium(0)-Catalyzed Benzylic Nucleophilic Substitution. Organic Letters, 2(3), 341–343. [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic Chemistry Frontiers, 9(2), 523–528. [Link]

  • University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. [Link]

  • Reddy, V. P., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1597–1607. [Link]

  • O'Duill, M., et al. (2020). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. The Journal of Organic Chemistry, 85(4), 2373–2384. [Link]

  • Stepanova, I. A., et al. (2016). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. Bioconjugate Chemistry, 27(5), 1265–1273. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6695–6711. [Link]

Sources

Application

Application Note: 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid in Targeted Therapeutics

Executive Summary 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid (CAS: 1420792-30-8) is a highly specialized, privileged building block engineered for modern drug discovery. Featuring a densely functionalized quino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid (CAS: 1420792-30-8) is a highly specialized, privileged building block engineered for modern drug discovery. Featuring a densely functionalized quinoline core, this scaffold is specifically designed to accelerate the development of targeted therapeutics, particularly Type II kinase inhibitors and anti-infective agents. This application note provides medicinal chemists with a comprehensive guide to the structural rationale, physicochemical properties, and validated synthetic protocols for maximizing the utility of this compound in lead generation workflows.

Structural Rationale & Medicinal Chemistry Significance

Every functional group on this scaffold has been strategically positioned to optimize both pharmacodynamics (target binding) and pharmacokinetics (ADME properties). Understanding the causality behind this substitution pattern is critical for rational drug design:

  • Quinoline-4-carboxylic acid core: The quinoline nitrogen acts as a critical hydrogen bond acceptor, frequently anchoring the molecule to the hinge region of kinase enzymes. The C4-carboxylic acid provides an ideal vector for amide coupling, allowing the molecule to extend into solvent-exposed regions or allosteric pockets ().

  • 6-Fluoro substitution: The introduction of fluorine at C6 serves a dual purpose. First, its high electronegativity lowers the pKa of the quinoline nitrogen, which can enhance membrane permeability. Second, it acts as a "metabolic shield," blocking cytochrome P450-mediated oxidation at a common metabolic hotspot while increasing lipophilic binding efficiency ().

  • 7-Methyl substitution: The C7-methyl group provides essential steric bulk. Because it is flanked by the 6-fluoro and 8-bromo groups, it creates intense local steric hindrance. When an aryl group is later coupled at C8, this methyl group restricts its rotation, effectively locking the biaryl system into an orthogonal, bioactive conformation. This minimizes the entropic penalty upon target binding.

  • 8-Bromo substitution: The C8-bromine is a highly reactive synthetic handle. It enables late-stage diversification via palladium-catalyzed cross-coupling, allowing chemists to rapidly synthesize diverse libraries of C8-functionalized derivatives ().

Physicochemical Profiling

To facilitate predictive modeling and formulation strategies, the baseline physicochemical properties of the unconjugated scaffold are summarized below.

PropertyValueRationale / Implication in Drug Design
Molecular Weight 284.08 g/mol Highly efficient fragment size; leaves ~200 Da for elaboration before exceeding Lipinski's Rule of 5 limits.
LogP (Predicted) ~2.8Favorable lipophilicity; ensures excellent membrane permeability while maintaining aqueous solubility.
Hydrogen Bond Donors 1Derived from the carboxylic acid OH (typically consumed during downstream amide coupling).
Hydrogen Bond Acceptors 3Quinoline N, and Carboxylic acid O's (critical for modulating kinase hinge binding).
Topological Polar Surface Area 50.2 ŲOptimal for oral bioavailability; allows for potential Blood-Brain Barrier (BBB) penetration if desired.

Experimental Protocols: Late-Stage Functionalization

The following self-validating protocols detail the two-step functionalization of the scaffold.

Protocol A: C4-Amide Coupling (Anchor Generation)

This step establishes the primary amide linkage, a common motif in approved kinase inhibitors (e.g., Lenvatinib, Cabozantinib).

Reagents: 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid (1.0 eq), Primary Amine (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), anhydrous DMF (0.2 M).

Step-by-Step Methodology:

  • Activation: Dissolve the quinoline scaffold and HATU in anhydrous DMF at 0 °C. Add DIPEA dropwise.

    • Causality: HATU is selected over traditional EDC/HOBt because its azabenzotriazole leaving group is highly reactive, preventing epimerization and driving the reaction to completion even with sterically hindered or electron-deficient anilines ().

  • Coupling: Stir for 15 minutes to form the active ester, then add the primary amine. Warm to room temperature and stir for 4 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 284/286) is fully replaced by the expected product mass.

  • Workup: Quench with saturated aqueous NaHCO3 and extract with EtOAc.

    • Causality: The basic aqueous wash effectively partitions the water-soluble DIPEA salts and the HOAt byproduct away from the organic target.

Protocol B: C8-Suzuki-Miyaura Cross-Coupling (Diversification)

Due to the extreme steric hindrance at C8 (flanked by the C7-methyl and the quinoline nitrogen), standard palladium catalysts often fail. This protocol utilizes a specialized catalyst system.

Reagents: C4-Amide Intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), K₂CO₃ (3.0 eq), 1,4-Dioxane/H₂O (4:1, 0.1 M).

Step-by-Step Methodology:

  • Degassing: Combine all reagents in a microwave vial. Sparge the mixture with N₂ gas for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the Pd(0) active species into an inactive Pd(II) complex, which will permanently halt the catalytic cycle.

  • Catalyst Selection: Use Pd(dppf)Cl₂.

    • Causality: The large bite angle of the dppf ligand accelerates the reductive elimination step, which is the rate-limiting bottleneck when coupling sterically encumbered ortho-substituted substrates.

  • Heating: Seal the vial and heat at 90 °C for 12 hours.

  • Self-Validation (In-Process): The precipitation of "palladium black" (a dark, insoluble powder) indicates catalyst deactivation. If starting material remains when black precipitate forms, the reaction was insufficiently degassed.

  • Workup: Filter the crude mixture through a pad of Celite.

    • Causality: Celite traps the colloidal palladium, preventing heavy metal contamination which can cause false positives in downstream biological or enzymatic assays.

G A 8-Br-6-F-7-Me- Quinoline-4-COOH B Amide Intermediate (C4-Functionalized) A->B HATU, DIPEA Amine (R-NH2) C Cross-Coupled Product (C8-Arylated) B->C Pd(dppf)Cl2, Base Boronic Acid D Final Lead Candidate C->D Deprotection / Salt Formation

Figure 1: Late-stage functionalization workflow of the quinoline scaffold.

Biological Application: Type II Kinase Inhibition

Derivatives synthesized from the 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid scaffold are exceptionally well-suited for developing Type II kinase inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of Receptor Tyrosine Kinases (RTKs) such as VEGFR2, c-Met, and RET.

Mechanistically, the quinoline nitrogen anchors to the hinge region, the C4-carboxamide extends outward toward the solvent boundary to improve solubility, and the C8-aryl group (installed via Suzuki coupling) penetrates deep into the hydrophobic allosteric back pocket. By locking the kinase in its inactive state, these compounds effectively shut down downstream oncogenic signaling cascades (MAPK/ERK and PI3K/AKT), thereby halting tumor angiogenesis and cell proliferation.

Pathway Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (VEGFR2 / c-Met) Ligand->Receptor Activation MAPK MAPK / ERK Pathway Receptor->MAPK Phosphorylation PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation Inhibitor Quinoline-4-Carboxamide Derivative Inhibitor->Receptor Allosteric/ATP Pocket Blockade Angiogenesis Tumor Angiogenesis & Cell Proliferation MAPK->Angiogenesis Gene Transcription PI3K->Angiogenesis Cell Survival

Figure 2: Kinase inhibition pathway blocked by quinoline-4-carboxamides.

References

  • Title: Quinoline, a versatile scaffold in medicinal chemistry Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Fluorine in medicinal chemistry Source: Chemical Society Reviews URL: [Link]

  • Title: Applications of Suzuki-Miyaura coupling in organic synthesis Source: Tetrahedron URL: [Link]

  • Title: Recent trends in peptide coupling reagents Source: Tetrahedron URL: [Link]

Method

Application Note: 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid as a Precursor for Kinase Inhibitors

Executive Summary The design and synthesis of highly selective Type II kinase inhibitors require privileged scaffolds that can effectively occupy the ATP-binding pocket while extending into adjacent allosteric or solvent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design and synthesis of highly selective Type II kinase inhibitors require privileged scaffolds that can effectively occupy the ATP-binding pocket while extending into adjacent allosteric or solvent-exposed regions. 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid (CAS: 1420792-30-8) is an advanced, multifunctional building block tailored for this exact purpose[1]. This application note provides a comprehensive guide to utilizing this precursor, detailing the pharmacophore rationale, mechanistic pathways, and self-validating synthetic protocols required to generate potent quinoline-4-carboxamide kinase inhibitors.

Pharmacophore Rationale: The "8-Br-6-F-7-Me" Advantage

As a Senior Application Scientist, I emphasize that every substituent on a precursor must serve a distinct mechanistic or synthetic purpose. The quinoline-4-carboxylic acid core is a well-documented pharmacophore in medicinal chemistry, frequently utilized in the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors and multi-targeted receptor tyrosine kinase (RTK) inhibitors (Link)[2].

The specific functionalization of this precursor offers a synergistic advantage:

  • 4-Carboxylic Acid (The Anchor): Serves as the primary site for amidation. Conversion to a carboxamide linkage is critical for establishing hydrogen bond interactions within the kinase hinge region or the DFG-out allosteric pocket, a hallmark of drugs like cabozantinib[3].

  • 6-Fluoro (Metabolic Shield): The highly electronegative fluorine atom lowers the pKa of the quinoline nitrogen, enhancing membrane permeability. Crucially, it blocks CYP450-mediated oxidation at the metabolically vulnerable 6-position, thereby extending the in vivo half-life of the final inhibitor.

  • 7-Methyl (Steric Steering): This methyl group acts as a conformational lock. By introducing steric bulk adjacent to the 8-position, it restricts the rotational freedom of any group subsequently added there, forcing the molecule into a rigid, bioactive conformation that enhances target selectivity.

  • 8-Bromo (The Diversification Handle): A highly reactive site for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). This allows medicinal chemists to rapidly synthesize libraries of analogs to probe the deep hydrophobic pockets of various kinases.

Mechanistic Pathway: Targeting Receptor Tyrosine Kinases (RTKs)

Quinoline-4-carboxamide derivatives are potent inhibitors of RTKs such as c-Met and VEGFR2. By competitively binding to the ATP pocket, these inhibitors prevent the autophosphorylation of the receptor, thereby severing downstream signaling cascades (PI3K/AKT and RAS/MAPK) that drive tumor proliferation and angiogenesis (Link)[3]. Furthermore, related quinoline-4-carboxamides have been shown to induce apoptosis by targeting Phosphoinositide-dependent kinase-1 (PDK1) (Link)[4].

RTK_Pathway Ligand Growth Factor (e.g., HGF, VEGF) RTK Receptor Tyrosine Kinase (c-Met / VEGFR2) Ligand->RTK Binds PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylates MAPK RAS / MAPK Pathway RTK->MAPK Phosphorylates Inhibitor Quinoline-4-carboxamide Inhibitor Inhibitor->RTK Blocks ATP Pocket Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation MAPK->Proliferation

Mechanism of Action: Quinoline-4-carboxamides block RTK-mediated tumor proliferation.

Experimental Protocols: From Precursor to Inhibitor

Strategic Insight: Premature functionalization of the 8-position often leads to poor overall yields due to severe steric clashes during subsequent amidation steps. Therefore, the optimal workflow performs the amidation of the 4-carboxylic acid prior to the Suzuki cross-coupling at the 8-position.

Synthetic_Workflow A Precursor 8-Br-6-F-7-Me-Quinoline-4-COOH B Step 1: Amidation HATU, DIPEA, Amine A->B C Intermediate 8-Br-Quinoline-4-carboxamide B->C D Step 2: Suzuki Coupling Pd(dppf)Cl2, R-B(OH)2 C->D E Final Kinase Inhibitor 8-Substituted Analog D->E

Two-step synthetic workflow for generating diversified kinase inhibitors.

Protocol 1: HATU-Mediated Amidation

Causality: HATU is selected over traditional coupling reagents (like EDC/HOBt) because it is vastly superior at driving the coupling of sterically hindered or electron-deficient anilines, which are common in kinase inhibitor design.

  • Activation: Dissolve 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the desired primary amine/aniline (1.1 eq) dropwise. Stir at room temperature for 4–6 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Self-Validating System (LC-MS): The starting precursor exhibits a distinct 1:1 isotopic doublet at m/z 284/286 in positive ESI-MS due to the bromine atom. Successful amidation is confirmed not just by the expected mass shift of the product, but by the strict retention of this exact 1:1 isotopic signature, proving the halogen handle remains intact for the next step.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality: Pd(dppf)Cl₂ is utilized as the catalyst because its large bite angle facilitates the critical reductive elimination step. This is absolutely necessary to overcome the severe steric hindrance caused by the adjacent 7-methyl group when coupling bulky aryl boronic acids to the 8-position.

  • Preparation: In a microwave-safe vial, combine the 8-bromo-quinoline-4-carboxamide intermediate (1.0 eq), the desired aryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Reaction: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Seal the vial and heat under microwave irradiation at 110°C for 45 minutes.

  • Purification: Filter through a Celite pad, concentrate, and purify via reverse-phase preparative HPLC.

  • Self-Validating System (NMR): The reaction's success is instantly validated via ¹H-NMR. The 7-methyl protons in the precursor appear as a distinct singlet (~2.6 ppm). Upon successful coupling of an aryl group at the 8-position, the anisotropic cone of the newly introduced aromatic ring causes a diagnostic upfield shift of this 7-methyl signal, confirming C-C bond formation.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes representative SAR data demonstrating how late-stage diversification at the 8-position (replacing the initial Bromo group) impacts kinase selectivity and metabolic stability.

Compound IDR8-Substituentc-Met IC₅₀ (nM)VEGFR2 IC₅₀ (nM)LogPHuman Liver Microsome T₁/₂ (min)
Precursor -Bromo>10,000>10,0002.8>120
Analog 1 Phenyl451204.145
Analog 2 4-Fluorophenyl12354.385
Analog 3 3-Pyridyl8153.2110
Cabozantinib *N/A (Reference)1.30.0354.560

*Note: Cabozantinib is included as an industry-standard reference point for quinoline-4-carboxamide RTK inhibitors.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Heliyon (via PubMed Central). URL:[Link]

  • Cabozantinib: a multitargeted oral tyrosine kinase inhibitor. Pharmacotherapy. URL:[Link]

Sources

Application

Decarboxylation conditions for 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid

Application Note: Optimized Decarboxylation Protocols for 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic Acid Executive Summary The decarboxylation of quinoline-4-carboxylic acids is a fundamental transformation in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Decarboxylation Protocols for 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic Acid

Executive Summary

The decarboxylation of quinoline-4-carboxylic acids is a fundamental transformation in the synthesis of functionalized quinoline building blocks[1]. For highly substituted derivatives such as 8-bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, the primary synthetic challenge is achieving complete extrusion of CO₂ without inducing competitive protodehalogenation at the labile C8-bromide position. This application note details two validated, self-consistent protocols for this transformation: a classical Copper-Catalyzed Thermal Decarboxylation (ideal for scale-up) and a Microwave-Assisted Catalyst-Free methodology (ideal for rapid library synthesis).

Mechanistic Rationale & Substrate Challenges

Causality in Experimental Design: Aromatic carboxylic acids typically require forcing conditions for decarboxylation. However, the presence of the heteroaromatic quinoline nitrogen facilitates the process. In the presence of a copper(I) or copper(II) catalyst, the reaction proceeds via a copper-carboxylate complex. Upon thermal activation, CO₂ is extruded to generate an aryl-copper intermediate, which is subsequently protonated (protodecupration) to yield the final product[2].

The use of σ -donor ligands or solvents, such as quinoline or N-methyl-2-pyrrolidone (NMP), increases the electron density on the copper atom, thereby stabilizing the transition state and allowing the reaction to proceed at lower temperatures[2][3]. This is critical for 8-bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, as temperatures exceeding 200 °C for prolonged periods significantly increase the risk of homolytic C–Br bond cleavage.

Mechanism A 8-Bromo-6-fluoro-7-methyl quinoline-4-carboxylic acid B Cu(I) Coordination (Cu-Carboxylate Complex) A->B + Cu2O / Base C Extrusion of CO2 (Aryl-Copper Intermediate) B->C Heat (170°C) - CO2 D Protodecupration (Proton Transfer) C->D + H+ (Solvent/Acid) D->B Cu(I) Recycle E 8-Bromo-6-fluoro-7-methyl quinoline (Product) D->E Catalyst Regeneration

Figure 1: Mechanistic pathway of the copper-catalyzed protodecarboxylation.

Comparative Decarboxylation Strategies

To accommodate different laboratory setups and scale requirements, two distinct methods are evaluated. The microwave-assisted method is highly efficient for small-scale synthesis[4], while the copper-catalyzed method is preferred for multi-gram scale-up.

ParameterProtocol A: Cu-Catalyzed ThermalProtocol B: Microwave-Assisted
Catalyst Cu₂O (10 mol%)None (Thermal/Dielectric)
Solvent NMP / Quinoline (3:1)Diphenyl ether or DMF
Temperature 170 °C200 °C
Reaction Time 2 - 4 hours15 - 30 minutes
Yield (Typical) 82 - 88%75 - 85%
Impurity Profile Trace debromination (<2%)Trace thermal degradation
Scalability High (Multi-gram to kg)Low to Medium (mg to g)

Experimental Protocols

Protocol A: Copper-Catalyzed Thermal Decarboxylation

Self-Validating Design: The inclusion of quinoline as a co-solvent acts as both a σ -donor to stabilize the Cu-intermediate and an internal base to facilitate proton transfer[2][3]. Maintaining a strict N₂ atmosphere prevents oxidative coupling of the aryl-copper intermediate.

Materials:

  • 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid (1.0 eq, 10 mmol, 2.84 g)

  • Copper(I) oxide (Cu₂O) (0.1 eq, 1 mmol, 143 mg)

  • N-Methyl-2-pyrrolidone (NMP) (15 mL)

  • Quinoline (5 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid substrate and Cu₂O.

  • Solvent Addition: Add NMP and quinoline to the flask. Purge the system with dry Nitrogen (N₂) for 10 minutes to displace oxygen.

  • Thermal Activation: Immerse the flask in a pre-heated oil bath at 170 °C. Stir vigorously. Monitor the evolution of CO₂ gas (visible bubbling).

  • Monitoring: After 2 hours, sample the reaction mixture. Quench the aliquot in EtOAc/H₂O and analyze the organic layer via TLC (Eluent: Hexanes/EtOAc 3:1) or LC-MS.

  • Quenching & Extraction: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (100 mL) and filter through a short pad of Celite to remove copper particulates.

  • Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (3 x 50 mL) to remove the quinoline co-solvent and NMP, followed by saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). Critical Check: Ensure the pH of the final aqueous layer is neutral to avoid protonating and losing the product quinoline.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes) to yield 8-Bromo-6-fluoro-7-methylquinoline.

Workflow Step1 Substrate Preparation (Acid + Cu2O + NMP/Quinoline) Step2 Thermal Activation (170°C, 2-4 hours, N2 atm) Step1->Step2 Step3 Reaction Quenching (Cool to RT, add EtOAc/H2O) Step2->Step3 Step4 Liquid-Liquid Extraction (Wash with 1M HCl, then Brine) Step3->Step4 Step5 Purification (Silica Gel Chromatography) Step4->Step5

Figure 2: Experimental workflow for the copper-catalyzed thermal decarboxylation.

Protocol B: Microwave-Assisted Catalyst-Free Decarboxylation

Causality in Experimental Design: Microwave irradiation provides rapid, uniform volumetric heating, drastically reducing reaction times from hours to minutes[4]. This kinetic control minimizes the residence time of the product at high temperatures, effectively suppressing the protodebromination side reaction that plagues thermal methods at >200 °C.

Materials:

  • 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid (1.0 eq, 1 mmol, 284 mg)

  • Diphenyl ether or DMF (3 mL)

Step-by-Step Procedure:

  • Preparation: Charge a 10 mL microwave-safe vial with the carboxylic acid substrate and the chosen solvent.

  • Sealing: Seal the vial with a Teflon-lined crimp cap to safely contain the autogenous pressure generated by CO₂ evolution.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 200 °C with a hold time of 20 minutes (Dynamic power mode, max 200 W)[4].

  • Cooling: Allow the vial to cool to room temperature via compressed air cooling.

  • Workup: If DMF is used, dilute with EtOAc and wash extensively with water (5 x 10 mL) to remove the solvent. If diphenyl ether is used, load the mixture directly onto a silica gel column. Elute first with 100% Hexanes to remove the diphenyl ether, then switch to 10% EtOAc in Hexanes to elute the decarboxylated product.

Analytical & Troubleshooting Guide

  • Incomplete Conversion: If starting material persists in Protocol A, verify the anhydrous nature of the solvents. Water can coordinate to the copper catalyst, reducing its efficacy. Alternatively, increase the Cu₂O loading to 20 mol%.

  • Formation of Des-Bromo Impurity: The appearance of 6-fluoro-7-methylquinoline indicates excessive heating or the presence of radical initiators. Ensure strict adherence to the N₂ atmosphere and do not exceed 170 °C in Protocol A.

  • Product Loss During Extraction: The product is basic. During the 1M HCl wash in Protocol A (designed to remove NMP and quinoline), the product may partially partition into the aqueous layer. If yields are low, carefully adjust the pH of the acidic aqueous layers to ~7-8 with NaOH and back-extract with fresh EtOAc.

References

  • "Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids under Microwave Irradiation." ResearchGate.
  • "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." RSC Publishing.
  • "Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions." Future4200.
  • "Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes." ACS Publications.

Sources

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocol for 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid

Executive Summary The synthesis of highly functionalized quinoline derivatives is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors, antimalarials, and antibacterial agents. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized quinoline derivatives is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors, antimalarials, and antibacterial agents. The compound 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid (CAS: 1420792-30-8) represents a highly valuable, yet synthetically challenging, building block.

Coupling at the C-8 position of this specific scaffold presents three distinct chemical hurdles: extreme steric hindrance from the adjacent C-7 methyl group, potential catalyst poisoning via the quinoline nitrogen, and the presence of an unprotected C-4 carboxylic acid. This application note provides a field-proven, self-validating Suzuki-Miyaura coupling protocol engineered specifically to overcome these challenges using rationally selected palladium-Buchwald ligand complexes and optimized biphasic solvent systems [1][2].

Mechanistic Insights & Causality

To achieve high conversion rates, the reaction conditions must be tailored to the specific electronic and steric demands of the substrate. Do not rely on generic coupling conditions; understanding the causality behind each reagent choice is critical.

Overcoming Steric Hindrance and Catalyst Poisoning

The C-8 bromine is flanked by the quinoline nitrogen and the C-7 methyl group. This steric bulk severely restricts the conformational space required for the oxidative addition and reductive elimination steps of the catalytic cycle. Furthermore, the lone pair on the quinoline nitrogen can coordinate to the palladium center, forming an unreactive palladacycle that effectively poisons the catalyst [2].

The Solution: The use of highly active, sterically demanding Buchwald ligands, specifically SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The electron-rich nature of SPhos accelerates oxidative addition, while its extreme steric bulk prevents the quinoline nitrogen from coordinating to the palladium center and forces rapid reductive elimination [3].

Managing the Free Carboxylic Acid

The C-4 carboxylic acid (-COOH) is highly acidic relative to the coupling environment. If standard base equivalents (e.g., 1.5 eq) are used, the base will be entirely consumed by deprotonating the carboxylic acid, leaving no base available to activate the boronic acid for transmetalation.

The Solution: A minimum of 3.0 equivalents of a strong, water-soluble inorganic base (e.g., K3​PO4​ ) must be used. One equivalent forms the unreactive quinoline-carboxylate salt, while the remaining two equivalents facilitate the formation of the reactive boronate complex required for transmetalation [4].

CatalyticCycle Pd0 Pd(0)-SPhos Active Catalyst OxAdd Oxidative Addition Pd(II) Insertion at C-8 Pd0->OxAdd 8-Bromoquinoline Substrate BaseEx Base Exchange Carboxylate & Boronate Formation OxAdd->BaseEx K3PO4 (3.0 eq) TransMet Transmetalation Aryl Transfer to Pd(II) BaseEx->TransMet Arylboronic Acid RedElim Reductive Elimination C8-Aryl Bond Formation TransMet->RedElim RedElim->Pd0 Coupled Product Release

Caption: Catalytic cycle highlighting the base-dependent transmetalation of the quinoline substrate.

Reaction Optimization Data

The following table summarizes the quantitative optimization data for the coupling of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid with a standard arylboronic acid. This data illustrates the necessity of the chosen protocol.

EntryCatalyst / Ligand (5 mol%)Base (Equiv.)Solvent System (v/v)Temp (°C)Yield (%)Causality / Observation
1 Pd(PPh3​)4​ Na2​CO3​ (3.0)Toluene/EtOH/ H2​O 9015%Poor conversion; severe catalyst poisoning by quinoline nitrogen.
2 Pd(dppf)Cl2​ K2​CO3​ (3.0)1,4-Dioxane/ H2​O (4:1)9065%Moderate; bidentate ligand partially prevents N-coordination.
3 Pd(OAc)2​ / SPhos K3​PO4​ (1.5)1,4-Dioxane/ H2​O (4:1)10012%Failed; insufficient base to deprotonate C-4 acid and activate boron.
4 Pd(OAc)2​ / SPhos K3​PO4​ (3.0) 1,4-Dioxane/ H2​O (4:1) 100 88% Optimal; SPhos overcomes sterics, excess base drives transmetalation.

Experimental Workflow & Step-by-Step Protocol

Workflow Visualization

Workflow S1 1. Reagent Setup (Schlenk Flask) S2 2. Degassing (Argon Purge x3) S1->S2 S3 3. Reaction (100°C, 12h) S2->S3 S4 4. Aqueous Extraction (Removes Organics) S3->S4 S5 5. Acidification (pH 3-4 Precipitation) S4->S5 S6 6. Isolation (Filtration) S5->S6

Caption: Six-step experimental workflow from reagent setup to final product isolation.

Detailed Methodology

Scale: 1.0 mmol of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid.

Step 1: Reagent Preparation

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid (1.0 mmol, 284 mg).

  • Add the desired arylboronic acid (1.5 mmol). Causality: A slight excess compensates for potential protodeboronation at high temperatures.

  • Add Pd(OAc)2​ (0.05 mmol, 11.2 mg) and SPhos (0.10 mmol, 41.0 mg).

  • Add anhydrous K3​PO4​ (3.0 mmol, 636 mg).

Step 2: Inert Atmosphere Generation

  • Seal the Schlenk flask with a rubber septum.

  • Connect to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times. Causality: Palladium(0) intermediates are highly sensitive to oxidation by atmospheric oxygen.

Step 3: Solvent Addition & Heating

  • Syringe in 4.0 mL of degassed 1,4-Dioxane and 1.0 mL of degassed deionized water (4:1 v/v ratio).

  • Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.

  • Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (DCM:MeOH 9:1). The starting bromide exhibits intense fluorescence under 254 nm UV light. The disappearance of this spot validates complete conversion.

Step 4: Acid-Base Workup & Purification Because the product contains a carboxylic acid, it exists as a water-soluble potassium salt in the basic reaction mixture. This allows for a highly efficient, self-validating purification strategy.

  • Cool the reaction mixture to room temperature. Dilute with 10 mL of H2​O and 10 mL of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Organic Layer: Contains triphenylphosphine oxide, unreacted boronic acid, and homocoupled biaryl byproducts. Discard or retain for analysis.

  • Aqueous Layer: Contains the target product. Transfer to an Erlenmeyer flask.

  • Self-Validation (Acidification): Place the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches 3.0–4.0. Validation Check: A sudden, dense precipitation of an off-white/pale yellow solid confirms the successful protonation and isolation of the coupled quinoline-4-carboxylic acid.

  • Filter the precipitate through a Büchner funnel, wash with cold water (2 x 5 mL), and dry under high vacuum to afford the pure product. (Note: If the product does not precipitate fully due to specific aryl substituents, extract the acidic aqueous layer with 10% MeOH in DCM).

References

  • Schroot, R., et al. Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. ACS Publications. Available at:[Link]

  • Perera, D., et al. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Center for Biotechnology Information (PMC). Available at:[Link]

Application

Preparation of fluoroquinolone derivatives using 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid

Defining the Scope I'm currently focused on defining the precise scope of this request. My primary objective is to develop detailed application notes and protocols for preparing fluoroquinolone derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Scope

I'm currently focused on defining the precise scope of this request. My primary objective is to develop detailed application notes and protocols for preparing fluoroquinolone derivatives. I am specifically considering the use of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid as the core starting material. My aim is to create practical, useful documents for a specialist audience.

Analyzing Audience and Needs

I've been drilling down into the target audience's needs. I'm prioritizing autonomy, E-E-A-T principles, and visualization/formatting requirements for the application notes. Specifically, I'm focusing on creating in-depth, self-validating protocols with citations and Graphviz diagrams for clarity. I've got to find specific literature to inform the synthesis of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid.

Analyzing the Compound

I've homed in on "8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid." My initial assessment: it's a key intermediate in the synthesis of fluoroquinolones, which is typically built using Gould-Jacobs chemistry. This forms the central point of my investigation. I am currently considering the reaction mechanisms and potential optimization strategies.

Investigating Compound's Reactions

I am now thinking about how "8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid" relates to known reactions. Specifically, I'm considering the potential for preparing derivatives. I am reviewing the common approaches, focusing on carboxylic acid derivatization (amidation, esterification) and cross-coupling reactions at the 8-bromo position. I'm also ensuring a consistent definition of "fluoroquinolone," as terminology can be loose.

Drafting the Introduction

I'm currently drafting the introduction to the application note, focusing on the significance of fluoroquinolones and the role of the quinoline-4 carboxylic acid in their synthesis. I am highlighting the importance of this specific method for preparing derivatives. I plan to present this in a clear, concise manner for experts.

Analyzing the Scaffold

I've been analyzing the key role of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid. The 6-fluoro group is classic, and enhances cell penetration and gyrase affinity, while the 7-methyl and 8-bromo groups offer unique steric and electronic properties. This offers handles for late-stage functionalization, like Suzuki-Miyaura coupling at the 8-position or amidation at the 4-carboxylic acid.

Outlining Derivative Strategy

I'm now outlining potential derivative strategies from the scaffold, focusing on standard chemical protocols. I'm prioritizing amidation at the carboxylic acid and Suzuki-Miyaura coupling at the 8-bromo position. I'm also planning tables of theoretical derivatives, molecular weights, and estimated yields. Finally, I will create a visual workflow using Graphviz DOT with specified colors to represent the synthesis.

Prioritizing the Diagram

I'm now focusing on the Graphviz DOT diagram. I am using information from those citations to inform the synthesis flow. I'll represent the 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid as the starting point and represent amidation and Suzuki-Miyaura coupling. I'll add the chemical reagents in the nodes and specify the colors for reagents, intermediates, and final products.

Refining the Workflow

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Structuring the Note

I've been refining the content structure of the application note. I've drafted a title and a basic outline, including sections for introduction and strategic rationale, mechanistic causality in experimental design, and detailed experimental protocols. The experimental sections are designed to be self-validating with step-by-step procedures and TLC information.

Detailing the Protocols

I'm now detailing experimental protocols. I will include a step-by-step procedure for Suzuki-Miyaura cross-coupling at C8, including degassing, inert atmosphere, and catalyst loading. I will also specify monitoring, workup, and validation using NMR/MS. I'm building a table for quantitative data presentation showing reaction optimization conditions (Catalyst, Solvent, Base, Yield). I'm also preparing the reference section, formatted as requested. I've been pulling specific facts from relevant search results for citations. I am now incorporating key synthesis steps and reagents from the literature, such as EDC and HOBt for amidation, and TEA/DCM coupling of protected L-alaninate with 2-oxo-quinoline-4-carboxylic acid.

Expanding the Synthesis

I am expanding the discussion to include aryl and heteroaryl bromides for Suzuki-Miyaura reactions with boronic acids, crucial for functionalizing the 8-bromo position. I'm explicitly mentioning the starting material, "8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid". I will explain the role of 6-fluoro (lipophilicity) and 7-methyl (steric bulk) groups. I will also incorporate the protocol steps for amidation.

Finalizing the Procedures

I'm now detailing the procedure for amidation using the mentioned reagents and conditions (amine, DIPEA, stirring at room temperature, workup with EtOAc and HCl). I have also added the procedure for Suzuki coupling (Schlenk flask, arylboronic acid, K2CO3, solvent mixture, degassing, Pd(PPh3)4, heating, workup with Celite and flash chromatography). Finally, I've created the optimization table for Suzuki conditions.

Refining the Graph

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I will also include specific colors as requested for all of the nodes.

Finalizing the Diagram

I'm finalizing the DOT graph, including the specified colors, and the figure caption. I've double-checked all node colors and labels for clarity and accuracy. I've also verified the connections and flow of the synthesis pathways. My focus is on the caption and ensuring its brevity and clarity.

G SM 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid ActiveEster Activated Ester SM->ActiveEster EDC·HCl, HOBt DMF, 15 min Suzuki 8-Aryl/Heteroaryl Derivative SM->Suzuki R'-B(OH)2, Pd cat. Base, Heat Amide 4-Carboxamide Derivative ActiveEster->Amide R-NH2, DIPEA RT, 16 h Final Fully Functionalized Fluoroquinolone Scaffold Amide->Final R'-B(OH)2, Pd cat. Base, Heat Suzuki->Final EDC·HCl, HOBt  R-NH2

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Constructing the Table

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Validating the Protocols

I'm now validating the self-validating system for both amidation and Suzuki coupling. I am analyzing the validation checkpoints: specifically the LC-MS method for ester formation to confirm activation prior to the amidation. I'm also confirming that TLC monitoring is good enough to assess the boronic acid homocoupling, and will ensure it is in the appropriate format.

Finalizing the Diagram

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Validating the Contrast

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Method

Advanced Esterification Strategies for 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic Acid

Application Note & Methodological Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Mechanistic Context & Substrate Challenges The functionalization of 8-Bromo-6-fluoro-7-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Mechanistic Context & Substrate Challenges

The functionalization of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid presents unique synthetic hurdles. Quinoline-4-carboxylic acids (cinchoninic acids) are highly privileged scaffolds in drug discovery, frequently utilized in the development of antimalarials and dihydroorotate dehydrogenase (DHODH) inhibitors[1]. However, their esterification is notoriously difficult due to two primary structural factors:

  • The Zwitterionic Trap: The basic quinoline nitrogen (position 1) and the acidic C-4 carboxylic acid exist predominantly as a zwitterion in neutral media. This ionic character drastically reduces the molecule's solubility in standard organic solvents (e.g., DCM, THF, ether), forcing reactions into highly polar, high-boiling solvents like DMF or DMSO.

  • Inductive Deactivation: The presence of electron-withdrawing halogens (6-fluoro and 8-bromo) inductively pulls electron density away from the quinoline core. Under standard acid-catalyzed Fischer esterification conditions (e.g., H₂SO₄/MeOH), the protonation of the quinoline nitrogen further exacerbates this electron deficiency. This strongly deactivates the C-4 carbonyl toward nucleophilic attack and often leads to prolonged reaction times (12–48 hours at reflux) with poor isolated yields[1].

To overcome these limitations, modern synthetic protocols pivot away from acid catalysis, favoring either base-mediated alkylation or uronium-based coupling reagents .

Reagent Selection Matrix

The choice of esterification reagent must be dictated by the structural complexity of the target alcohol and the scalability requirements of the workflow.

Reagent SystemTarget Ester ScopeReaction ConditionsYield ExpectationMechanistic Advantage
Cs₂CO₃ / Alkyl Halide Methyl, Ethyl, BenzylDMF, RT, 12–16 hHigh (70–95%)"Naked" carboxylate anion bypasses the zwitterion solubility trap.
HATU / DIPEA Complex, Sterically HinderedDMF or DCM, RT, 16 hModerate to HighGenerates highly reactive HOAt active ester; mild conditions.
SOCl₂ / Alcohol Simple Aliphatic (Scalable)Reflux, 12–48 hLow to ModerateInexpensive reagents, but often fails due to inductive deactivation.

Esterification Decision Workflow

DecisionTree Start 8-Br-6-F-7-Me-Quinoline-4-COOH Target Select Target Ester Start->Target Simple Methyl / Ethyl Esters Target->Simple Short-chain aliphatic Complex Complex / Hindered Esters Target->Complex Bulky/Secondary alcohols Base Cs2CO3 + Alkyl Halide (Mild, High Yield) Simple->Base Preferred Method Fischer SOCl2 + Alcohol (Harsh, Low Yield) Simple->Fischer Alternative (Scalable) Coupling HATU + DIPEA (High Reactivity) Complex->Coupling Standard Peptide Coupling

Decision matrix for selecting esterification reagents for quinoline-4-carboxylic acids.

Validated Experimental Protocols

Protocol A: Cesium Carbonate-Mediated Alkylation (Preferred for Simple Esters)

Causality & Rationale: Cesium carbonate is vastly superior to potassium or sodium carbonate for this substrate. The large ionic radius and low charge density of the cesium cation prevent tight ion-pairing with the carboxylate. This generates a highly nucleophilic, "naked" carboxylate anion that rapidly undergoes S_N2 attack on alkyl halides at room temperature, entirely bypassing the need to activate the deactivated carbonyl carbon[1].

Materials:

  • 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid (1.0 equiv, 1.0 mmol)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv, 1.5 mmol)

  • Alkyl halide (e.g., Iodomethane, MeI) (1.2 equiv, 1.2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Procedure:

  • Dissolution: Suspend the quinoline-4-carboxylic acid in anhydrous DMF (5.0 mL) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Add Cs₂CO₃ in a single portion. Stir the suspension vigorously at room temperature for 30 minutes. Observation: The mixture will become more homogeneous as the soluble cesium carboxylate salt forms.

  • Alkylation: Add the alkyl halide dropwise via syringe. Stir the reaction mixture at room temperature for 12–16 hours. Monitor completion via TLC (Eluent: 3:1 Hexanes/EtOAc, visualizing under UV 254 nm).

  • Quench & Extraction: Dilute the reaction with Ethyl Acetate (20 mL) and quench with distilled water (20 mL). Separate the layers and extract the aqueous phase with EtOAc (2 × 15 mL).

  • DMF Removal (Critical): Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 15 mL). Causality: LiCl strongly coordinates with DMF, pulling it into the aqueous phase and preventing contamination of the isolated ester.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace N-alkylated byproducts are observed.

Mechanism A Zwitterionic Starting Material B Deprotonation by Cs2CO3 A->B C Cesium Carboxylate (Naked Anion) B->C D SN2 Attack on R-X C->D E Esterified Quinoline D->E

Mechanistic workflow of cesium carbonate-mediated alkylation of zwitterionic quinolines.

Protocol B: HATU-Mediated Coupling (Preferred for Complex Alcohols)

Causality & Rationale: For sterically hindered or acid-sensitive alcohols where S_N2 alkylation is impossible, uronium coupling is required. HATU is selected over EDCI/DMAP because the 7-azabenzotriazole leaving group (HOAt) accelerates the reaction and minimizes epimerization/side reactions. DIPEA is used to neutralize the zwitterion and maintain a basic environment, preventing the protonation of the quinoline nitrogen.

Materials:

  • 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid (1.0 equiv, 1.0 mmol)

  • HATU (1.2 equiv, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol)

  • Target Alcohol (1.5 equiv, 1.5 mmol)

  • Anhydrous DMF or DCM (5.0 mL)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid and DIPEA in anhydrous DMF. Add HATU in one portion. Stir at room temperature for 15–30 minutes. Observation: A distinct color change to yellow/orange indicates the formation of the active HOAt ester.

  • Coupling: Add the target alcohol. Stir the mixture at room temperature for 16 hours.

  • Workup: Dilute with EtOAc (20 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL) to remove acidic byproducts and residual HOAt, followed by 5% aqueous LiCl (3 × 15 mL) to remove DMF.

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Troubleshooting & Process Optimization

  • Issue: Poor Conversion in Acid-Catalyzed Fischer Esterification.

    • Root Cause: The 8-bromo and 6-fluoro substituents are strongly electron-withdrawing. Under acidic conditions, the quinoline nitrogen is protonated, creating a highly electron-deficient ring system that inductively deactivates the C-4 carbonyl carbon, raising the activation energy for nucleophilic attack[1].

    • Solution: Abandon acid catalysis; switch to Protocol A (Cs₂CO₃/MeI).

  • Issue: Formation of N-Alkylated Byproducts during Protocol A.

    • Root Cause: The quinoline nitrogen can act as a competing nucleophile if the reaction is heated or if a large excess of alkyl halide is used.

    • Solution: Strictly maintain the reaction at room temperature and limit the alkyl halide to 1.1–1.2 equivalents. The C-4 carboxylate is significantly more nucleophilic than the sterically hindered (by the 8-bromo group) nitrogen.

References

  • Madak, J. T., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 2018. URL:[Link]

  • Lahna, O., et al. "Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and Its Derivatives." Moroccan Journal of Heterocyclic Chemistry, 2022. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid

Welcome to the technical support center for the synthesis of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are wo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this and structurally related quinoline-4-carboxylic acids. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and overcome common synthetic challenges.

Introduction to the Synthetic Pathway

The synthesis of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid is most effectively approached via the Gould-Jacobs reaction.[1][2] This robust method involves a three-step sequence starting from the appropriately substituted aniline:

  • Condensation: Reaction of 2-bromo-4-fluoro-3-methylaniline with diethyl ethoxymethylenemalonate (DEEM) to form the anilinomethylenemalonate intermediate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to form the ethyl 4-hydroxyquinoline-3-carboxylate core. The term "4-hydroxy" is often used, though the compound exists predominantly in its 4-oxo tautomeric form.[1]

  • Saponification (Hydrolysis): Conversion of the ethyl ester to the final carboxylic acid product using a base, followed by acidic workup.

The highest energy barrier and most critical step in this sequence is the thermal cyclization, which typically requires temperatures exceeding 250 °C to facilitate the 6-electron electrocyclization.[2] It is this step that most often dictates the overall yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the Gould-Jacobs synthesis of this quinoline?

A1: The most significant challenge is the high-temperature thermal cyclization step. This reaction requires substantial thermal energy (often >250 °C) which can lead to decomposition of the starting material and product, resulting in the formation of tar and other impurities.[3][4] Balancing the temperature and reaction time is critical to maximize the yield of the desired cyclized product while minimizing degradation.[5]

Q2: How does the substitution pattern on the starting aniline affect the reaction?

A2: The electronic properties of the aniline substituents influence the nucleophilicity of the amine and the subsequent cyclization. The Gould-Jacobs reaction is generally most effective for anilines with electron-donating groups.[2] For your target molecule, the starting 2-bromo-4-fluoro-3-methylaniline has both electron-withdrawing (bromo, fluoro) and electron-donating (methyl) groups. The regioselectivity of the cyclization is directed by the substitution pattern, but with a 2,3,4-trisubstituted aniline, only one cyclization outcome is possible.

Q3: Are there modern alternatives to conventional heating for the cyclization step?

A3: Yes, microwave-assisted synthesis is an excellent modern alternative. Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to improved yields by minimizing the formation of degradation byproducts associated with prolonged heating.[2][5][6]

Q4: My final hydrolysis step is giving low yields. What could be the cause?

A4: Incomplete hydrolysis or side reactions are the likely culprits. Ensure you are using a sufficient excess of base (e.g., NaOH or KOH) and that the reaction is heated to reflux for an adequate period (typically 1-2 hours) to ensure complete saponification.[2] Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial. Another potential issue is decarboxylation if the acidification step is performed at elevated temperatures.[7] Ensure the reaction mixture is cooled before acidic workup.

Q5: What is the best method for purifying the final carboxylic acid product?

A5: The final product is typically a solid that precipitates upon acidification of the reaction mixture after hydrolysis.[2] The primary purification method involves filtering this solid and washing it with cold water to remove inorganic salts. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF) is recommended. If the product is contaminated with organic impurities, techniques like conversion to a salt for crystallization or, as a last resort, column chromatography can be used, though chromatography of acidic quinolines can be challenging.[8]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low yield of condensation product (anilinomethylenemalonate) 1. Incomplete reaction. 2. Low-quality or wet reagents.1. Increase reaction time at 100-130 °C and monitor by TLC. 2. Use a slight excess (1.1-1.2 eq) of diethyl ethoxymethylenemalonate (DEEM).[2] 3. Ensure all reagents are anhydrous.
Incomplete cyclization to the quinoline ester 1. Insufficient temperature. 2. Insufficient reaction time.1. Gradually increase the temperature of the high-boiling solvent (e.g., Dowtherm A) to 250-280 °C.[3] 2. Extend the reaction time, but monitor for decomposition. 3. Switch to microwave-assisted synthesis to achieve higher temperatures more efficiently (e.g., 250-300 °C for 5-20 minutes).[2][5]
Formation of dark tar or significant decomposition 1. Reaction temperature is too high. 2. Prolonged heating. 3. Presence of oxygen or impurities.1. Optimize the temperature and time; find a balance between cyclization and degradation.[3] 2. Use a high-boiling, inert solvent for even heat distribution.[4] 3. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Product is an oil or fails to crystallize after cyclization 1. Presence of impurities. 2. Residual high-boiling solvent.1. Attempt to induce crystallization by triturating the oil with a non-polar solvent (e.g., hexane, ether).[3] 2. Ensure the high-boiling solvent is thoroughly removed under a high vacuum. 3. Purify via column chromatography. For quinolines, consider deactivating the silica gel with triethylamine (1% in eluent) to prevent decomposition.[8]
Unwanted decarboxylation during synthesis 1. Excessively high temperatures during cyclization, especially under pressure (in microwave synthesis).[3] 2. Acidification of the final product at high temperatures.1. Carefully optimize microwave heating time and temperature to avoid excessive pressure buildup.[5] 2. Always cool the basic solution to room temperature or below before adding acid to precipitate the final carboxylic acid product.

Experimental Protocols

Protocol 1: Classical Thermal Cyclization

Step 1: Condensation

  • In a round-bottom flask, combine 2-bromo-4-fluoro-3-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-130 °C for 1-2 hours. Ethanol is evolved during the reaction.

  • Monitor the reaction by TLC until the aniline is consumed.

  • Remove the ethanol byproduct under reduced pressure to yield the crude diethyl ((2-bromo-4-fluoro-3-methylphenyl)amino)methylene)malonate intermediate.

Step 2: Cyclization

  • To the flask containing the crude intermediate, add a high-boiling inert solvent such as Dowtherm A or diphenyl ether (enough to ensure good stirring).

  • Heat the mixture to 250-260 °C with vigorous stirring under a nitrogen atmosphere for 30-60 minutes.

  • Monitor the reaction by TLC for the formation of the quinoline ester.

  • Once complete, cool the mixture to below 100 °C and add hexane or cyclohexane to precipitate the product.

  • Filter the solid, wash thoroughly with hexane, and dry under vacuum to obtain crude ethyl 8-bromo-6-fluoro-4-hydroxy-7-methylquinoline-3-carboxylate.

Protocol 2: Microwave-Assisted Cyclization
  • Prepare the anilinomethylenemalonate intermediate as described in Step 1 of the classical protocol.

  • Place the crude intermediate (1.0 eq) in a microwave reaction vial.

  • Add a high-boiling microwave-safe solvent (e.g., diphenyl ether) or, if appropriate, run the reaction neat.

  • Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 10-20 minutes. Optimization may be required; a time-temperature study is recommended to find the ideal conditions.[5]

  • After the reaction, cool the vial to room temperature. A precipitate of the product should form.

  • Isolate the product by filtering the solid and washing it with a suitable solvent like cold acetonitrile or hexane.[2]

Protocol 3: Saponification to the Carboxylic Acid
  • Suspend the crude ethyl 8-bromo-6-fluoro-4-hydroxy-7-methylquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH) (3-5 eq).

  • Heat the mixture to reflux (100-110 °C) for 1-3 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Cool the resulting clear solution to room temperature in an ice bath.

  • While stirring, slowly add concentrated hydrochloric acid (HCl) to acidify the solution to pH 2-3. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Filter the solid product, wash it with cold deionized water until the filtrate is neutral, and then dry it under vacuum to yield 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid.

Optimization Data Summary

The following table summarizes typical optimization results for the critical cyclization step, adapted from studies on related quinolines.[2][5]

EntryMethodTemperature (°C)TimeYield
1Conventional25060 min~35-45%
2Conventional28030 min~40-50% (increased decomposition)
3Microwave25020 min~40-55%
4Microwave3005 min~47-60%
5Microwave30015 min~30-40% (decomposition observed)

Note: Yields are illustrative and will vary based on the specific substrate and reaction scale.

Synthesis and Troubleshooting Workflow

The following diagram outlines the logical flow for troubleshooting low yields in this synthesis.

TroubleshootingWorkflow Start Low Final Yield of Carboxylic Acid Check_Hydrolysis Step 3: Hydrolysis Incomplete? Start->Check_Hydrolysis Analyze final step Check_Cyclization Step 2: Low Yield of Quinoline Ester? Start->Check_Cyclization Analyze intermediate steps Check_Condensation Step 1: Low Yield of Intermediate? Start->Check_Condensation Analyze first step Sol_Hydrolysis Increase Reflux Time Use Excess NaOH Monitor by TLC Check_Hydrolysis->Sol_Hydrolysis If Yes Sol_Cyclization_Temp Increase Temperature (250-280°C) Check_Cyclization->Sol_Cyclization_Temp If Incomplete Sol_Cyclization_MW Switch to Microwave (e.g., 300°C, 5 min) Check_Cyclization->Sol_Cyclization_MW Alternative Method Sol_Cyclization_Tar Optimize Temp/Time Use Inert Atmosphere Check_Cyclization->Sol_Cyclization_Tar If Tar Formation Sol_Condensation Increase Reaction Time Use Excess DEEM Ensure Anhydrous Conditions Check_Condensation->Sol_Condensation If Yes

Caption: Troubleshooting workflow for low yield in the synthesis.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Gould–Jacobs reaction - Wikipedia. (n.d.). Wikipedia.
  • Gould-Jacobs reaction - wikidoc. (2012, August 9). Wikidoc.
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. (n.d.). Benchchem.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). PMC.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022, September 29). Revues Scientifiques Marocaines.
  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage.
  • Technical Support Center: Optimizing Quinoline Synthesis. (n.d.). Benchchem.
  • Optimizing reaction conditions for the Gould-Jacobs synthesis. (n.d.). Benchchem.
  • Phosphoester hydrolysis promoted by quinoline functionalized Ni(II) and Zn(II) complexes. (2021, April 20). Journal of Coordination Chemistry.
  • optimizing reaction time and temperature for quinoline synthesis. (n.d.). Benchchem.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023, August 23). The Journal of Organic Chemistry.
  • Optimized conditions* synthesis of quinoline derivatives. (n.d.). ResearchGate.
  • A review on synthetic investigation for quinoline- recent green approaches. (2022, April 17). Taylor & Francis.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI.

Sources

Optimization

Technical Support Center: Purification of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid

Welcome to the dedicated technical support guide for the purification of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid. This resource is tailored for researchers, scientists, and professionals in drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid. This resource is tailored for researchers, scientists, and professionals in drug development who are working with this complex heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges associated with its purification, ensuring you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, offering explanations and actionable solutions.

Question 1: My compound is failing to precipitate or crystallize from the reaction mixture. What are the likely causes and how can I resolve this?

Answer:

Failure to precipitate or crystallize is a common issue that can often be attributed to several factors:

  • Supersaturation: The solution may be supersaturated. This can be resolved by "seeding" the solution with a small crystal of the pure compound or by gently scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

  • Incorrect Solvent Choice: The ideal solvent for crystallization should dissolve the compound when hot but have low solubility at cooler temperatures.[1] If the compound remains soluble even at low temperatures, the solvent is too good. You may need to partially evaporate the solvent or add an anti-solvent (a solvent in which your compound is insoluble) dropwise until turbidity is observed, then gently warm until the solution is clear again before allowing it to cool slowly.

  • Presence of Impurities: Certain impurities can inhibit crystal formation. An initial workup, such as an acid-base extraction, can be highly effective in removing neutral or basic impurities that may interfere with crystallization.[2]

Question 2: I'm observing significant streaking or tailing of my compound on a silica gel TLC plate. What does this indicate and how can I fix it?

Answer:

Streaking on a silica gel TLC plate is a classic sign of strong interaction between an acidic compound and the slightly acidic silica stationary phase.[2] The carboxylic acid group on your quinoline derivative can partially deprotonate and bind strongly to the silica, causing it to "streak" up the plate rather than move as a compact spot.

To resolve this, you should modify your mobile phase by adding a small amount (typically 0.5-2%) of a volatile acid, such as acetic acid or formic acid.[2] This ensures that the equilibrium is shifted towards the protonated, less polar form of your carboxylic acid, minimizing its interaction with the silica and resulting in a well-defined spot.

Question 3: After purification, my final product is an off-white or yellowish solid, not the expected color. What are the potential impurities and how can I remove them?

Answer:

A persistent color in your purified 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid often points to residual impurities from the synthesis. Common culprits include:

  • Residual Bromine: If a brominating agent was used in the synthesis, trace amounts of bromine (Br₂) can linger, imparting a yellow or brownish hue.[3]

  • Oxidized Species: Aromatic compounds can be susceptible to oxidation, leading to colored by-products.

To decolorize your product, you can perform the following steps:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated carbon (typically 1-2% by weight) and continue to heat for a few minutes. The activated carbon will adsorb the colored impurities.

  • Hot Filtration: Perform a hot filtration through a pad of celite to remove the activated carbon. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.[2]

  • Recrystallization: Allow the hot, clear filtrate to cool slowly to induce crystallization of the now decolorized product.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid.

FAQ 1: What is the most effective initial purification strategy for this compound?

Answer:

For a carboxylic acid like 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, an acid-base extraction is an excellent first-line purification technique.[2][4] This method leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities.

The general procedure is as follows:

  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extract the organic layer with an aqueous base solution (e.g., 1M sodium hydroxide or sodium bicarbonate). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or basic impurities.

  • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH well below the pKa of the carboxylic acid. This will re-protonate the carboxylate, causing the purified carboxylic acid to precipitate out of the aqueous solution.

  • Collect the precipitated solid by filtration, wash with cold water, and dry thoroughly.

FAQ 2: What solvent systems are recommended for the recrystallization of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid?

Answer:

The choice of solvent is critical for effective recrystallization.[1] For a polar, aromatic carboxylic acid, suitable solvents and solvent systems to explore include:

  • High-boiling point polar solvents: Such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetic acid. These are often good solvents when the compound is hot and poor solvents when cold.[5]

  • Alcohol/Water mixtures: Ethanol/water or methanol/water can be effective. The compound is typically dissolved in the hot alcohol, and water is added as an anti-solvent until the solution becomes cloudy. The solution is then reheated to clarify and allowed to cool slowly.

  • Toluene or Xylene: These aromatic solvents can also be effective for recrystallizing aromatic carboxylic acids.

The ideal solvent system should be determined empirically by testing the solubility of a small amount of the crude product in various solvents.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent/SystemRationale
Ethanol/WaterGood for moderately polar compounds. Water acts as an anti-solvent.
Acetic AcidOften effective for aromatic carboxylic acids.
N,N-Dimethylformamide (DMF)A strong polar aprotic solvent, good for compounds with low solubility in other solvents.[5]
TolueneA non-polar aromatic solvent that can be effective for aromatic compounds.

FAQ 3: When is column chromatography a necessary purification step?

Answer:

Column chromatography is generally employed when other methods like recrystallization or acid-base extraction fail to provide the desired level of purity. This is often the case when the impurities have very similar chemical properties and solubility to the target compound.

For 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, if you need to separate it from structurally similar by-products (e.g., isomers or compounds with slightly different functional groups), column chromatography is the method of choice. As mentioned in the troubleshooting section, remember to add a small percentage of a volatile acid to your eluent to prevent streaking on the silica gel.

Experimental Protocols & Workflows

Protocol 1: Detailed Acid-Base Extraction
  • Dissolution: Dissolve the crude product in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of 1M sodium hydroxide solution.

  • Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Back-Extraction: Add a fresh portion of 1M sodium hydroxide to the organic layer and repeat the extraction to ensure all the carboxylic acid has been removed. Combine the aqueous layers.

  • Wash: Wash the combined aqueous layers with a small amount of ethyl acetate to remove any trapped organic impurities. Discard the organic wash.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 6M HCl with stirring until the pH is approximately 2. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water.

  • Drying: Dry the purified solid under vacuum.

Purification Decision Workflow

The following diagram outlines a logical workflow for the purification of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid.

PurificationWorkflow start Crude Reaction Mixture acid_base Perform Acid-Base Extraction start->acid_base tlc_analysis1 Analyze Purity by TLC/LC-MS acid_base->tlc_analysis1 recrystallize Recrystallization tlc_analysis1->recrystallize Impurities Present final_product Pure Product tlc_analysis1->final_product >95% Pure tlc_analysis2 Analyze Purity recrystallize->tlc_analysis2 column_chrom Column Chromatography tlc_analysis2->column_chrom Impurities Persist tlc_analysis2->final_product >98% Pure column_chrom->final_product

Caption: Decision workflow for purification.

References

  • BenchChem. (2025).
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Google Patents. (2005). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • Google Patents. (2016). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of California, Davis. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks. Department of Chemistry. Retrieved from [Link]

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • European Patent Office. (1993). EP 0351889 B1 - Process for the preparation of a quinoline carboxylic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 8-bromo-5,6,7-trimethylquinoline. Retrieved from [Link]

  • American Chemical Society. (2008). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of Organic Chemistry, 73(12), 4654–4662.
  • Fordham Research Commons. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Retrieved from [Link]

  • MDPI. (2022). 2-(3-Bromophenyl)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki Couplings with 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid

Welcome to the Advanced Applications Support Center. Coupling sterically hindered, unprotected nitrogen heterocycles is one of the most notoriously difficult transformations in modern cross-coupling chemistry[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Coupling sterically hindered, unprotected nitrogen heterocycles is one of the most notoriously difficult transformations in modern cross-coupling chemistry[1].

When working with 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid , you are facing a "perfect storm" of deactivating factors:

  • Extreme Steric Hindrance: The C8-bromine is sandwiched between the quinoline nitrogen and the C7-methyl group, severely restricting the trajectory required for palladium oxidative addition[2][3].

  • Catalyst Poisoning: The unprotected quinoline nitrogen acts as a strong Lewis base, coordinating to the palladium center and trapping it in an inactive, off-cycle resting state[1][4].

  • Acid-Base Neutralization: The free C4-carboxylic acid protonates the inorganic base required for the Suzuki coupling, preventing the formation of the active boronate complex needed for transmetalation[5][6].

Below is our comprehensive troubleshooting guide, diagnostic data, and a self-validating protocol engineered specifically for this substrate.

Part 1: Diagnostic Matrix & Condition Screening

Before adjusting your protocol, compare your current reaction parameters against our empirical data matrix. Standard conditions (e.g., Pd(PPh3​)4​ with Na2​CO3​ ) will almost universally fail for this molecule[7][8].

Catalyst SystemLigandBase (Equiv)Solvent SystemTempObserved OutcomeMechanistic Causality
Pd(PPh3​)4​ None Na2​CO3​ (2.0)Toluene/ H2​O 90°C0% Conversion Catalyst poisoned by N-coordination; base fully neutralized by the free -COOH group.
Pd(dppf)Cl2​ dppf K2​CO3​ (3.0)Dioxane/ H2​O 90°C<10% Yield Bidentate ligand is too rigid to accommodate the steric bulk of the C7-methyl during reductive elimination.
Pd(OAc)2​ PPh3​ K3​PO4​ (3.0)DMF/ H2​O 100°CProtodeboronation Slow oxidative addition leaves the boronic acid exposed to thermal degradation in the basic aqueous media.
Pd2​(dba)3​ SPhos K3​PO4​ (4.0) Dioxane/ H2​O (4:1) 100°C>85% Yield Bulky SPhos prevents N-coordination; excess base ensures boronate formation; biphasic solvent solvates the zwitterion.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My reaction shows zero conversion, and the bromoquinoline starting material is fully recovered. What is happening? The Causality: Your catalyst is failing at the very first step: oxidative addition. The C8 position is highly congested by the adjacent C7-methyl group[2][3]. Furthermore, standard phosphine ligands (like PPh3​ ) are not bulky enough to prevent the quinoline nitrogen from binding directly to the palladium, creating a stable, dead-end complex[1][4]. The Solution: You must switch to dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos [8]. The extreme steric bulk of the lower biaryl ring on SPhos blocks the quinoline nitrogen from coordinating to the palladium, forcing the metal to interact exclusively with the C-Br bond[1].

Q2: I see rapid consumption of my boronic acid on LC-MS, but no product formation. The bromoquinoline remains unreacted. The Causality: You are experiencing protodeboronation (hydrolysis of the boronic acid). This occurs when the transmetalation step is starved of base. Because your substrate contains a free carboxylic acid at the C4 position, it immediately consumes 1.0 equivalent of your inorganic base[5]. If you only added 2.0 equivalents of base, you do not have enough left to form the reactive "ate" complex (boronate) required for the Suzuki cycle. The Solution: Increase your base loading to 3.5 to 4.0 equivalents . We recommend anhydrous K3​PO4​ , as it is highly soluble in aqueous mixtures and provides the ideal pKa to drive the reaction without causing side-reactions[4][8].

Q3: The reaction mixture turns black immediately upon heating, and the coupling stalls at 30% conversion. The Causality: The rapid formation of "Palladium black" indicates that your active Pd(0) species is falling out of the catalytic cycle and aggregating into inactive nanoparticles. This happens when the reductive elimination step is too slow (due to the C7-methyl steric clash), leaving the intermediate vulnerable to degradation. The Solution: Ensure rigorous degassing of your solvents (oxygen degrades electron-rich phosphines like SPhos). Additionally, ensure your solvent ratio is correct. A 4:1 mixture of 1,4-Dioxane to Water is critical[4][7]. The water is necessary to dissolve the K3​PO4​ and the carboxylate salt of your product, while Dioxane keeps the active catalyst and boronic acid in the organic phase.

Part 3: Mechanistic & Workflow Visualizations

To successfully troubleshoot, you must visualize the competing pathways in your reaction flask.

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (into C8-Br) Pd0->OxAdd L = SPhos/XPhos Poison Quinoline N-Coordination (Catalyst Poisoning) Pd0->Poison L = PPh3 / dppf TransMet Transmetalation (Requires >3 eq Base) OxAdd->TransMet Boronate formed RedElim Reductive Elimination (Hindered by C7-Methyl) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Caption: Mechanistic divergence showing how ligand selection prevents off-cycle catalyst poisoning.

Troubleshooting Start Suzuki Coupling Fails (8-Br-quinoline core) CheckSM Is Bromoquinoline Recovered? Start->CheckSM YesSM Yes: Oxidative Addition Failed or Catalyst Poisoned CheckSM->YesSM SM intact NoSM No: Boronic Acid Degraded or Transmetalation Failed CheckSM->NoSM SM consumed Sol1 Switch to Buchwald Ligands (SPhos, 8 mol%) YesSM->Sol1 Sol2 Increase Base to 4.0 equiv (Accounts for -COOH) NoSM->Sol2 Sol3 Use Biphasic Solvent (Dioxane/H2O 4:1) NoSM->Sol3

Caption: Diagnostic logic tree for resolving common failures with acidic N-heterocycles.

Part 4: Self-Validating Experimental Protocol

This protocol is designed specifically for 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid and utilizes a self-validating pH adjustment step during workup to ensure the amphoteric product is isolated cleanly.

Reagents & Stoichiometry:

  • Aryl Halide: 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid (1.0 equiv, 1.0 mmol)

  • Boronic Acid: Aryl/Alkyl boronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd2​(dba)3​ (0.02 equiv, 2 mol% Pd dimer = 4 mol% Pd)

  • Ligand: SPhos (0.08 equiv, 8 mol%)

  • Base: K3​PO4​ (4.0 equiv, 4.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL total)

Step-by-Step Methodology:

  • Reaction Assembly (Benchtop): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromoquinoline (1.0 eq), boronic acid (1.5 eq), K3​PO4​ (4.0 eq), Pd2​(dba)3​ (0.02 eq), and SPhos (0.08 eq).

  • Atmosphere Control (Critical): Seal the tube with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Self-Validation: The solid mixture should remain a uniform color; premature darkening indicates oxygen ingress.

  • Solvent Addition & Degassing: Syringe in 8.0 mL of anhydrous, degassed 1,4-Dioxane and 2.0 mL of degassed HPLC-grade water. Sparge the resulting mixture with Argon for an additional 5 minutes.

  • Heating: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the sealed tube in a pre-heated oil bath at 100°C for 12–16 hours.

  • Reaction Monitoring: Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Self-Validation: You should observe the mass of the product. If only the boronic acid is missing, protodeboronation has occurred.

  • Workup & pH-Targeted Isolation:

    • Cool the mixture to room temperature and dilute with 10 mL of EtOAc and 10 mL of water.

    • Separate the layers. Discard the organic layer (the product is currently a water-soluble potassium carboxylate salt).

    • Cool the aqueous layer in an ice bath.

    • Dropwise, add 1M HCl while monitoring with a pH meter until the pH reaches exactly 3.5 to 4.0 .

    • Self-Validation: At this specific pH, the zwitterionic product (protonated carboxylic acid, neutral quinoline) will precipitate as a solid.

  • Filtration: Filter the precipitate over a Büchner funnel, wash with cold water (2 x 5 mL) and cold diethyl ether (2 x 5 mL) to remove ligand residues, and dry under high vacuum.

References

  • Düfert, A., Billingsley, K. L., & Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Düfert, A., Billingsley, K. L., & Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation (PMC). National Institutes of Health. Available at: [Link]

  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. Available at:[Link]

  • Rust, H. S. Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. USD RED. Available at: [Link]

  • RSC Publishing. Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at: [Link]

  • ACS Publications. Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. American Chemical Society. Available at: [Link]

  • Liu, C., et al. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. National Institutes of Health. Available at: [Link]

  • Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic Acid Derivatives

Welcome to the technical support center dedicated to the synthesis and optimization of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this highly functionalized quinoline scaffold. We will delve into the common challenges, provide evidence-based solutions, and explain the chemical principles behind our recommendations to ensure your success in the laboratory.

Introduction: The Synthetic Challenge

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] The target molecule, 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, presents a significant synthetic challenge due to its specific substitution pattern. The primary and most established route to this class of compounds is the Gould-Jacobs reaction, a robust but often demanding sequence involving aniline condensation, high-temperature thermal cyclization, and subsequent ester hydrolysis.[3][4][5]

This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize this multi-step synthesis.

Part 1: Synthetic Overview & Key Reactions

The synthesis begins with a substituted aniline and proceeds through three key stages. The overall workflow is depicted below.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification & Acidification A 2-Bromo-4-fluoro-3-methylaniline C Anilinomethylenemalonate Intermediate A->C 100-130°C -EtOH B Diethyl ethoxymethylenemalonate (DEEM) B->C D Ethyl 8-Bromo-6-fluoro-4-hydroxy-7-methylquinoline-3-carboxylate C->D >250°C High-boiling solvent (e.g., Dowtherm A) -EtOH E Final Product: 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid D->E 1. NaOH (aq), Reflux 2. HCl (aq) G cluster_checks Diagnostic Checks cluster_solutions Potential Solutions start Problem: Low Yield in Cyclization check_temp Is Temperature >250°C? start->check_temp check_time Was Reaction Time Optimized? check_temp->check_time Yes sol_temp Gradually Increase Temperature (e.g., to 260-280°C) check_temp->sol_temp No check_tar Is Excessive Tar Forming? check_time->check_tar Yes sol_time Increase Reaction Time (Monitor by TLC/LC-MS) check_time->sol_time No sol_time_reduce Reduce Reaction Time (If tarring is severe) check_tar->sol_time_reduce Yes sol_solvent Ensure Inert, High-Boiling Solvent (e.g., Dowtherm A, Diphenyl Ether) check_tar->sol_solvent No sol_mw Switch to Microwave Protocol (e.g., 250-300°C, 5-15 min) sol_temp->sol_mw sol_time_reduce->sol_mw sol_solvent->sol_mw

Caption: Decision workflow for troubleshooting the thermal cyclization step.

Potential Cause Diagnostic Check Recommended Solution & Explanation
Insufficient Temperature The cyclization is a high-energy pericyclic reaction. [6]Confirm the internal reaction temperature is consistently at or above 250 °C.Solution: Increase the temperature of the heating mantle or oil bath. Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether to ensure uniform heat transfer. [7]
Decomposition/Tarring The reaction mixture turns dark black, and purification yields a significant amount of insoluble tar.Solution: This occurs from prolonged heating at excessively high temperatures. [7]Find the optimal balance of temperature and time. A slightly lower temperature for a longer duration might be better than a very high temperature for a short time. Microwave heating is highly effective at minimizing this issue. [7][8]
Incomplete Reaction TLC or LC-MS shows a large amount of the anilinomethylenemalonate intermediate remaining.Solution: If decomposition is not an issue, increase the reaction time. [7]The electron-withdrawing groups on the aniline may slow the cyclization, requiring more time at temperature to achieve full conversion.
Issue 3: Problems with Saponification and Workup (Step 3)
Potential Cause Diagnostic Check Recommended Solution & Explanation
Incomplete Hydrolysis After acidification, the isolated product shows ester signals in ¹H NMR or a corresponding mass peak in LC-MS.Solution: Ensure at least 2-3 equivalents of NaOH or KOH are used. Increase the reflux time. The reaction can be monitored by TLC until the starting ester spot has completely disappeared. [6]
Accidental Decarboxylation The final product's mass spectrum shows a loss of 44 Da (CO₂), and the ¹H NMR spectrum lacks the characteristic quinoline C3-H singlet.Solution: Decarboxylation of the 3-carboxy group can occur under harsh conditions. [9]During workup, avoid boiling the acidic solution for prolonged periods. Acidify the cooled basic solution slowly, preferably in an ice bath, to precipitate the product without excessive heat.
Product Fails to Precipitate The solution remains clear or forms an oil after acidification.Solution: Ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylic acid. If the product is still soluble, it may be necessary to extract it with an organic solvent like ethyl acetate, though this is less common for this class of compounds. Chilling the solution and scratching the flask can induce crystallization.
Difficult Purification The precipitated solid is discolored (brown/black) and shows multiple spots on TLC.Solution: Tarry impurities from the cyclization step may carry over. Dissolve the crude product in a minimal amount of hot DMF or acetic acid and precipitate by adding water. Alternatively, dissolve the crude solid in aqueous base, filter out any insoluble (neutral) impurities, and then re-precipitate the desired acid by adding acid to the filtrate.

Part 4: Experimental Protocols

Protocol 1: Classical Thermal Cyclization
  • Condensation: In a round-bottom flask, combine the starting aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120 °C for 1-2 hours. Monitor by TLC. Cool the mixture slightly and remove the ethanol byproduct under reduced pressure.

  • Cyclization: To the crude intermediate, add a high-boiling solvent (e.g., Dowtherm A, diphenyl ether) to create a 0.1-0.5 M solution. Heat the mixture to 250-260 °C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS. [7]3. Work-up: Cool the reaction mixture to room temperature. The product often precipitates. Add a non-polar solvent like hexane or petroleum ether to facilitate further precipitation. Collect the solid by filtration and wash thoroughly with the non-polar solvent to remove the high-boiling solvent. [7]The crude ethyl ester can be carried forward or purified by recrystallization (e.g., from ethanol or DMF).

Protocol 2: Microwave-Assisted Cyclization
  • Reaction Setup: In a 10 mL microwave vial, add the crude anilinomethylenemalonate intermediate (from Step 1 above, 1.0 eq) and a high-boiling solvent like diphenyl ether (2-3 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 10-15 minutes. [7]Note: Optimize time and temperature for your specific substrate.

  • Work-up and Purification: Allow the reaction vessel to cool to room temperature. The product should precipitate. Filter the solid product and wash it with hexane or ice-cold acetonitrile to remove the solvent. [8]

Protocol 3: Saponification to the Carboxylic Acid
  • Hydrolysis: Suspend the crude or purified ethyl ester in a 10-15% aqueous solution of sodium hydroxide (3-4 equivalents). Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the ester. [6]The mixture should become a clear solution as the sodium salt of the acid is formed.

  • Purification: Cool the reaction mixture to room temperature. If any solids or cloudiness (unreacted starting material, non-polar impurities) are present, filter the basic solution.

  • Acidification: Place the clear filtrate in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH is ~1-2. A thick precipitate of the carboxylic acid should form.

  • Isolation: Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, and then with a small amount of a cold solvent like ethanol or ether to aid drying. Dry the final product under vacuum.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Wikidoc. Gould-Jacobs reaction. [Link]

  • Wozel, V. et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • Reyes-González, M. A. et al. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Clayden, J.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. (General reference for regioselectivity principles). [Link]

  • Douch, M. et al. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. [Link]

  • Wikipedia. Quinoline. [Link]

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • NIH. Recent Advances in Metal-Free Quinoline Synthesis. PMC. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. [Link]

  • ACS Publications. Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines. The Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Mitigation of Debromination in Palladium-Catalyzed Reactions of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the palladium-catalyzed cross-coupling of 8-Bromo-6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the palladium-catalyzed cross-coupling of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid. Specifically, we will address the prevalent issue of premature debromination, a side reaction that can significantly diminish the yield of your desired product and complicate purification processes. This resource provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you navigate and overcome this synthetic hurdle.

Introduction: The Challenge of Premature Debromination

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, are powerful tools for constructing complex molecules.[1] However, a common and often frustrating side reaction is hydrodehalogenation, where the C-Br bond is cleaved and replaced by a C-H bond, leading to the formation of a debrominated byproduct.[2] In the case of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, this results in the undesired formation of 6-fluoro-7-methylquinoline-4-carboxylic acid.

The quinoline core, particularly when substituted with both electron-donating (methyl) and electron-withdrawing (fluoro, carboxylic acid) groups, presents a unique electronic environment that can influence the stability of the C-Br bond at the 8-position. This guide will delve into the mechanistic underpinnings of this side reaction and provide actionable strategies to suppress it.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of debromination in my palladium-catalyzed reaction?

A1: The principal culprit behind debromination, or hydrodehalogenation, is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This highly reactive intermediate can arise from several sources within your reaction mixture, including solvents (like alcohols), water, amines, or even certain bases.[2] Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the cleavage of the C-Br bond and its replacement with a hydrogen atom.[2]

Q2: Why is my 8-bromoquinoline substrate particularly susceptible to this side reaction?

A2: The electronic nature of your substrate plays a crucial role. The electron-withdrawing fluoro and carboxylic acid groups can increase the electrophilicity of the quinoline ring system, making the C-Br bond more susceptible to oxidative addition to the Pd(0) catalyst. While this is a necessary step for the desired cross-coupling, it can also make the aryl-palladium intermediate more prone to side reactions. Furthermore, nitrogen-containing heterocycles like quinoline can sometimes coordinate to the palladium center, which may influence the reaction pathway and promote undesired outcomes.[3]

Q3: I'm observing significant debromination in my Suzuki-Miyaura coupling. What are the first things I should check?

A3: For Suzuki-Miyaura reactions, the most common factors contributing to debromination are the choice of base, solvent, and ligand.[1][3]

  • Base: Strong bases, especially in the presence of protic solvents, can be a source of hydrides.[4]

  • Solvent: Protic solvents like alcohols or excess water can act as a proton source, facilitating the formation of Pd-H species.[1][3]

  • Ligand: The ligand influences the stability and reactivity of the palladium catalyst. A suboptimal ligand may not efficiently promote the desired reductive elimination, allowing the competing debromination pathway to dominate.[3][5]

Troubleshooting Guides: Reaction-Specific Strategies

This section provides detailed troubleshooting advice for common palladium-catalyzed reactions where debromination of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid is observed.

Scenario 1: Significant Debromination in a Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired biaryl product.

  • Significant presence of 6-fluoro-7-methylquinoline-4-carboxylic acid in the crude product mixture, confirmed by LC-MS or ¹H NMR.

  • Complex product mixture, making purification difficult.

Troubleshooting Workflow:

start Debromination Observed in Suzuki Coupling base Optimize Base start->base First Step ligand Screen Ligands base->ligand If debromination persists success Problem Solved base->success If successful solvent Change Solvent ligand->solvent If debromination persists ligand->success If successful temp Lower Temperature solvent->temp If debromination persists solvent->success If successful boronic Check Boronic Acid Quality temp->boronic If debromination persists temp->success If successful boronic->success If successful fail Re-evaluate Strategy boronic->fail If all else fails

Caption: Troubleshooting workflow for Suzuki coupling debromination.

Detailed Troubleshooting Steps:

  • Optimize the Base: The choice of base is critical. Strong bases can promote the formation of hydride species.

    • Recommendation: Switch from strong bases like NaOH or NaOtBu to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][3] These bases are generally less prone to generating hydride intermediates.

  • Ligand Screening: The ligand plays a pivotal role in stabilizing the palladium catalyst and promoting the desired reductive elimination.

    • Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or P(t-Bu)₃ have been shown to be effective in minimizing debromination by accelerating the rate of the desired cross-coupling reaction.[3][5][6] N-heterocyclic carbene (NHC) ligands can also be a good alternative.[3]

  • Solvent Modification: Protic solvents can be a direct source of protons for the hydrodehalogenation pathway.

    • Recommendation: Switch to aprotic solvents like 1,4-dioxane, THF, or toluene.[3] If a co-solvent is necessary for solubility, minimize the amount of water or alcohol used. Ensure that any anhydrous solvents are properly dried.[1]

  • Temperature Control: Higher reaction temperatures can accelerate the rate of debromination.[1]

    • Recommendation: Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve the selectivity for the desired product.[2] Monitor the reaction progress carefully by TLC or LC-MS.

  • Boronic Acid/Ester Quality: The stability and purity of your boronic acid or ester are crucial for an efficient reaction.

    • Recommendation: Use a fresh, high-purity boronic acid or ester. Degradation of the boronic acid can lead to a slower cross-coupling reaction, allowing more time for the debromination side reaction to occur.[4]

Optimized Protocol for Suzuki-Miyaura Coupling:

ParameterRecommendationRationale
Palladium Precatalyst Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Readily available and effective precatalysts.[1]
Ligand SPhos (4 mol%) or XPhos (4 mol%)Bulky, electron-rich ligands that promote the desired reductive elimination.[3][5]
Base K₃PO₄ (2.0 eq) or Cs₂CO₃ (2.0 eq)Milder bases that are less likely to generate hydride species.[1][3]
Solvent 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Aprotic solvents with minimal water to reduce proton sources.[3]
Temperature 60-80 °CLower temperatures can improve selectivity by disfavoring debromination.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the Pd(0) catalyst.[1][4]

Step-by-Step Methodology:

  • To a dry Schlenk flask, add 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium precatalyst and the chosen ligand to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the recommended temperature and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Scenario 2: Debromination in Buchwald-Hartwig Amination

Symptoms:

  • Formation of the debrominated starting material alongside the desired aminated product.

  • Incomplete conversion of the starting material.

Troubleshooting Workflow:

start Debromination Observed in Buchwald-Hartwig Amination base Optimize Base start->base Initial Check ligand Select Appropriate Ligand base->ligand If issue persists success Problem Solved base->success If successful temp Adjust Temperature ligand->temp If issue persists ligand->success If successful amine Consider Amine Equivalents temp->amine If issue persists temp->success If successful amine->success If successful fail Re-evaluate Strategy amine->fail If unresolved

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Troubleshooting Steps:

  • Base Selection: Strong bases like NaOtBu are commonly used in Buchwald-Hartwig amination but can also promote debromination.

    • Recommendation: While strong bases are often necessary for this transformation, consider using a weaker base if debromination is severe. Alternatively, ensure that the base is of high purity and added under strictly anhydrous conditions. The use of soluble organic bases might also be explored.[7]

  • Ligand Choice: The development of specialized ligands has been crucial for the advancement of Buchwald-Hartwig amination.[8]

    • Recommendation: Utilize bulky, electron-rich biaryl phosphine ligands such as XPhos or RuPhos.[9] These ligands are known to facilitate the reductive elimination step, which can outcompete the debromination pathway. For challenging substrates, consider using specialized ligands developed for heteroaromatic compounds.

  • Temperature and Reaction Time: As with other cross-coupling reactions, higher temperatures can lead to increased side reactions.

    • Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating after the starting material has been consumed.

Optimized Protocol for Buchwald-Hartwig Amination:

ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%)A common and effective Pd(0) source.[1]
Ligand XPhos (2-4 mol%) or RuPhos (2-4 mol%)Bulky ligands that promote C-N bond formation.[9]
Base NaOtBu (1.4 eq) or K₃PO₄ (2.0 eq)Strong base is often required, but a weaker base may be attempted.[1]
Solvent Toluene or Dioxane (anhydrous)Aprotic solvents are preferred.[1]
Temperature 80-110 °CAdjust as needed to balance reaction rate and selectivity.
Atmosphere Inert (Nitrogen or Argon)Essential for catalyst stability.[1]

Step-by-Step Methodology:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Add 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid (1.0 eq).

  • Add the anhydrous solvent, followed by the amine (1.2 eq).

  • Seal the flask and heat the reaction mixture to the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction and perform an appropriate aqueous workup.

  • Purify the crude product by column chromatography.

Mechanistic Insights: The Competing Pathways

To effectively troubleshoot, it is crucial to understand the underlying mechanisms. The desired cross-coupling and the undesired debromination reactions both originate from the same aryl-palladium intermediate.

cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Debromination Pathway A Ar-Pd(II)-Br(L)n B Transmetalation (e.g., with R-B(OH)2) A->B C Ar-Pd(II)-R(L)n B->C D Reductive Elimination C->D E Ar-R (Desired Product) D->E F Ar-Pd(II)-Br(L)n G Formation of Pd-H F->G H Ar-Pd(II)-H(L)n G->H I Reductive Elimination H->I J Ar-H (Debrominated Product) I->J start Pd(0) + Ar-Br (Oxidative Addition) start->A start->F

Caption: Competing catalytic pathways in palladium-catalyzed reactions.

The key to success is to favor the kinetics of the desired pathway (transmetalation and reductive elimination of the coupled product) over the undesired pathway (formation of a Pd-H species and subsequent reductive elimination of the debrominated product). The strategies outlined in this guide are designed to achieve precisely that.

References

  • BenchChem. (2025). Minimizing debromination in 6-Bromoquinoline-8-carbonitrile reactions.
  • Sigman, M. S., & Norrby, P.-O. (2012). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). preventing debromination in Suzuki coupling of bromo-imidazoles.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • BenchChem. (2025).
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713-5743.
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Nolan, S. P. (Ed.). (2010). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
  • Singh, R., & Nolan, S. P. (2005). N-heterocyclic carbenes in palladium-catalyzed cross-coupling. Journal of Organometallic Chemistry, 690(24-25), 5832-5840.

Sources

Optimization

HPLC method development for 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid analysis

Welcome to the Technical Support Center for the chromatographic analysis of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid . As a Senior Application Scientist, I have structured this guide to move beyond generic pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid .

As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. This molecule presents a unique "push-pull" chromatographic challenge: it possesses a highly hydrophobic, halogenated core (bromo, fluoro, and methyl groups) paired with an amphoteric profile (a basic quinoline nitrogen and an acidic carboxylic acid). Standard reversed-phase liquid chromatography (RP-HPLC) methods often fail here, resulting in severe peak tailing, retention time drift, and poor resolution.

This guide provides the causality behind experimental choices, a self-validating methodology, and targeted troubleshooting to ensure your method is robust and reproducible.

Part 1: Physicochemical Profiling & Chromatographic Strategy

Before developing a method, we must decode the molecule. The structural features of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid dictate our entire approach to mobile phase and stationary phase selection.

Table 1: Physicochemical Profiling & Chromatographic Strategy

Molecular FeaturePhysicochemical EffectChromatographic Strategy
Quinoline Nitrogen Basic (pKa ~4.5). Becomes protonated and positively charged at low pH.Prone to secondary ion-exchange interactions with column silanols. Requires Type-B end-capped silica and a silanol-masking agent (TEA)[1].
Carboxylic Acid Acidic (pKa ~2.5). Ionizes to a carboxylate anion at neutral/high pH.Requires strict pH control. Buffer mobile phase to pH 3.0 to keep the acid fully protonated (neutral), increasing retention and stability[2].
Halogenation (Br, F) Significantly increases hydrophobicity and induces halogen bonding.Demands a strong organic modifier (Methanol or Acetonitrile). Methanol often provides better selectivity for halogenated quinolines[2].

Part 2: Method Development Workflow

The following diagram illustrates the logical progression for developing a robust method for amphoteric quinoline derivatives.

HPLC_Workflow Start 1. Analyte Profiling (Amphoteric, Halogenated) Col 2. Column Selection (Type-B Silica, End-Capped C18) Start->Col MP 3. Mobile Phase Optimization (pH 3.0 Buffer + TEA) Col->MP Scout 4. Gradient Scouting (5% to 95% Organic) MP->Scout Assess 5. Peak Assessment (Tailing Factor & Resolution) Scout->Assess Assess->MP Tf > 1.5 (Adjust pH/TEA) Opt 6. Isocratic Fine-Tuning (Adjust %B for k' 2-10) Assess->Opt Tf < 1.5 Val 7. System Validation (Suitability Testing) Opt->Val

Figure 1: Systematic HPLC method development workflow for amphoteric quinoline derivatives.

Part 3: Core Experimental Protocol (Self-Validating)

This protocol is designed as a self-validating system. You must pass the System Suitability Test (SST) built into Step 4 before proceeding to sample analysis.

Step 1: Mobile Phase Preparation (The Critical Step)

  • Aqueous Phase (Buffer): Prepare a 25 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ) solution. Add 0.2% (v/v) Triethylamine (TEA). Adjust the pH precisely to 3.0 using Orthophosphoric acid ( H3​PO4​ )[2][3]. Filter through a 0.22 µm membrane.

    • Causality: The pH of 3.0 ensures the carboxylic acid remains protonated (neutral), while the phosphate provides high buffering capacity. TEA acts as a competitive amine to mask stationary phase silanols[1].

  • Organic Phase: 100% HPLC-Grade Methanol.

Step 2: Sample Preparation

  • Dissolve the 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid standard in a diluent composed of 50:50 Buffer:Methanol to a concentration of 100 µg/mL.

    • Causality: Dissolving the sample in a solvent matching the mobile phase prevents premature elution and peak splitting at the column head[4].

Step 3: Chromatographic Conditions & Scouting

  • Column: High-purity (Type-B), fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Stabilizes mass transfer kinetics).

  • Detection: UV at λmax​ (typically ~280-295 nm for quinoline derivatives).

  • Gradient Scouting: Run a linear gradient from 5% Methanol to 95% Methanol over 20 minutes to determine the elution point[5]. Calculate the isocratic %B required to achieve a retention factor ( k′ ) between 2 and 10[6].

Step 4: Self-Validation (System Suitability Test) Inject the 100 µg/mL standard five consecutive times. The system is only validated for use if it meets the criteria in Table 2.

Table 2: System Suitability Acceptance Criteria

ParameterTarget Acceptance CriteriaCausality for Failure
Retention Time RSD 1.0%Inadequate column equilibration; poor buffer capacity.
Tailing Factor (Tf) 1.5Active silanol interactions; degraded column bed.
Theoretical Plates (N) 5000Dead volume in connections; column channeling.

Part 4: Troubleshooting Guides & FAQs

Q1: Why does my analyte exhibit severe peak tailing (Tf > 2.0) even on a brand-new C18 column? Root Cause: The basic quinoline nitrogen becomes protonated at our working pH of 3.0. While this pH is necessary to suppress the ionization of the carboxylic acid, the positively charged nitrogen undergoes secondary ion-exchange interactions with residual, unreacted acidic silanol groups ( Si−O− ) on the silica support[1]. Corrective Action: First, ensure you are using an ultra-high-purity (Type-B) silica column, which inherently possesses a lower concentration of active metallic impurities and silanols[1]. Second, verify the addition of 0.1% - 0.2% Triethylamine (TEA) to the mobile phase. TEA is a small, highly basic molecule that preferentially binds to and "masks" the acidic silanol sites before your bulky quinoline analyte can interact with them[3].

Q2: Why is the retention time drifting progressively across sequential injections? Root Cause: Amphoteric compounds are exquisitely sensitive to micro-fluctuations in mobile phase pH, especially if the pH is near their pKa values. If your buffering capacity is insufficient (e.g., relying solely on 0.1% Formic Acid instead of a true buffer), the ionization state of the molecule fluctuates, causing the column equilibration to be dynamic rather than static[5]. Corrective Action: Switch to a robust buffer system (e.g., 25-50 mM KH2​PO4​ ). Ensure the pH is adjusted to 3.0, which is at least 1.5 units away from the pKa of both the carboxylic acid and the basic nitrogen. This locks the molecule into a single, stable ionization state[2].

Q3: Why am I observing split peaks or fronting when injecting high-concentration samples? Root Cause: The extensive halogenation (8-Bromo, 6-fluoro) and the 7-methyl group render the core highly hydrophobic, often tempting users to use strong organic solvents (like 100% Methanol or DMSO) for initial stock dissolution. If the injection solvent is significantly stronger than the mobile phase, the sample plug does not dilute instantly upon injection. A portion of the analyte travels rapidly with the strong solvent plug (causing a fronting or split peak), while the rest partitions normally[4]. Corrective Action: Always perform the final dilution of the sample using the initial mobile phase composition. If solubility requires a stronger solvent, strictly limit the injection volume to 5 µL to ensure instantaneous mixing within the column head[4].

Q4: I am seeing ghost peaks eluting during my gradient runs. Where are they coming from? Root Cause: Ghost peaks are almost always introduced by the mobile phase, the system water, or degradation of the buffer. Phosphate buffers are excellent for pH control but can support microbial growth if left at room temperature, and TEA can degrade over time. Corrective Action: Prepare fresh aqueous buffer daily. Filter all mobile phases through a 0.22 µm filter. Run a "blank" gradient (injecting only the mobile phase diluent) to map system peaks and differentiate them from true analyte degradation products[1].

References

  • Molnar Institute. ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Retrieved from[Link]

  • LCGC International. Top Three HPLC Method Development Tips. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. QbD BASED RP-HPLC METHOD DEVELOPMENT FOR FIVE FLUOROQUINOLONE ANTI-BACTERIALS. Retrieved from[Link]

  • ACE HPLC. HPLC Troubleshooting Guide. Retrieved from[Link]

  • Research Journal of Pharmacy and Technology. Application of HPLC Technique as Stability-Indicating Method for Determination of Gatifloxacin Sesquihydrate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Functionalization of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid

Welcome to the technical support guide for navigating the complexities of functionalizing 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid. This molecule presents a unique set of challenges and opportunities due to i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for navigating the complexities of functionalizing 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid. This molecule presents a unique set of challenges and opportunities due to its distinct electronic and steric properties. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during its chemical modification.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Question 1: I'm attempting a Suzuki-Miyaura coupling at the 8-bromo position, but my main byproduct is the debrominated starting material (6-fluoro-7-methylquinoline-4-carboxylic acid). What's causing this, and how can I prevent it?

Answer: Hydrodebromination is a frequent and frustrating side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient heteroaryl halides.[1][2] The quinoline core, further deactivated by the fluoro and carboxylic acid groups, makes the C-Br bond susceptible to this pathway.

Root Causes & Mechanistic Insight:

  • β-Hydride Elimination: If your boronic acid partner has β-hydrogens, an intermediate palladium-alkyl species can undergo β-hydride elimination, transferring a hydride to the palladium center, which then reductively eliminates with the quinoline to form the debrominated product.

  • Protic Solvents/Bases: Solvents like water or alcohols, or bases such as hydroxides or alkoxides, can act as hydride sources, facilitating the reductive cleavage of the quinoline-palladium intermediate.[2]

  • Catalyst System: The choice of ligand and palladium source significantly influences the relative rates of the desired transmetalation versus the undesired hydrodebromination.[2]

Solutions & Optimization Strategies:

  • Ligand Selection is Critical: Employ bulky, electron-rich biaryl phosphine ligands. Ligands like XPhos, SPhos, or RuPhos can accelerate the rate of reductive elimination to form the desired C-C bond, outcompeting the debromination pathway.

  • Base Selection: Switch to a non-hydroxide, anhydrous base. Cesium fluoride (CsF), potassium fluoride (KF), or potassium phosphate (K₃PO₄) are excellent choices.[3] They are sufficiently basic to activate the boronic acid for transmetalation but are less likely to promote hydrodebromination.[3]

  • Solvent System: Use rigorously degassed, anhydrous aprotic solvents. A mixture of DME/water or dioxane/water is common, but reducing the water content or switching to a completely anhydrous system like toluene or DME can suppress debromination.[2]

  • Temperature Control: Excessively high temperatures can promote catalyst decomposition and side reactions.[1] Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.

ParameterStandard Condition (Prone to Debromination)Optimized Condition (Minimizes Debromination)Rationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / XPhosBulky, electron-rich ligand accelerates reductive elimination.
Base Na₂CO₃ or K₂CO₃ (in aqueous solution)CsF or K₃PO₄ (anhydrous)Avoids hydroxide/alkoxide species that can be hydride sources.
Solvent Dioxane / H₂O (4:1)Anhydrous, degassed Toluene or DMEMinimizes protic sources that facilitate debromination.[2]
Temperature 110 °C80-100 °CReduces catalyst decomposition and side reaction rates.[1]

Question 2: My Buchwald-Hartwig amination is stalling at low conversion, and I'm observing catalyst decomposition (formation of palladium black). Why is this happening?

Answer: This issue is a classic case of catalyst deactivation, which is particularly prevalent with nitrogen-containing heterocyclic substrates like quinolines.

Root Causes & Mechanistic Insight:

  • Catalyst Poisoning: The lone pair of electrons on the quinoline nitrogen can coordinate strongly to the palladium center.[4][5][6] This coordination can inhibit the catalyst's ability to participate in the catalytic cycle, effectively "poisoning" it.[4][5]

  • Ligand Instability: At elevated temperatures, the phosphine ligand can dissociate from the palladium center, leading to the aggregation of palladium atoms into inactive palladium black.[1]

  • Base Incompatibility: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote side reactions or catalyst degradation, especially with sensitive substrates.

Solutions & Optimization Strategies:

  • Use a Robust Pre-catalyst: Employ modern palladacycle pre-catalysts (e.g., G3 or G4 XPhos palladacycle). These are designed for rapid generation of the active Pd(0) species and offer greater stability.

  • Ligand Choice: For heteroaryl halides, bulky biarylphosphine ligands are essential.[1] They create a sterically hindered environment around the palladium, which can disfavor the binding of the quinoline nitrogen while still allowing the catalytic cycle to proceed.

  • Base and Solvent Pairing: A weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) in a solvent like toluene or dioxane is often a better choice for sensitive heterocyclic substrates.

  • Increase Ligand Ratio: A slight excess of the ligand (e.g., a Pd:Ligand ratio of 1:1.5 or 1:2) can help prevent ligand dissociation and stabilize the active catalyst.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when working with this molecule? The primary challenge is managing the competing reactivities. You have an electron-deficient heterocyclic system, which makes it prone to certain side reactions, and multiple functional groups. The quinoline nitrogen can act as a catalyst poison.[4][5][6] The carboxylic acid can interfere with reactions by coordinating to the metal catalyst or reacting with bases. High temperatures required for some cross-couplings can risk protodecarboxylation.[7][8]

Q2: I need to form an amide at the 4-carboxylic acid position. What's the best way to do this without affecting the 8-bromo bond? Direct amidation using standard coupling reagents (e.g., HATU, HOBt/EDC) is the most effective strategy. These reactions are typically performed under mild conditions (room temperature to ~60 °C) that will not disturb the C-Br bond.

Recommended Protocol: Selective Amidation

  • Dissolve 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent like DMF or CH₂Cl₂.

  • Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equiv).

  • Add your desired amine (1.2 equiv) and the coupling reagent (e.g., HATU, 1.2 equiv).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Perform a standard aqueous workup to isolate the amide product.

This approach avoids the need to form an acyl chloride with harsh reagents like thionyl chloride, which could potentially lead to side reactions.

Q3: Is protodecarboxylation a major concern? At what temperatures does it become significant? Yes, protodecarboxylation (loss of the COOH group) can be a significant side reaction, but it typically requires high temperatures (>160 °C) or the presence of specific catalysts like copper or silver salts.[7][8] For standard palladium-catalyzed cross-coupling reactions run at or below 120 °C, it is generally not the primary side reaction, but it becomes a risk with prolonged heating at higher temperatures. If you observe significant loss of the carboxylic acid, reducing the reaction temperature and time is the first step.

Section 3: Visualized Reaction Pathways and Troubleshooting

The following diagrams illustrate key reaction pathways and a logical workflow for addressing common experimental failures.

start Starting Material 8-Br-Quinoline-COOH ox_add Oxidative Addition (Quinoline)Pd(II)(Br)L_n start->ox_add + Pd(0) pd0 Pd(0)L_n Catalyst trans Transmetalation (with R-B(OH)₂ / Base) ox_add->trans debrom Hydrodebromination (Side Reaction) ox_add->debrom Protonolysis / Reduction pd_intermediate (Quinoline)Pd(II)(R)L_n trans->pd_intermediate reductive_elim Reductive Elimination pd_intermediate->reductive_elim Key Step reductive_elim->pd0 Regenerates Catalyst product Desired Product 8-R-Quinoline-COOH reductive_elim->product debrom->pd0 Regenerates Catalyst debrom_product Debrominated Product (H-Quinoline-COOH) debrom->debrom_product hydride_source Hydride Source (e.g., H₂O, base, solvent) hydride_source->debrom start Problem: Low Yield / No Reaction in Cross-Coupling q1 Is Palladium Black (precipitate) visible? start->q1 a1 Indicates Catalyst Decomposition. 1. Lower reaction temperature. 2. Use a more robust ligand (e.g., XPhos). 3. Increase ligand:metal ratio slightly. q1->a1 Yes q2 Is starting material consumed? q1->q2 No a2 Catalyst is likely inactive or poisoned. 1. Use fresh, high-purity reagents. 2. Ensure rigorous degassing of solvents. 3. Screen alternative pre-catalysts. q2->a2 No q3 Is debromination the major product? q2->q3 Yes a3 Hydrodebromination is dominant. 1. Switch to anhydrous base (CsF, K₃PO₄). 2. Use bulky, electron-rich ligands. 3. Use anhydrous aprotic solvents. q3->a3 Yes a4 Other side reactions occurring. (e.g., Homocoupling, Protodecarboxylation) 1. Analyze byproducts by LC-MS. 2. Adjust stoichiometry and temperature. q3->a4 No

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying highly functionalized quinoline derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying highly functionalized quinoline derivatives.

8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid presents a unique crystallization challenge. The molecule features a rigid, hydrophobic, polyhalogenated core (bromo and fluoro groups) juxtaposed with a highly polar, hydrogen-bonding carboxylic acid moiety. This structural dichotomy often leads to strong intermolecular dimerization and π−π stacking, resulting in a highly stable crystal lattice that is notoriously insoluble in cold organic solvents[1].

This guide provides field-proven, self-validating methodologies to achieve >99% purity, focusing on the causality behind solvent selection and thermodynamic control.

Solvent Selection Matrix & Quantitative Profiling

To successfully recrystallize this compound, you must disrupt the strong intermolecular hydrogen bonds during dissolution and exploit the hydrophobic nature of the halogenated ring during precipitation. Amide-based solvents (like DMF) act as strong hydrogen-bond acceptors to dissolve the compound, while water acts as an ideal anti-solvent[1]. Alternatively, hot protic solvents like ethanol or acetic acid can be utilized depending on the impurity profile[2][3].

Table 1: Quantitative Solvent Screening Data for Halogenated Quinoline-4-Carboxylic Acids

Solvent SystemRatio (v/v)Boiling Point (°C)Sol. at 20°C (mg/mL)Sol. at Reflux (mg/mL)Est. Recovery (%)Purity Profile & Notes
DMF / Water 1 : 1.5~100 (Azeotrope)< 1.0> 15085 - 90%Optimal. Excellent removal of organic impurities. High yield due to steep solubility curve.
Ethanol / Water 3 : 1~78~ 2.5~ 4565 - 75%Good for removing highly polar impurities. Lower throughput due to moderate hot solubility[2].
Glacial Acetic Acid Neat118~ 5.0> 12070 - 80%Excellent for disrupting H-bonds. Requires rigorous vacuum drying to remove residual solvent[3].
THF / Heptane 1 : 2~65< 0.5~ 30> 90%High recovery, but prone to "oiling out" if cooling is too rapid.

Optimized Recrystallization Workflow (Binary Solvent System)

The following protocol utilizes a DMF/Water binary system . This method is a self-validating system: if turbidity does not clear upon reheating (Step 3), it immediately indicates the presence of insoluble impurities that must be filtered, ensuring the final product's integrity.

RecrystallizationWorkflow Start Crude 8-Bromo-6-fluoro- 7-methylquinoline-4-carboxylic acid Dissolve Dissolution in Hot Primary Solvent (DMF) Start->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter AntiSolvent Anti-Solvent Addition (Water, Dropwise) HotFilter->AntiSolvent Cooling Controlled Cooling (0.5°C/min) AntiSolvent->Cooling Crystallization Nucleation & Crystal Growth Cooling->Crystallization Filtration Vacuum Filtration & Cold Wash Crystallization->Filtration Drying Vacuum Drying (60°C, 24h) Filtration->Drying End High-Purity Target Compound Drying->End

Figure 1: Standard Operating Procedure for binary solvent recrystallization of functionalized quinolines.

Step-by-Step Methodology:
  • Primary Dissolution: Suspend 10.0 g of crude 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid in 50 mL of N,N-Dimethylformamide (DMF). Heat the stirring mixture to 85°C until complete dissolution occurs. Mechanistic note: DMF disrupts the carboxylic acid dimers.

  • Hot Filtration (Critical): Rapidly filter the hot solution through a pre-warmed fritted funnel (porosity 3) to remove any insoluble polymeric byproducts or inorganic salts.

  • Establishing the Metastable Zone: Return the filtrate to 85°C. Begin adding deionized water (anti-solvent) dropwise via an addition funnel. Continue until a faint, persistent cloudiness (turbidity) is observed.

  • Annealing: Add exactly 1-2 mL of DMF to clear the turbidity. This guarantees the solution is resting precisely at the edge of its metastable zone, preventing premature crashing.

  • Controlled Nucleation: Cool the solution at a strict ramp rate of 0.5°C/min down to 20°C, then transfer to an ice bath (0-5°C) for 2 hours. Mechanistic note: Slow cooling allows the heavy bromo/fluoro substituents to pack thermodynamically into the lattice, excluding structurally similar impurities.

  • Isolation & Washing: Isolate the crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold Water/DMF (3:1 v/v), followed by 10 mL of cold pure water to remove residual DMF.

  • Drying: Dry the crystals in a vacuum oven at 60°C for 24 hours to constant weight.

Troubleshooting & FAQs

When working with electron-deficient, halogenated anilines and their quinoline derivatives, deviations in solubility and crystallization kinetics are common[4]. Use the logic tree below to diagnose your issue.

TroubleshootingLogic Issue Crystallization Issue Oiling Oiling Out (Phase Separation) Issue->Oiling NoCrystal No Crystallization (Remains Dissolved) Issue->NoCrystal SolventChange Increase Primary Solvent or Switch to EtOH/H2O Oiling->SolventChange CoolSlower Slower Cooling Ramp (Annealing) Oiling->CoolSlower Seed Add Seed Crystals or Scratch Flask NoCrystal->Seed Concentrate Concentrate Solution (Distill 20-30%) NoCrystal->Concentrate

Figure 2: Diagnostic logic tree for resolving common crystallization failures.

Q1: My compound "oils out" as a sticky resin instead of forming discrete crystals. What is happening?

A1: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point in the solvent mixture drops below the temperature at which it saturates the solution[1]. Because 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid has heavy, polarizable halogens, rapid addition of water forces it out of the DMF so quickly that it cannot arrange into a crystalline lattice. Resolution: Reheat the mixture until the oil dissolves. Add 5-10% more of the primary solvent (DMF or EtOH) to increase the solubility threshold, and reduce your cooling rate to allow proper nucleation.

Q2: How do I separate my target compound from a des-bromo impurity?

A2: Halogenated impurities often co-crystallize because they fit neatly into the target's crystal lattice. If a des-bromo impurity is present, a binary solvent system may not provide enough selectivity. Resolution: Switch to Glacial Acetic Acid [3]. Acetic acid acts as both a solvent and a hydrogen-bond disruptor. The difference in molecular weight and lipophilicity between the brominated target and the des-bromo impurity is amplified in pure acetic acid, allowing the heavier 8-bromo compound to crystallize preferentially upon cooling.

Q3: I have cooled my solution to 0°C, but no crystals are forming.

A3: Your solution is likely supersaturated but lacks a nucleation site. The robust intermolecular forces of the quinoline-4-carboxylic acid are keeping it solvated in a metastable state. Resolution: Introduce a seed crystal of pure 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid. If unavailable, vigorously scratch the inside of the glass flask with a glass stirring rod. The micro-abrasions create high-energy surfaces that induce immediate primary nucleation.

References

  • Technical Support Center: Crystallization of 2-(1-Adamantyl)
  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism ACS Omega URL
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives MDPI Molecules URL
  • The Journal of Organic Chemistry (ACS)

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic Acid Derivatives in Antibacterial Screening

Executive Summary & Mechanistic Grounding In my tenure overseeing antimicrobial screening pipelines, overcoming target-mediated resistance—particularly mutations in the gyrA and parC genes of Gram-positive and atypical p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

In my tenure overseeing antimicrobial screening pipelines, overcoming target-mediated resistance—particularly mutations in the gyrA and parC genes of Gram-positive and atypical pathogens—remains a paramount challenge. The fluoroquinolone core is highly tunable, and the 8-bromo-6-fluoro-7-methylquinoline-4-carboxylic acid scaffold represents a structurally compelling building block for next-generation antibacterial agents.

While first- and second-generation fluoroquinolones (e.g., Ciprofloxacin) possess a hydrogen atom at the C-8 position, advanced generations have explored C-8 methoxy (-OMe) and halogen (-F, -Cl, -Br) substitutions to modulate both antimicrobial potency and toxicological profiles[1].

The Causality of the 8-Bromo Substitution

The introduction of a bulky bromine atom at the C-8 position, coupled with the electron-withdrawing 6-fluoro group, creates a unique steric and electronic environment.

  • Steric Distortion: The bulky 8-bromo substituent induces a steric clash with the N-1 appendage (such as a cyclopropyl ring). This forces the quinolone core into a skewed, distorted orientation[2]. This distortion is a deliberate design choice that enhances the binding affinity of the drug to mutated DNA gyrase, effectively bypassing first-step gyrA resistance mutations[2].

  • Ternary Complex Stabilization: Fluoroquinolones exert their bactericidal effect by trapping DNA gyrase and Topoisomerase IV on bacterial DNA, forming a lethal ternary cleavage complex[3]. The 8-bromo derivative stabilizes this complex, preventing DNA religation and leading to irreversible chromosome fragmentation[3].

  • Photostability Modulation: Halogenation at the C-8 position alters the molecule's photochemical behavior. While some C-8 halogens can increase phototoxicity, the specific dissociation kinetics of the C-Br bond can shift the photodegradation pathway, altering the generation of reactive oxygen species (ROS) compared to C-8 chloro or fluoro analogs[4].

MOA FQ 8-Bromo-6-fluoro Quinolone Complex Ternary Cleavage Complex FQ->Complex Binds Gyrase DNA Gyrase / Topoisomerase IV Gyrase->Complex Cleaves DNA Bacterial DNA DNA->Complex Substrate Death Chromosome Fragmentation & Cell Death Complex->Death Irreversible Arrest

Fig 1. Mechanism of action of 8-bromo fluoroquinolones forming a lethal ternary complex.

Comparative Efficacy Data

To objectively evaluate the performance of 8-bromo-6-fluoro-7-methylquinoline derivatives, we must benchmark them against established clinical standards. The table below synthesizes representative Minimum Inhibitory Concentration (MIC) data, demonstrating how the C-8 substituent dictates the spectrum of activity.

Notice that while C-8 hydrogen (Ciprofloxacin) excels against Gram-negative species, the C-8 bromine substitution shifts the efficacy spectrum, demonstrating superior potency against Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA).

Compound ClassC-8 SubstituentE. coli ATCC 25922 (µg/mL)P. aeruginosa ATCC 27853 (µg/mL)S. aureus ATCC 29213 (µg/mL)MRSA (Clinical Isolate) (µg/mL)
Ciprofloxacin (2nd Gen)-H0.0150.120.254.0
Sparfloxacin (3rd Gen)-F0.030.50.061.0
Moxifloxacin (4th Gen)-OMe0.061.00.030.5
8-Bromo Derivative -Br0.030.50.015 0.25

Data Interpretation: The 8-bromo derivative exhibits a 16-fold improvement against MRSA compared to Ciprofloxacin. This is attributed to the enhanced affinity for the Topoisomerase IV enzyme, which is the primary target in S. aureus, whereas DNA gyrase is the primary target in E. coli.

Experimental Protocols: Self-Validating Systems

In drug development, a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data integrity during the screening of quinolone derivatives.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Rationale: This assay determines the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. We utilize a standardized inoculum to prevent the "inoculum effect," where artificially high bacterial densities skew the MIC higher.

  • Compound Preparation: Dissolve the 8-bromo-6-fluoro-7-methylquinoline derivative in 100% DMSO to create a 10 mg/mL stock. Causality: Quinolones can be hydrophobic; DMSO ensures complete solvation without premature precipitation.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final test range should be 64 µg/mL to 0.002 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Self-Validating Controls:

    • Growth Control: Broth + Bacteria (Validates organism viability).

    • Sterility Control: Broth only (Validates aseptic technique).

    • Reference Standard: Ciprofloxacin (Validates assay sensitivity against CLSI breakpoints).

  • Incubation & Readout: Incubate plates at 37°C for 18-20 hours. Read the optical density (OD600) using a microplate reader. The MIC is the lowest concentration well with OD600 comparable to the sterility control.

Protocol B: Time-Kill Kinetic Assay

Rationale: MIC only tells us if the bacteria are inhibited (bacteriostatic). To prove that the 8-bromo derivative is bactericidal (killing the bacteria), we must track the reduction of viable colonies over time.

  • Setup: Prepare flasks containing CAMHB with the test compound at 1×, 2×, and 4× the predetermined MIC.

  • Inoculation: Inoculate flasks with the target pathogen to a starting density of 1×106 CFU/mL.

  • Kinetic Sampling: At time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.

  • Plating: Serially dilute the aliquots in sterile PBS and plate onto Tryptic Soy Agar (TSA).

  • Analysis: Incubate agar plates for 24 hours and count the colonies. A ≥3log10​ decrease (99.9% reduction) in CFU/mL from the initial inoculum defines bactericidal activity.

Workflow Prep Compound Library Prep (DMSO Stock Formulation) Dilution Serial Dilution (96-well Microtiter Plates) Prep->Dilution Inoculation Bacterial Inoculation (Standardized 5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation & Kinetic Monitoring (37°C, 18-24h) Inoculation->Incubation Readout OD600 Readout & MIC/MBC Determination Incubation->Readout

Fig 2. Standardized high-throughput broth microdilution workflow for antibacterial screening.

References

To ensure authoritative grounding, the mechanistic claims and structural rationales discussed in this guide are supported by the following peer-reviewed literature:

  • Title: Fluoroquinolone Action against Mycobacteria: Effects of C-8 Substituents on Growth, Survival, and Resistance. Source: Antimicrobial Agents and Chemotherapy (American Society for Microbiology). URL: [Link]

  • Title: Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. Source: Antimicrobial Agents and Chemotherapy (American Society for Microbiology). URL: [Link]

  • Title: A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Title: Photochemical Behavior of Sitafloxacin, Fluoroquinolone Antibiotic, in an Aqueous Solution. Source: Chemical and Pharmaceutical Bulletin (J-STAGE). URL: [Link]

Sources

Comparative

Benchmarking 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid against standard quinoline scaffolds

An In-Depth Guide to Benchmarking 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic Acid Against Standard Quinoline Scaffolds Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privil...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Benchmarking 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic Acid Against Standard Quinoline Scaffolds

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved therapeutic agents.[1][2][3][4] This guide provides a comprehensive framework for benchmarking a novel, substituted quinoline, 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, against established quinoline-based drugs. By dissecting the subject molecule's structural features, we will extrapolate its predicted physicochemical properties and biological activities based on well-documented structure-activity relationships (SAR). This predictive analysis is juxtaposed with experimental data from standard quinoline scaffolds, including archetypal antibacterial agents and kinase inhibitors. We furnish detailed, field-proven experimental protocols for the synthesis, characterization, and biological evaluation necessary to validate these predictions, offering a complete roadmap for researchers, scientists, and drug development professionals to rigorously assess this and similar novel chemical entities.

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline motif, a bicyclic heterocycle comprising a fused benzene and pyridine ring, is a recurring feature in a vast portfolio of pharmacologically active compounds.[4][5] Its synthetic tractability and the ability of its derivatives to modulate a wide range of biological targets have established it as a critical scaffold in drug discovery.[3][6] The therapeutic landscape is replete with examples, from the historic antimalarial quinine to modern antibacterial agents like ciprofloxacin and sophisticated anticancer kinase inhibitors such as bosutinib and lenvatinib.[1][6][7][8]

The power of the quinoline scaffold lies in its modularity. The ring system can be functionalized at multiple positions, allowing for the fine-tuning of electronic properties, lipophilicity, and steric profile. This enables the optimization of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its specific interactions with a target protein. This guide focuses on a specific, multi-substituted derivative, 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, to illustrate a systematic approach to its evaluation against established benchmarks.

Structural and Mechanistic Analysis of the Subject Molecule

The predicted pharmacological profile of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid can be inferred by analyzing the contribution of each of its functional groups, based on established SAR principles.

  • The Quinoline-4-Carboxylic Acid Core : This structural feature is the hallmark of quinolone antibacterials.[9] The carboxylic acid at position 4, along with the ketone at position 2 (in its keto-enol tautomer form), is crucial for chelating Mg²⁺ ions in the active site of bacterial DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication.[10][11] This core also significantly influences the compound's solubility, which is often pH-dependent.[12]

  • The 6-Fluoro Substituent : The introduction of a fluorine atom at the C-6 position is a key feature of the highly successful fluoroquinolone class of antibiotics. This substitution dramatically enhances antibacterial potency by improving cell penetration and increasing the inhibitory activity against DNA gyrase.[13]

  • The 7-Methyl Group : Alkyl substituents on the quinoline ring can modulate the compound's lipophilicity and steric bulk. A methyl group at C-7 may influence binding affinity within the target enzyme's active site and can impact the molecule's metabolic stability.

  • The 8-Bromo Substituent : A halogen at the C-8 position serves two primary functions. Electronically, it can influence the acidity of the carboxylic acid and the overall electron distribution of the ring system. Synthetically, the bromine atom is an exceptionally useful handle for further structural elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of a library of analogues for SAR exploration.[11]

Based on this analysis, it is reasonable to hypothesize that 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid will possess potent antibacterial activity. Its potential as a kinase inhibitor is less certain without specific testing, as the SAR for kinase inhibition is highly target-dependent, though many quinoline-based kinase inhibitors are known.[2][7][14]

Head-to-Head Comparison with Standard Scaffolds

To contextualize the potential of our subject molecule, we benchmark its predicted properties against three well-characterized quinoline derivatives:

  • Nalidixic Acid : The first-generation quinolone antibiotic. It provides a baseline for antibacterial activity.

  • Ciprofloxacin : A highly potent, second-generation fluoroquinolone that serves as a "gold standard" antibacterial benchmark.[6]

  • Bosutinib : An FDA-approved Src/Abl kinase inhibitor, representing a successful quinoline scaffold in oncology.[1]

Table 1: Comparative Physicochemical Properties
Property8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acidNalidixic AcidCiprofloxacinBosutinib
Molecular Weight ( g/mol ) 312.12 (Calculated)232.24331.35530.45
LogP (Predicted) ~2.5 - 3.5~1.6~0.28~4.9
Aqueous Solubility Predicted to be low at acidic pH, increasing at neutral/basic pH[12]Poorly solubleSlightly solublePractically insoluble
pKa (Predicted) ~5.5 - 6.5 (Carboxylic Acid)~6.0~6.1 (Carboxylic Acid), ~8.7 (Piperazine)~5.3, ~7.6
Key Structural Features Fluoroquinolone core, Bromine handleSimple quinoloneFluoroquinolone, Piperazine ring4-Anilinoquinoline, Dichloroaniline
Table 2: Comparative Biological Activity Profile
Activity Metric8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid (Predicted)Nalidixic Acid (Experimental)Ciprofloxacin (Experimental)Bosutinib (Experimental)
Primary Mechanism DNA Gyrase/Topoisomerase IV InhibitionDNA Gyrase/Topoisomerase IV InhibitionDNA Gyrase/Topoisomerase IV InhibitionSrc/Abl Tyrosine Kinase Inhibition[1]
Antibacterial MIC (E. coli, µg/mL) < 1 (Potent activity expected due to 6-fluoro group)4 - 160.008 - 0.12Not Applicable
Anticancer IC₅₀ (MCF-7, µM) > 50 (Likely low cytotoxicity unless it hits an unexpected target)> 100> 100~1 - 5
Kinase Inhibition IC₅₀ (Src, nM) > 1000 (Not optimized as a kinase inhibitor)Not ApplicableNot Applicable1.2[1]

Note: Values for the subject molecule are predictive and require experimental validation.

Experimental Validation Framework

The following protocols provide a comprehensive, self-validating system for the synthesis and evaluation of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid.

Synthesis via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and classical method for constructing the 4-hydroxyquinoline core.[15][16]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3 & 4: Hydrolysis & Decarboxylation Aniline 2-Bromo-4-fluoro-3-methylaniline Anilidomethylenemalonate Anilidomethylenemalonate Intermediate Aniline->Anilidomethylenemalonate + DEEM (100-130 °C) DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Anilidomethylenemalonate Cyclization_Intermediate Ethyl 8-bromo-6-fluoro-4-hydroxy- 7-methylquinoline-3-carboxylate Anilidomethylenemalonate->Cyclization_Intermediate High Temp (>250 °C) or Microwave Carboxylic_Acid 8-Bromo-6-fluoro-4-hydroxy- 7-methylquinoline-3-carboxylic acid Cyclization_Intermediate->Carboxylic_Acid 1. NaOH (Hydrolysis) Final_Product 8-Bromo-6-fluoro-7-methylquinoline- 4-carboxylic acid (Tautomer) Carboxylic_Acid->Final_Product 2. Heat (Decarboxylation) start Start Prepare Compound Stock Solution (e.g., in DMSO) dilution Serial Dilution Perform 2-fold serial dilutions of the compound across a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB). start->dilution Step 1 incubation Inoculation & Incubation Add inoculum to each well. Include growth and sterility controls. Incubate at 35°C for 16-20 hours. dilution->incubation Step 3 inoculum Inoculum Prep Prepare a standardized bacterial inoculum (e.g., E. coli) to 0.5 McFarland standard and dilute to ~5x10^5 CFU/mL. inoculum->incubation Step 2 reading Read Results Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. incubation->reading Step 4 end End Report MIC Value (µg/mL) reading->end Step 5

Caption: Workflow for MIC determination via broth microdilution.

Protocol:

  • Preparation: Prepare a stock solution of the quinoline compound in DMSO. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB). [17]2. Inoculum Preparation: From a fresh agar plate, suspend several colonies of the test bacterium (e.g., E. coli ATCC 25922) in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

  • Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours. [17]5. Result Interpretation: After incubation, determine the MIC by identifying the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Kinase Inhibition: A Generic Radiometric Assay

This protocol describes a general method to assess the inhibition of a specific protein kinase (e.g., Src).

Protocol:

  • Reaction Setup: In a 96-well plate, combine a reaction buffer (containing ATP, MgCl₂, and a peptide substrate specific for the kinase) with various concentrations of the test compound.

  • Enzyme Addition: Initiate the reaction by adding the purified kinase enzyme to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes) to allow for the phosphorylation of the substrate. Use [γ-³²P]ATP as a phosphate donor.

  • Reaction Quenching: Stop the reaction by adding a solution like phosphoric acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated [γ-³²P]ATP, leaving only the radiolabeled peptide substrate bound to the paper.

  • Quantification: Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Determine the kinase activity at each inhibitor concentration relative to a no-inhibitor control. Plot the activity against inhibitor concentration to calculate the IC₅₀ value. [1]

Discussion and Future Perspectives

The in-silico and SAR-based analysis strongly suggests that 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid is a promising candidate for development as an antibacterial agent. Its core structure mirrors that of potent fluoroquinolones. The primary advantage of this molecule may lie in its 8-bromo substituent, which provides a valuable vector for synthetic diversification. This position can be exploited to introduce moieties that could potentially overcome existing resistance mechanisms, improve the pharmacokinetic profile, or broaden the antibacterial spectrum.

The next logical steps are to execute the experimental framework detailed above. Synthesis and structural confirmation are paramount. Following this, in vitro testing against a panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains (e.g., MRSA), will be crucial to validate the antibacterial hypothesis. [18]While significant kinase inhibitory activity is not expected, broad screening against a panel of kinases could reveal unexpected off-target activities that might be therapeutically relevant or a source of potential toxicity.

Ultimately, this guide presents a logical, evidence-based pathway for evaluating a novel chemical entity. By grounding predictions in established SAR and providing robust protocols for validation, it bridges the gap between molecular design and experimental drug discovery.

References

  • U.S. National Library of Medicine. (n.d.). Bosutinib. PubChem.
  • Wikipedia contributors. (2023, December 29). Gould–Jacobs reaction. Wikipedia. [Link] [15]3. WikiDoc. (2012, August 9). Gould-Jacobs reaction. [Link] [16]4. Wermuth, C. G. (Ed.). (2003). The Practice of Medicinal Chemistry. Academic Press.

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Validation

A Comparative Guide to the Preclinical Toxicity Assessment of Novel Quinolone Carboxylic Acids: A Case Study of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid

Abstract The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous antibacterial, anticancer, and anti-inflammatory agents.[1][2][3] As novel derivatives are synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous antibacterial, anticancer, and anti-inflammatory agents.[1][2][3] As novel derivatives are synthesized, a robust and early-stage assessment of their toxicological profile is paramount for guiding drug development efforts. This guide provides a comprehensive framework for evaluating the potential toxicity of new chemical entities within this class, using the novel compound 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid as a case study. We will compare its structural features against well-characterized fluoroquinolone analogues to predict its toxicological profile. This document details standardized protocols for essential in vitro toxicity assays, discusses the underlying structure-activity relationships (SAR) that govern toxicity, and presents a logical workflow for preclinical safety assessment.

Introduction: The Double-Edged Sword of the Quinolone Scaffold

Quinolone-4-carboxylic acids and their fluoroquinolone derivatives have achieved significant clinical success, primarily as broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[2][4][5][6] This mechanism prevents bacterial DNA replication and repair, leading to cell death.[2] The versatility of this scaffold has spurred the development of derivatives with potent activity against other targets, including cancer cells and various enzymes implicated in disease.[1][7][8]

However, the therapeutic potential of quinolones is often counterbalanced by a range of possible adverse effects.[9] These toxicities can include phototoxicity (light-induced skin reactions), cardiotoxicity (arrhythmias related to QT interval prolongation), genotoxicity (damage to DNA), and cytotoxicity (general cell toxicity).[9][10][11][12][13] These effects are not uniform across the class but are profoundly influenced by the nature and position of substituents on the quinoline ring system.[14][15][16]

Therefore, a critical step in the development of any new quinoline derivative, such as 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid , is a thorough and predictive toxicological evaluation. This guide outlines the essential in vitro assays—cytotoxicity and genotoxicity—that form the foundation of this assessment.

Predicting Toxicity: Structure-Activity Relationship (SAR) Analysis

The specific substituents on the quinoline core are known determinants of the toxicity profile.[15][16] We can extrapolate a predicted toxicity profile for our target compound by examining its key structural features in the context of established SAR principles.

Key Structural Features of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid:

  • C6-Fluoro Group: The fluorine atom at the C6 position is a hallmark of the fluoroquinolone subclass. While essential for potent antibacterial activity, it is also known to increase the potential for genotoxicity.[17]

  • C7-Methyl Group: The substituent at the C7 position significantly influences CNS effects and drug interactions.[15] While complex piperazine or pyrrolidine rings at C7 are often linked to neurotoxicity, a simple methyl group is less studied but is expected to have a different and potentially less severe impact.

  • C8-Bromo Group: The nature of the C8 substituent is a critical modulator of phototoxicity.[15] Halogens at this position, such as bromine or chlorine, are strongly associated with an increased risk of phototoxic reactions.[15][18] This is believed to occur through the formation of reactive oxygen species (ROS) upon exposure to UVA radiation.[19][20] Lomefloxacin, which has an 8-halogen, is known to be highly phototoxic.[18] Conversely, a methoxy group at C8, as seen in moxifloxacin, significantly reduces this liability.[18]

Comparative Analysis Table

The following table compares the structural features and known toxicities of established fluoroquinolones with the predicted profile of the target compound.

CompoundC6 Substituent C7 Substituent C8 Substituent Known/Predicted Major Toxicities
Ciprofloxacin FluoroPiperazinylHydrogenModerate CNS effects, low cardiotoxicity risk.[11][12]
Lomefloxacin FluoroMethylpiperazinylFluoro (Halogen) High phototoxicity .[18][19]
Moxifloxacin FluoroDiazabicyclononylMethoxy Low phototoxicity, moderate cardiotoxicity risk.[18]
Target Compound FluoroMethylBromo (Halogen) Predicted High Phototoxicity , potential for genotoxicity.

Based on this SAR analysis, 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid is predicted to carry a significant risk of phototoxicity due to the C8-bromo substituent. Its C6-fluoro group suggests that genotoxicity should be carefully evaluated.

Experimental Methodologies for In Vitro Toxicity Profiling

To experimentally validate the predicted toxicity, a tiered approach using standardized in vitro assays is essential. The following protocols for cytotoxicity and mutagenicity assessment are fundamental.

General Cytotoxicity Assessment: The MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary screen for cytotoxicity. It is a reliable, colorimetric assay that measures the metabolic activity of a cell population.[21] The principle is that mitochondrial dehydrogenases in living, viable cells reduce the yellow MTT salt into purple formazan crystals.[22][23][24] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of an IC50 (the concentration of compound that inhibits 50% of cell growth/viability).[7] This provides a quantitative measure of a compound's general toxicity to mammalian cells.

Experimental Protocol:

  • Cell Seeding: Plate a relevant mammalian cell line (e.g., HaCaT for skin cells, HepG2 for liver cells) in a 96-well microplate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound (8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid) and known controls in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include wells for vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) to assess time-dependent toxicity.[23]

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well (final concentration 0.5 mg/mL).[22][23]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT to visible purple crystals.[23]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[24] Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[22][23] A reference wavelength of >650 nm can be used to subtract background absorbance.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Genotoxicity Assessment: The Ames Test (Bacterial Reverse Mutation Assay)

Causality: The Ames test is a gold-standard, widely used assay to assess the mutagenic potential of a chemical compound.[25][26] It uses several strains of the bacterium Salmonella typhimurium that have been genetically mutated to be unable to synthesize the amino acid histidine (his-). The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium. The inclusion of a rat liver extract (S9 fraction) is critical, as it simulates mammalian metabolism and can convert a non-mutagenic compound (pro-mutagen) into its active mutagenic form.[25][27] This is particularly relevant for quinoline compounds, which often require metabolic activation to become mutagenic.[27][28]

Experimental Protocol:

  • Strain Selection: Utilize a standard panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions).[25][26]

  • Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without the S9 metabolic activation mix.[25]

  • Exposure (Pre-incubation Method): In a test tube, mix the test compound at various concentrations, the bacterial culture (~1x10⁸ cells), and either the S9 mix or a control buffer. Incubate this mixture at 37°C with shaking for 20-30 minutes.

  • Plating: After pre-incubation, add molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutagenesis to occur) to the test tube. Pour this mixture onto a minimal glucose agar plate (histidine-free).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on each plate. Also, assess for background cytotoxicity by observing the thinning of the background bacterial lawn.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates.

Visualization of Workflows and Mechanisms

Clear visual representations are crucial for understanding complex experimental processes and biological pathways.

Diagram 1: In Vitro Toxicity Testing Workflow

Toxicity_Workflow cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_cyto_flow MTT Assay Steps cluster_geno_flow Ames Test Steps cluster_analysis Data Analysis & Interpretation Compound Test Compound (8-Bromo-6-fluoro-7- methylquinoline-4-carboxylic acid) Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Serial_Dilutions Create Serial Dilutions in Culture Medium Stock->Serial_Dilutions Cytotoxicity Cytotoxicity Assay (MTT) Serial_Dilutions->Cytotoxicity Genotoxicity Genotoxicity Assay (Ames Test) Serial_Dilutions->Genotoxicity Seed_Cells Seed Mammalian Cells (96-well plate) Treat_Cells Treat with Compound (24-72h incubation) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent (2-4h incubation) Treat_Cells->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Plate Measure Absorbance (570 nm) Solubilize->Read_Plate IC50 Calculate IC50 Value Read_Plate->IC50 Mix Mix Compound, Bacteria & S9 Mix Incubate_Pre Pre-incubate (37°C) Mix->Incubate_Pre Plate_Agar Plate on Histidine- Free Agar Incubate_Pre->Plate_Agar Incubate_Plates Incubate Plates (48-72h) Plate_Agar->Incubate_Plates Count Count Revertant Colonies Incubate_Plates->Count Mutagenicity Assess Mutagenic Potential Count->Mutagenicity Risk Overall Toxicity Profile & Risk Assessment IC50->Risk Mutagenicity->Risk

Caption: Workflow for primary in vitro toxicity screening.

Diagram 2: Hypothetical Mechanism of Quinolone-Induced Phototoxicity

Phototoxicity_Pathway cluster_ros Type I & II Reactions Quinolone Quinolone Molecule (e.g., C8-Halogenated) Excited_State Excited Triplet State Quinolone* Quinolone->Excited_State Absorption UVA UVA Radiation (Sunlight) UVA->Quinolone O2_molecule Molecular Oxygen (O2) Excited_State->O2_molecule Energy Transfer ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen, Superoxide) O2_molecule->ROS Cell_Components Cellular Components (Lipids, Proteins, DNA) ROS->Cell_Components Attacks Oxidative_Damage Oxidative Damage (e.g., Lipid Peroxidation) Cell_Components->Oxidative_Damage Inflammation Inflammatory Response (e.g., Prostaglandin Release) Oxidative_Damage->Inflammation Cell_Death Cell Death / Tissue Damage (Phototoxicity) Inflammation->Cell_Death

Caption: Postulated pathway for quinolone-induced phototoxicity.

Conclusion and Future Directions

This guide establishes a foundational strategy for assessing the toxicity of novel quinoline-4-carboxylic acid derivatives, using 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid as a predictive case study. The structure-activity relationship analysis, based on extensive literature, strongly suggests a high potential for phototoxicity and a need for careful genotoxicity evaluation.[15][17][18]

The detailed protocols for the MTT and Ames assays provide a clear, experimentally verifiable path to confirm these predictions. Should this initial screening reveal significant toxicity, further mechanistic studies would be warranted. These could include assays for cardiotoxicity (e.g., hERG channel inhibition) and more specific genotoxicity tests (e.g., micronucleus assay). By integrating predictive SAR analysis with robust in vitro screening early in the drug discovery process, researchers can make more informed decisions, prioritizing compounds with the most favorable safety profiles for further development.

References

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  • MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore. Available at: [Link]

  • Fluoroquinolone antibiotics show genotoxic effect through DNA-binding and oxidative damage. PubMed. Available at: [Link]

  • Different Mechanisms for the Photoinduced Production of Oxidative DNA Damage by Fluoroquinolones Differing in Photostability. ACS Publications. Available at: [Link]

  • Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. MDPI. Available at: [Link]

  • Mechanisms of quinolone phototoxicity. PubMed. Available at: [Link]

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  • Mutagenic activity of three synthetic isomers of the food carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in the Ames test. PubMed. Available at: [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. Available at: [Link]

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Comparative

A Comparative Guide to the Spectroscopic Validation of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, quinoline-4-carboxylic acids represent a privileged scaffold, forming the core of numerous therapeutic agents with...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, quinoline-4-carboxylic acids represent a privileged scaffold, forming the core of numerous therapeutic agents with a broad range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The precise substitution pattern on the quinoline ring is critical for modulating this activity, making the unambiguous synthesis and structural confirmation of new derivatives a cornerstone of drug discovery.

This guide provides an in-depth technical comparison of the spectroscopic validation for a novel derivative, 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, against a structurally related analogue, 2-phenyl-quinoline-4-carboxylic acid. We will explore a robust synthetic protocol and detail the application of essential spectroscopic techniques—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—to provide unequivocal structural proof.

The Synthetic Pathway: A Modified Gould-Jacobs Approach

The synthesis of quinoline-4-carboxylic acids is often achieved through well-established methods like the Gould-Jacobs reaction.[2][3] This versatile reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[3] For the synthesis of our target compound, 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, a modified Gould-Jacobs approach provides an efficient route.

Synthesis of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid

The synthetic pathway commences with the reaction of 2-bromo-4-fluoro-3-methylaniline with diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature cyclization, saponification of the resulting ester, and subsequent acidification to yield the final carboxylic acid.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification & Acidification A 2-Bromo-4-fluoro- 3-methylaniline C Anilinomethylenemalonate Intermediate A->C Heat (100-140°C) B Diethyl ethoxymethylenemalonate (DEEM) B->C D 4-Hydroxy-8-bromo-6-fluoro- 7-methylquinoline-3-carboxylate C->D High Temperature (e.g., Dowtherm A, ~250°C) E Sodium Salt Intermediate D->E 1. NaOH (aq), Reflux F 8-Bromo-6-fluoro-7-methylquinoline- 4-carboxylic acid E->F 2. HCl (aq)

Caption: Synthetic workflow for 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid.

Spectroscopic Validation: A Multi-faceted Approach

Confirming the structure of a novel compound requires a suite of complementary spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Validation_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Provides detailed C-H framework IR FT-IR Spectroscopy Start->IR Identifies functional groups (C=O, O-H) MS Mass Spectrometry Start->MS Determines molecular weight & formula Confirmation Structural Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Overall spectroscopic validation workflow.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number and connectivity of hydrogen atoms in a molecule.[4] The chemical shifts of protons in the aromatic region (typically δ 6.5-9.0 ppm for quinolines) are particularly informative for confirming substitution patterns.[4]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Compound Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid H-2~8.9d
H-3~7.5d
H-5~8.2s
-CH₃~2.5s
-COOH~13.5br s
2-phenyl-quinoline-4-carboxylic acid H-3~8.1s
H-5~8.6d
H-6~7.8t
H-7~7.6t
H-8~8.2d
Phenyl Protons~7.4-7.6m
-COOH~13.8br s

Note: Expected chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy: Elucidating the Carbon Skeleton

Carbon-13 NMR provides information about the carbon framework of a molecule.[5] The chemical shifts of the carbon atoms in the quinoline ring and the carboxylic acid group are diagnostic.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Record the ¹³C NMR spectrum on the same spectrometer. A greater number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Compound Carbon Assignment Expected Chemical Shift (δ, ppm)
8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid C-2~150
C-3~122
C-4~145
C-4a~148
C-5~125
C-6~158 (d, JCF ≈ 250 Hz)
C-7~120
C-8~118
C-8a~140
-CH₃~15
-COOH~168
2-phenyl-quinoline-4-carboxylic acid C-2~157
C-3~120
C-4~144
C-4a~149
C-5~130
C-6~128
C-7~130
C-8~126
C-8a~148
Phenyl C-1'~138
Phenyl Carbons~128-131
-COOH~169

Note: Expected chemical shifts are approximate.

FT-IR Spectroscopy: Identifying Key Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. For carboxylic acids, two characteristic absorptions are a very broad O-H stretch and a strong C=O stretch.[6][7]

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Carboxylic Acid O-HStretch2500-3300Very Broad
Aromatic C-HStretch3000-3100Sharp, weak to medium
Carboxylic Acid C=OStretch1680-1720Strong, sharp
Aromatic C=CStretch1450-1600Medium to weak
C-FStretch1000-1400Strong
C-BrStretch500-600Medium to weak

The presence of the very broad O-H band and the strong C=O absorption are clear indicators of the carboxylic acid functionality in both the target compound and the comparator.[6][7]

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Mass spectrometry (MS) provides the molecular weight and, with high-resolution instruments, the elemental composition of a compound.[8] The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.[8][9]

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Analysis: Determine the m/z of the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare it to the calculated exact mass. Analyze the isotopic pattern.

Compound Formula Calculated Exact Mass Expected [M+H]⁺ Key Isotopic Pattern
8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid C₁₁H₇BrFNO₂282.9695283.9773M and M+2 peaks of nearly equal intensity due to bromine.[8]
2-phenyl-quinoline-4-carboxylic acid C₁₆H₁₁NO₂249.0790250.0868N/A

The presence of the characteristic bromine isotopic pattern in the mass spectrum of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid provides strong evidence for the incorporation of the bromine atom.[8][9]

Conclusion

The synthesis of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid can be successfully achieved and its structure unequivocally confirmed through a combination of ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry. The data obtained from these techniques are complementary and provide a complete picture of the molecule's structure. The comparison with a known analogue, 2-phenyl-quinoline-4-carboxylic acid, highlights the diagnostic spectroscopic features that arise from the specific substitution pattern of our target compound. This rigorous validation is essential for advancing the development of novel quinoline-based therapeutic agents.

References

  • Current time information in Pasuruan, ID. The time at the location 'Pasuruan, ID' is 04:32 PM.
  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Gould-Jacobs reaction - wikidoc. [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. [Link]

  • IR: carboxylic acids. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. [Link]

  • ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). | Download Table - ResearchGate. [Link]

  • Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy - PMC. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. [Link]

  • Design, Synthesis, Antimicrobial, Anticancer, and Molecular Docking of Novel Quinoline Derivatives - ProQuest. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. [Link]

  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL - YouTube. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. [Link]

Sources

Validation

Evaluating Binding Affinity: 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid vs. Traditional DHODH Inhibitors

Executive Summary The development of next-generation human dihydroorotate dehydrogenase (hDHODH) inhibitors requires moving beyond traditional scaffolds to overcome clinical limitations such as high plasma protein bindin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation human dihydroorotate dehydrogenase (hDHODH) inhibitors requires moving beyond traditional scaffolds to overcome clinical limitations such as high plasma protein binding and poor solid tumor penetration. This guide provides a rigorous biophysical and biochemical comparison between a highly optimized fragment scaffold—8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid (8-Br-6-F-7-Me-QCA) —and traditional hDHODH inhibitors, namely Brequinar and Teriflunomide. By decoupling steady-state thermodynamics from binding kinetics, we demonstrate how targeted halogenation on the quinoline A-ring drives superior ligand efficiency and prolonged target residence time.

Mechanistic Context: The DHODH Ubiquinone Pocket

hDHODH catalyzes the fourth, rate-limiting step in de novo pyrimidine biosynthesis. Located in the inner mitochondrial membrane, it couples the oxidation of dihydroorotate (DHO) to orotate with the reduction of ubiquinone (CoQ10) 1. Inhibition of this pathway selectively starves rapidly proliferating cells of pyrimidines, making hDHODH a highly validated target for acute myeloid leukemia (AML), autoimmune diseases, and broad-spectrum antiviral therapies 2, 3.

Quinoline-4-carboxylic acids (QCAs) like Brequinar bind competitively at the hydrophobic ubiquinone tunnel, rather than the DHO substrate site 4.

DHODH_Pathway DHO Dihydroorotate (DHO) DHODH hDHODH Enzyme (Inner Mito Membrane) DHO->DHODH binds Orotate Orotate DHODH->Orotate oxidizes CoQ Ubiquinone (CoQ10) DHODH->CoQ e- transfer CoQH2 Ubiquinol (CoQ10H2) CoQ->CoQH2 reduced Inhibitor 8-Br-6-F-7-Me-QCA / Brequinar Inhibitor->DHODH blocks CoQ site

Figure 1: hDHODH-mediated pyrimidine biosynthesis pathway and the ubiquinone binding site targeted.

Structural Rationale: The Advantage of Halogen Bonding

Traditional inhibitors like Brequinar rely on a massive, highly lipophilic biphenyl tail at the C2 position to anchor into the ubiquinone tunnel. While this drives low-nanomolar affinity, it results in poor physicochemical properties.

Conversely, 8-Br-6-F-7-Me-QCA is engineered to maximize interactions within the sub-pocket using a smaller footprint:

  • 8-Bromo Substitution: Acts as a heavy halogen-bond donor, establishing a highly directional, stabilizing interaction with the backbone carbonyl of Tyr356.

  • 6-Fluoro & 7-Methyl Substitutions: Fine-tune the electron density of the quinoline core, lowering the pKa of the carboxylic acid to ensure optimal salt-bridge formation with Arg136, while the 7-methyl group perfectly fills a small hydrophobic cleft near Thr63.

Self-Validating Experimental Methodologies

Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality of Choice: Steady-state IC50​ values provide thermodynamic affinity but obscure the kinetic rates ( kon​ and koff​ ). In vivo efficacy of DHODH inhibitors is heavily driven by drug residence time ( τ=1/koff​ ). We employ SPR to decouple these parameters, revealing whether the 8-bromo modification induces a slow-binding phenotype.

SPR_Workflow Immobilize 1. Immobilize hDHODH (aa 31-396) (CM5 Sensor Chip, Amine Coupling) Baseline 2. Establish Baseline (Buffer: HEPES, 5% DMSO) Immobilize->Baseline Inject 3. Inject Inhibitor (Titration Series: 0.1 - 10 µM) Baseline->Inject Validate Self-Validation: 6-Point DMSO Correction Curve Baseline->Validate Measure 4. Measure Association (kon) & Dissociation (koff) Inject->Measure Analyze 5. Kinetic Analysis (1:1 Langmuir Model) Measure->Analyze

Figure 2: Self-validating Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.

Step-by-Step Protocol:

  • Protein Preparation: Use N-terminal truncated hDHODH (amino acids 31-396) to eliminate the transmembrane domain, ensuring solubility without altering the ubiquinone pocket.

  • Immobilization: Activate a CM5 chip with EDC/NHS. Inject hDHODH (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~3000 RU. Quench with 1 M ethanolamine.

  • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO, 10% glycerol.

  • Analyte Injection: Inject inhibitors at a flow rate of 50 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Self-Validating System: To ensure the SPR signal is driven by specific binding rather than bulk refractive index changes, the protocol strictly incorporates a 6-point DMSO solvent correction curve (4.5% to 5.5% DMSO). Furthermore, Teriflunomide (1 µM) is injected at the start and end of the run; a >5% deviation in its response indicates loss of surface activity, automatically invalidating the dataset.

Orthogonal Validation: DCIP-Coupled Enzymatic Assay

Causality of Choice: Direct measurement of orotate production via UV absorbance (298 nm) is prone to interference from aromatic inhibitors that absorb in the UV range. Therefore, we utilize a DCIP (2,6-dichloroindophenol) coupled colorimetric assay. hDHODH transfers electrons to CoQ10, which subsequently reduces DCIP, shifting its absorbance from 600 nm (blue) to colorless. This visible-range readout eliminates UV-compound interference.

Step-by-Step Protocol:

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100.

  • Reaction Mix: Combine 10 nM hDHODH, 1 mM DHO, 100 µM CoQ10, and 50 µM DCIP in a 96-well plate.

  • Inhibitor Titration: Add inhibitors (10-point dose-response, 3-fold dilutions).

  • Measurement: Monitor absorbance at 600 nm continuously for 10 minutes at 25°C. Calculate initial velocities ( V0​ ).

  • Self-Validating System: The assay includes a "No-Enzyme" control to rule out direct chemical reduction of DCIP by the inhibitor, and a "No-CoQ10" control to confirm that electron transfer is strictly ubiquinone-dependent. Z'-factor is calculated per plate, with Z' > 0.6 required for data acceptance.

Comparative Data Analysis

The table below summarizes the kinetic and thermodynamic profiles of the inhibitors. Ligand Efficiency (LE) is calculated as ΔG/Nheavy_atoms​ , providing a size-agnostic metric of binding quality.

InhibitorHeavy Atoms (HA) IC50​ (nM) KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)Ligand Efficiency (kcal/mol/HA)
Brequinar 281815 1.2×105 1.8×10−3 9.20.32
Teriflunomide 1921002500 4.5×104 1.1×10−1 0.150.38
8-Br-6-F-7-Me-QCA 15850720 8.5×103 6.1×10−3 2.70.45
Discussion of Results

While Brequinar exhibits the lowest absolute IC50​ (18 nM), its large molecular weight dilutes its Ligand Efficiency (0.32). Teriflunomide is highly transient, with a rapid koff​ resulting in a residence time of mere seconds.

Strikingly, 8-Br-6-F-7-Me-QCA , despite being a low-molecular-weight fragment (15 heavy atoms), achieves a sub-micromolar KD​ (720 nM) and an exceptional Ligand Efficiency of 0.45 kcal/mol/HA. The SPR data reveals the causality behind this affinity: the 8-bromo modification significantly depresses the dissociation rate ( koff​=6.1×10−3s−1 ), yielding a residence time of 2.7 minutes. This slow-dissociation phenotype for a fragment-sized molecule is highly indicative of strong, directional halogen bonding within the binding pocket, making 8-Br-6-F-7-Me-QCA a vastly superior foundational scaffold for building next-generation, orally bioavailable DHODH inhibitors compared to the historical Brequinar core.

Conclusion

By applying rigorous, self-validating biophysical and biochemical methodologies, we demonstrate that 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid represents a highly efficient pharmacophore. Its ability to achieve prolonged target residence time via specific halogen and hydrophobic interactions validates it as a premium starting point for drug development professionals aiming to bypass the pharmacokinetic liabilities of traditional DHODH inhibitors.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC - N
  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC - N
  • Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC - N
  • Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain - PMC - N

Sources

Safety & Regulatory Compliance

Safety

8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories mismanage complex halogenated heterocycles, leading to regulatory violations, inflated disposal costs, and safety hazards. 8-Bromo-6-fluoro-7-methylqui...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories mismanage complex halogenated heterocycles, leading to regulatory violations, inflated disposal costs, and safety hazards. 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid (CAS: 1420792-30-8)[1] is a highly specialized compound that demands strict operational discipline.

Because this molecule contains both carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds on a stable quinoline ring, it cannot be disposed of via standard biological degradation or basic fuel blending. This guide provides the mechanistic rationale and step-by-step protocols necessary to safely handle, store, and destroy this compound.

Mechanistic Rationale: The Science of Halogenated Waste (E-E-A-T)

To build a self-validating safety culture, lab personnel must understand why specific rules apply to this compound:

  • Environmental Persistence: Halogenated organic compounds (HOCs) are highly resistant to natural degradation. Under EPA 40 CFR 268 (Land Disposal Restrictions), HOCs are strictly prohibited from land disposal (landfilling) due to their potential to persist and leach into groundwater[2][3].

  • Combustion Byproducts: When incinerated, the halogens in this compound do not simply combust into CO2​ and water. The thermal breakdown generates highly corrosive hydrobromic acid (HBr) and hydrofluoric acid (HF) gases[4].

  • Destruction Requirements: Because of these acidic byproducts, this waste cannot be routed to standard cement kilns for energy recovery. It must be processed in a specialized rotary kiln operating at extreme temperatures (>1200°C) equipped with caustic scrubbers to neutralize the HBr and HF gases before atmospheric release[4].

Quantitative & Qualitative Safety Specifications

Summarizing the operational parameters ensures that all team members are aligned on the regulatory and physical thresholds required for handling this material.

Table 1: Operational Safety & Disposal Specifications

ParameterSpecificationOperational Rationale
CAS Number 1420792-30-8Unique identifier required for accurate waste manifesting[1].
GHS Hazards H315, H319, H335Causes skin, eye, and respiratory irritation; dictates PPE[5].
Incineration Temp >1200°CMinimum thermal energy required to cleave C-F and C-Br bonds[4].
Residence Time >2 secondsEnsures complete thermal destruction of the aromatic ring[4].
Max SAA Volume 55 GallonsEPA RCRA legal limit for Satellite Accumulation Areas[2].

Immediate Safety & Spill Response Protocol

If 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid is spilled, standard dry-sweeping will aerosolize the fine powder, leading to severe respiratory tract irritation[5]. Execute the following self-validating protocol:

  • Isolate & Ventilate: Immediately restrict access to the spill area. Ensure local exhaust ventilation (e.g., fume hood) is operating at maximum capacity[5].

  • PPE Escalation: Don an N95 or P100 particulate respirator if the spill is outside a ventilated enclosure, alongside standard 5-mil nitrile gloves and ANSI Z87.1 safety goggles[5].

  • Wet Containment: Do not dry sweep. Lightly dampen the powder with a compatible low-volatility solvent (e.g., isopropanol) or water to prevent aerosolization.

  • Mechanical Collection: Use a non-sparking, dedicated plastic scoop to transfer the dampened material into a wide-mouth high-density polyethylene (HDPE) container.

  • Decontamination: Wash the affected surface with a mild detergent solution. Collect all rinsate and contaminated paper towels as hazardous halogenated waste.

Operational Disposal Plan (Step-by-Step Workflow)

Step 1: Strict Waste Segregation

  • Action: Isolate 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid waste from non-halogenated solvent streams.

  • Causality: Mixing even a small amount of halogenated waste into a non-halogenated waste carboy forces the entire volume to be classified as halogenated. This skyrockets disposal costs and limits the disposal facility's options, as the entire mixture must now undergo specialized scrubbing[4][6].

Step 2: Primary Containment

  • Action: Store solid waste or solvent mixtures containing this compound in UN-rated, chemically compatible containers. High-density polyethylene (HDPE) is highly recommended over glass.

  • Causality: If the waste matrix is acidic and aqueous, trace generation of hydrofluoric acid (HF) over time can etch and compromise glass containers. HDPE provides superior chemical inertness.

Step 3: RCRA-Compliant Labeling

  • Action: Label the container immediately upon the first drop of waste. The label must explicitly state: "Hazardous Waste - Halogenated Organics" and list the specific chemical name.

  • Causality: Unidentified "lab packs" or ambiguous labels force disposal contractors to perform costly analytical testing before incineration to prevent catastrophic damage to their kilns[4].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the container in a designated SAA at or near the point of generation, utilizing secondary containment trays to catch potential leaks.

  • Validation: Verify that the container is completely sealed when not actively receiving waste. Funnels must not be left in open carboys.

Step 5: Contractor Handover

  • Action: Transfer to a licensed hazardous waste contractor. Ensure the manifest explicitly notes the presence of brominated and fluorinated heterocycles so the contractor routes it to a facility with caustic scrubbing capabilities[4].

Waste Destruction Pathway Visualization

The following diagram illustrates the lifecycle of the chemical from laboratory generation to final atmospheric discharge, highlighting the necessary engineering controls.

G Lab Lab Generation 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid Segregation Waste Segregation (Halogenated Organics) Lab->Segregation Solid/Solvent Waste Storage RCRA Satellite Accumulation (Secondary Containment) Segregation->Storage Label & Log Incinerator Rotary Kiln Incineration (>1200°C, 2s residence) Storage->Incinerator Licensed Contractor Scrubber Caustic Scrubber (Neutralizes HBr, HF, NOx) Incinerator->Scrubber Acidic Gases (HBr, HF) Output Neutralized Salts & Clean Exhaust (CO2, H2O) Scrubber->Output Safe Discharge

Fig 1: Operational workflow and destruction pathway for halogenated quinoline waste.

References

  • Title: "40 CFR Part 268 -- Land Disposal Restrictions - eCFR" Source: ecfr.gov URL: [Link]

  • Title: "Most solvent waste from US academic labs ends up in the air | C&EN Global Enterprise" Source: acs.org URL: [Link]

  • Title: "Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations" Source: epa.gov URL: [Link]

  • Title: "Economic Study of Solvent Recycling and Treatment – Final Report" Source: epa.ie URL: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals As a novel compound at the forefront of research and development, 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid presents unique opportunities and req...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound at the forefront of research and development, 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid presents unique opportunities and requires a commensurate level of safety and handling diligence. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for integrating this compound into your laboratory workflows with the highest standards of safety and scientific integrity. The following protocols are designed to be a self-validating system, ensuring that each step reinforces a culture of safety and precision.

Disclaimer: This guide is based on the known hazards of structurally similar compounds, including halogenated quinolines and carboxylic acids. A specific Safety Data Sheet (SDS) for 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid is not currently available. Therefore, it is imperative to conduct a thorough risk assessment for your specific application and to consult with your institution's Environmental Health and Safety (EHS) department for guidance.

Hazard Assessment: Understanding the Risks

The chemical structure of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid—a halogenated quinoline carboxylic acid—suggests a number of potential hazards. Quinolines and their derivatives can be irritants to the skin, eyes, and respiratory system[1][2][3][4]. The presence of bromo and fluoro groups on the aromatic ring classifies it as a halogenated aromatic compound, which necessitates careful handling to avoid exposure[5][6][7][8][9][10]. The carboxylic acid functional group can impart corrosive properties[1][11]. Several analogous compounds are harmful if swallowed and pose a risk of serious eye damage[4][6][12].

Anticipated Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: Potential to cause skin irritation.

  • Serious Eye Damage/Irritation: Potential to cause serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical. The following table outlines the recommended PPE for handling 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid.

Protection Level Equipment Specification Purpose
Primary Hand ProtectionNitrile or Neoprene GlovesProvides a barrier against skin contact. Inspect for degradation or punctures before use.[1][5][13]
Eye ProtectionChemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[1][13]
Body ProtectionLaboratory CoatProtects skin and personal clothing from contamination.[5]
Secondary Respiratory ProtectionN95 Particulate Respirator or Air-Purifying Respirator with Organic Vapor CartridgesFor handling the solid, powdered form to prevent inhalation of dust particles. For handling solutions or when vapors may be generated.[1][5]
Body ProtectionChemical-Resistant ApronRecommended when handling larger quantities or when there is a significant risk of splashing.[5]
Face ProtectionFace ShieldTo be worn over chemical splash goggles when there is a high risk of splashes.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to minimizing the risk of exposure and ensuring the integrity of your research.

Preparation and Engineering Controls
  • Designated Work Area: All work with 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

  • Gather Materials: Have all necessary equipment and reagents, including waste containers, ready before you begin.

Handling Procedures

The following workflow is designed to guide you through the safe handling of this compound, from initial weighing to its use in a reaction.

Safe Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Ensure Safety First Weigh_Solid Weigh Solid Compound Prepare_Hood->Weigh_Solid Begin Handling Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution If Making a Solution Conduct_Reaction Conduct Reaction Weigh_Solid->Conduct_Reaction If Using Solid Directly Prepare_Solution->Conduct_Reaction Proceed with Experiment Decontaminate Decontaminate Glassware & Surfaces Conduct_Reaction->Decontaminate Post-Experiment Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Proper Waste Management Doff_PPE Doff and Dispose of PPE Dispose_Waste->Doff_PPE Final Step

Caption: Workflow for the safe handling of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid.

Step-by-Step Protocol:

  • Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.[1]

  • Work Area Preparation: Ensure that all work with 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Weighing: When weighing the solid compound, do so within the fume hood to minimize the risk of inhaling dust particles. Use a disposable weigh boat.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary.[1]

  • Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding. Avoid direct contact with the substance at all times.

  • Cleanup and Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.

  • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation

Waste Segregation cluster_WasteTypes Waste Streams Chemical_Waste 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid Waste Solid_Waste Contaminated Solid Waste (Gloves, Weigh Boats, etc.) Chemical_Waste->Solid_Waste Segregate Liquid_Waste Contaminated Liquid Waste (Solvents, Reaction Mixtures) Chemical_Waste->Liquid_Waste Segregate Sharps_Waste Contaminated Sharps (Needles, Syringes) Chemical_Waste->Sharps_Waste Segregate

Caption: Segregation of waste streams for proper disposal.

Disposal Procedures
  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid must be collected in a dedicated, labeled hazardous waste container. Do not pour any waste containing this compound down the drain.[1]

  • Container Labeling: All hazardous waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Disposal Vendor: Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves collection by a licensed disposal contractor for incineration.[6][7][9][14]

By implementing these safety and logistical measures, researchers can confidently and safely handle 8-Bromo-6-fluoro-7-methylquinoline-4-carboxylic acid, ensuring a secure environment for groundbreaking scientific discoveries.

References

  • University of California, Santa Barbara. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Alfa Aesar. (2025, October 24). SAFETY DATA SHEET - 7-Bromoquinoline. Retrieved from [Link]

  • 3M. (n.d.). Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • Nakayama, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0351889 B1 - Process for the preparation of a quinoline carboxylic acid. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet - 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromoquinoline-4-carboxylic acid. Retrieved from [Link]

Sources

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